molecular formula C8H6Cl2O2 B7800940 Methyl 2,5-dichlorobenzoate CAS No. 68214-43-7

Methyl 2,5-dichlorobenzoate

Cat. No.: B7800940
CAS No.: 68214-43-7
M. Wt: 205.03 g/mol
InChI Key: SPJQBGGHUDNAIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,5-dichlorobenzoate is a methyl ester resulting from the formal condensation of the carboxy group of 2,5-dichlorobenzoic acid with methanol. It as used as a plant growth regulator and fungicide for grafting of grapevines. It has a role as a plant growth regulator and an antifungal agrochemical. It is a methyl ester and a dichlorobenzene. It is functionally related to a 2,5-dichlorobenzoic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,5-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJQBGGHUDNAIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022201
Record name Methyl 2,5-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline solid; [MSDSonline]
Record name Methyl 2,5-dichlorobenzoate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6049
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.01 [mmHg]
Record name Methyl 2,5-dichlorobenzoate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6049
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

2905-69-3, 68214-43-7
Record name Methyl 2,5-dichlorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2905-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,5-dichlorobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, dichloro-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068214437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,5-dichloro-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, dichloro-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl 2,5-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,5-dichlorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.924
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 2,5-DICHLOROBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J07555O4HE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHYL 2,5-DICHLOROBENZOATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5903
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

physical properties of Methyl 2,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2,5-dichlorobenzoate

Introduction

Methyl 2,5-dichlorobenzoate is a significant chemical intermediate widely utilized in synthetic organic chemistry and various industrial applications.[1] It serves as a key starting material for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals, such as plant growth regulators and fungicides.[1][2][3][4] Its utility is derived from the specific reactivity conferred by the chlorine and methyl ester functional groups on the benzene ring.

This guide provides a comprehensive overview of the core physical and chemical properties of Methyl 2,5-dichlorobenzoate, grounded in experimentally verified data. As Senior Application Scientists, our objective is to present this information not merely as a list of values, but as a functional resource for researchers. We will delve into the causality behind experimental methodologies, emphasizing protocols that ensure data integrity and reproducibility. This document is designed to equip drug development professionals and researchers with the authoritative data and procedural insights necessary for their work.

Section 1: Core Molecular and Physical Identifiers

A precise understanding of a compound begins with its fundamental identifiers. These properties are essential for sample tracking, regulatory documentation, and computational modeling. Methyl 2,5-dichlorobenzoate is typically found as a white to off-white or pale yellow crystalline solid at room temperature.[3][5][6]

IdentifierValueSource
IUPAC Name methyl 2,5-dichlorobenzoate[2][3][7]
CAS Number 2905-69-3[2][5][7]
Molecular Formula C₈H₆Cl₂O₂[2][7][8]
Molecular Weight 205.04 g/mol [2][3][7][8]
Appearance White to off-white crystalline solid/powder[3][6][9]
Canonical SMILES COC(=O)C1=C(C=CC(=C1)Cl)Cl[2][3][8]
InChIKey SPJQBGGHUDNAIC-UHFFFAOYSA-N[2][5]

Section 2: Quantitative Physical Properties

The quantitative physical properties of a compound are critical for process development, formulation, and predicting its behavior in various systems. The data presented below are compiled from verified regulatory and experimental sources.

PropertyValueSource(s)
Melting Point 37-40 °C[5][6][9]
Boiling Point 250.6 °C (at 760 mmHg)[2][6]
Density ~1.36 - 1.4 g/cm³[2][6]
Vapor Pressure 0.01 mmHg (at 25°C)[3][6]
Water Solubility 87.0 mg/L (at 20 °C, pH 7)[2]
Solubility (Organic) Highly soluble in Dichloromethane, Ethyl acetate, Xylene, Methanol[2][8]
Log P (Octanol-Water) 3.46[2]
Flash Point >113 °C[6][9]

Section 3: Structural and Spectroscopic Characterization

Beyond bulk physical properties, a molecule's identity and purity are confirmed by its unique structural and spectroscopic fingerprint.

Crystallographic Analysis

Single-crystal X-ray diffraction provides the most definitive structural information. Studies show that Methyl 2,5-dichlorobenzoate crystallizes in a triclinic system.[1][10] A notable feature of its solid-state conformation is that the benzene ring is oriented at a dihedral angle of 39.22 (3)° with respect to the planar ester group.[1][4][10] This non-planar arrangement can influence intermolecular interactions and, consequently, its solubility and crystal packing.

Spectroscopic Profile

Spectroscopic methods are indispensable for routine identification and quality control.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and a singlet for the methyl ester protons.

  • Mass Spectrometry (MS) : GC-MS is commonly used for this compound. The mass spectrum provides the molecular weight and characteristic fragmentation patterns resulting from the two chlorine isotopes, which is a key identifying feature.[3]

  • Infrared (IR) Spectroscopy : The IR spectrum will prominently feature a strong absorption band corresponding to the C=O (ester carbonyl) stretch, typically around 1720-1740 cm⁻¹, and bands related to the C-Cl and aromatic C-H bonds.[3]

Section 4: Experimental Methodologies for Property Determination

The trustworthiness of physical property data hinges on the rigor of the experimental protocols used for their determination. Here, we outline standard, self-validating procedures.

Protocol: Melting Point Determination (Capillary Method)

The melting point is a primary indicator of purity. A sharp melting range typically signifies a pure compound.

Causality : The principle relies on observing the phase transition from solid to liquid upon heating. The rate of heating is the most critical parameter for accuracy. A rapid temperature ramp can lead to a reading that overshoots the true melting point. A slow, controlled ramp near the expected melting point ensures thermal equilibrium between the sample, the heating block, and the thermometer, providing a narrow, accurate range.

Step-by-Step Methodology :

  • Sample Preparation : Ensure the sample is completely dry and finely powdered. A coarse or moist sample will not pack well and will melt unevenly.

  • Capillary Loading : Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. Tap the tube gently to ensure dense packing.

  • Apparatus Setup : Place the capillary tube into the melting point apparatus.

  • Heating :

    • Set a rapid heating rate (e.g., 10-15 °C/min) to approach the expected melting point (approx. 37 °C).

    • Approximately 10-15 °C below the expected melting point, reduce the heating rate to 1-2 °C/min. This is the self-validating step; a slow rate is essential for an accurate reading.

  • Observation : Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

Workflow: Identity and Purity Confirmation

A multi-technique approach is necessary to unambiguously confirm the structure and purity of a substance like Methyl 2,5-dichlorobenzoate. The following workflow illustrates the logical sequence of analysis.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Validation Prep Prepare Sample in Appropriate Deuterated Solvent (e.g., CDCl3 for NMR) NMR ¹H & ¹³C NMR Spectroscopy Prep->NMR Structural Elucidation FTIR FT-IR Spectroscopy Prep->FTIR Functional Group ID GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Prep->GCMS Purity & Mol. Weight Interpret Correlate Spectroscopic Data NMR->Interpret FTIR->Interpret GCMS->Interpret Compare Compare with Reference Spectra & Literature Data Interpret->Compare Confirm Confirm Structure & Assess Purity Compare->Confirm

Caption: Workflow for Spectroscopic Confirmation of Methyl 2,5-dichlorobenzoate.

Section 5: Synthesis and Purification

Understanding the synthesis route is crucial for identifying potential impurities.

Synthesis Pathway: Fischer Esterification

Methyl 2,5-dichlorobenzoate is commercially and synthetically prepared via the esterification of 2,5-dichlorobenzoic acid with methanol.[2] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and conducted under reflux conditions to drive the equilibrium towards the product.[2][4][10]

G Reactant1 2,5-Dichlorobenzoic Acid Reaction Reflux Reactant1->Reaction Reactant2 Methanol (Excess) Reactant2->Reaction Catalyst H₂SO₄ (cat.) Catalyst->Reaction Workup Workup (Neutralization, Extraction) Reaction->Workup Purify Purification (Recrystallization or Distillation) Workup->Purify Product Methyl 2,5-dichlorobenzoate Purify->Product

Caption: Synthesis and Purification Pathway for Methyl 2,5-dichlorobenzoate.

Purification

The crude product from the reaction is typically purified by distillation or recrystallization from a suitable solvent like ethanol to yield the final, high-purity compound.[2][4][10] The choice of method depends on the scale and required purity level. Recrystallization is particularly effective for removing solid impurities, while distillation is suitable for separating volatile components.

Section 6: Safety, Handling, and Storage

From a practical standpoint, safe handling is paramount.

  • Hazards : The compound is listed as a lachrymator, meaning it can cause irritation and tearing upon exposure to the eyes.[4] Standard chemical safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

  • Storage : For long-term stability, Methyl 2,5-dichlorobenzoate should be stored in a tightly sealed container in a dry, dark, and cool place.[6] Recommended storage temperatures range from room temperature (for short term) to -20°C for long-term preservation.[6]

References

  • 2,5-dichlorobenzoic acid methyl ester - AERU. (n.d.).
  • Methyl 2,5-dichlorobenzoate | C8H6Cl2O2 | CID 17947 - PubChem. (n.d.).
  • CAS 2905-67-1: Methyl 3,5-dichlorobenzoate | CymitQuimica. (n.d.).
  • Methyl 2,5-dichlorobenzoate - SIELC Technologies. (2018, February 19).
  • METHYL 2,5-DICHLOROBENZOATE | 2905-69-3 - ChemicalBook. (n.d.).
  • 2,5-Dichlorobenzoic Acid Methyl Ester (98%) - Echemi. (2025, April 17).
  • METHYL 2,5-DICHLOROBENZOATE - Safety Data Sheet - ChemicalBook. (2025, September 27).
  • 2,5-Dichlorobenzoic acid methyl ester | 2905-69-3 | FD71204 - Biosynth. (n.d.).
  • Halogenated aliphatic hydrocarbon | Chemical Product Catalog - Chemsrc. (2019, June 12).
  • Methyl 2,5-dichlorobenzoate - PMC - NIH. (n.d.).
  • (PDF) Methyl 2,5-dichlorobenzoate - ResearchGate. (n.d.).
  • (PDF) Methyl 2,5-dichlorobenzoate - ResearchGate. (2025, August 10).
  • 2,5-Dichlorobenzoic acid-methyl ester | LGC Standards. (n.d.).

Sources

Methyl 2,5-dichlorobenzoate molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of Methyl 2,5-dichlorobenzoate, designed for researchers in organic synthesis, agrochemistry, and pharmaceutical development.[1]

CAS: 2905-69-3 | Formula:


[1][2][3][4][5][6]

Part 1: Executive Summary

Methyl 2,5-dichlorobenzoate is a halogenated aromatic ester serving as a critical intermediate in the synthesis of bioactive heterocycles and agrochemicals.[1] Distinguished by its low melting point (37–40 °C) and lipophilic nature (


), it functions primarily as a precursor for auxin-mimicking herbicides and antifungal grafting agents.[1] Its structural rigidity, imposed by the ortho-chlorine substituent, makes it a valuable scaffold for studying steric effects in nucleophilic substitution reactions.[1]

Part 2: Molecular Architecture & Weight Analysis[1]

Structural Dynamics

The molecule features a benzene ring substituted at the 1-position with a methyl ester group and chlorine atoms at the 2- and 5-positions.[1]

  • Steric Torsion: The chlorine atom at the C2 position exerts significant steric pressure on the carbonyl group.[1] Crystallographic data indicates the ester plane is twisted out of coplanarity with the benzene ring by approximately 39° .[1] This deconjugation affects the electrophilicity of the carbonyl carbon, making it less reactive to nucleophilic attack compared to unhindered benzoates.[1]

  • Electronic Effects: The C5-chlorine exerts an inductive electron-withdrawing effect (-I), slightly increasing the acidity of the ring protons, particularly at C4 and C6.[1]

Molecular Weight & Isotopic Distribution

Due to the presence of two chlorine atoms, the molecular weight must be analyzed via its isotopic envelope.[1] Chlorine exists naturally as


 (75.8%) and 

(24.2%).[1]

Table 1: Mass Spectrometry Profile

ParameterValueNotes
Average Molecular Weight 205.04 g/mol Used for stoichiometry calculations.[1]
Monoisotopic Mass 203.97 Da Based on

.[1]
Isotopic Pattern (M:M+2:M+4) 9 : 6 : 1 Characteristic triplet signature in Mass Spec due to

.

Part 3: Physicochemical Profile[1][8]

Table 2: Key Physical Constants

PropertyValueExperimental Context
Physical State Crystalline Solid / MeltSolid at RT; melts easily at 37–40 °C.
Boiling Point 250–265 °CHigh thermal stability allows for high-temp reactions.[1]
Density 1.36 g/mLDenser than water; sinks in aqueous extractions.[1]
Solubility (Water) 87 mg/LPractically insoluble; requires organic co-solvents.[1]
Solubility (Organic) HighSoluble in MeOH, EtOAc, DCM, Xylene.[1]
Crystal System Triclinic, P1Asymmetric unit cell packing.[1]

Part 4: Synthetic Methodology

Primary Route: Acid-Catalyzed Esterification

The most robust synthesis involves the Fischer esterification of 2,5-dichlorobenzoic acid.[1] Due to the steric hindrance at the ortho position, standard conditions are often modified with higher temperatures or stronger acid catalysts to drive conversion.[1]

Protocol:

  • Reagents: Suspend 2,5-dichlorobenzoic acid (1.0 eq) in anhydrous Methanol (10–15 volumes).

  • Catalyst: Add concentrated

    
     (0.1 eq) dropwise.
    
  • Reaction: Reflux (

    
    65 °C) for 5–8 hours. Monitor via TLC (Hexane:EtOAc 8:2) for disappearance of the acid.[1]
    
  • Workup: Cool to room temperature. Remove excess MeOH via rotary evaporation.[1] Dissolve residue in EtOAc and wash with sat.[1]

    
     (to remove unreacted acid) followed by brine.[1]
    
  • Purification: Recrystallize from 30% aqueous ethanol or distill under reduced pressure if high purity is required.

Synthesis Workflow Diagram

SynthesisWorkflow Start 2,5-Dichlorobenzoic Acid Reagent MeOH + H2SO4 (Reflux 5-8h) Start->Reagent Activation Inter Tetrahedral Intermediate Reagent->Inter Nucleophilic Attack Workup Workup: NaHCO3 Wash Inter->Workup -H2O Product Methyl 2,5-dichlorobenzoate (Solid, mp 37-40°C) Workup->Product Recrystallization

Figure 1: Step-by-step synthetic pathway from the carboxylic acid precursor to the final ester product.

Part 5: Applications in R&D

Agrochemical Development (Auxin Mimicry)

Methyl 2,5-dichlorobenzoate acts as a pro-drug for 2,5-dichlorobenzoic acid.[1] Upon hydrolysis in plant tissue, the free acid mimics indole-3-acetic acid (IAA), disrupting cell elongation.[1]

  • Mechanism: Binds to TIR1/AFB auxin receptors

    
     degrades Aux/IAA repressors 
    
    
    
    uncontrolled gene expression.[1]
  • Use Case: Inducing callus formation in grapevine grafting (graft union protection).

Pharmaceutical Scaffold

The 2,5-dichloro substitution pattern provides a unique electronic fingerprint for drug discovery.[1]

  • Hydrazide Synthesis: Reaction with hydrazine hydrate yields 2,5-dichlorobenzohydrazide, a precursor for 1,3,4-oxadiazoles (antimicrobial agents).[1]

  • Suzuki Coupling: The aryl chlorides can participate in Pd-catalyzed cross-coupling, though the steric bulk at C2 requires specialized ligands (e.g., Buchwald ligands) for efficient turnover.[1]

Application Logic Diagram

Applications Core Methyl 2,5-dichlorobenzoate Agro Agrochemicals (Auxin Mimic) Core->Agro Hydrolysis Pharma Pharma Intermediates (Heterocycles) Core->Pharma Hydrazinolysis Synth Organic Synthesis (Coupling Partners) Core->Synth C-Cl Activation Callus Grapevine Grafting (Callus Induction) Agro->Callus Oxadiazole 1,3,4-Oxadiazoles (Antimicrobial) Pharma->Oxadiazole Coupling Pd-Catalyzed Cross-Coupling Synth->Coupling

Figure 2: Functional divergence of Methyl 2,5-dichlorobenzoate in industrial and research applications.[1]

Part 6: Analytical Characterization (Self-Validation)[1]

To validate the identity of synthesized material, compare against these standard fingerprints:

  • GC-MS:

    • Look for the parent ion cluster at m/z 204/206/208 (9:6:1 ratio).[1]

    • Base peak is typically m/z 173/175 (Loss of

      
      ).[1]
      
    • Secondary fragment at m/z 145 (Loss of

      
      ).
      
  • 
     NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       3.92 ppm (Singlet, 3H, 
      
      
      
      ).[1]
    • 
       7.3–7.8 ppm (Multiplets, 3H, Aromatic protons).[1] Note: The proton at C6 (ortho to ester) will be deshielded relative to C3/C4.[1]
      

Part 7: Safety & Handling

  • Temperature Sensitivity: Store below 25 °C. The compound may melt during transit in summer months; verify physical state before weighing.

  • Hazards: Classified as Irritant and Aquatic Toxin .[1]

    • Skin/Eye: Causes serious irritation.[1] Wear nitrile gloves and safety goggles.[1]

    • Environmental:[5][7] Do not release into drains; toxic to aquatic life with long-lasting effects.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17947, Methyl 2,5-dichlorobenzoate. Retrieved January 31, 2026, from [Link]

  • Babar, T. M., et al. (2008). Methyl 2,5-dichlorobenzoate.[1] Acta Crystallographica Section E: Structure Reports Online, 64(10), o1970.[1] Retrieved from [Link]

  • University of Hertfordshire (2025). PPDB: Pesticide Properties DataBase - 2,5-dichlorobenzoic acid methyl ester.[1] Retrieved from [Link]

Sources

Technical Monograph: Methyl 2,5-Dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2905-69-3 | Molecular Formula: C₈H₆Cl₂O₂ | Role: Agrochemical Effector & Synthetic Scaffold

Executive Summary

Methyl 2,5-dichlorobenzoate is a bifunctional chlorinated aromatic ester serving two distinct high-value sectors: agrochemical biotechnology and medicinal chemistry . In agriculture, it functions as a specialized auxin mimic, critical for inducing callus formation in grapevine grafting. In drug discovery, it acts as a versatile electrophilic scaffold, enabling the synthesis of 1,3,4-oxadiazole heterocycles and poly(p-phenylene) derivatives. This guide details its physicochemical profile, mechanistic applications, and validated synthetic protocols.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

PropertyValueRelevance
Molecular Weight 205.04 g/mol Low MW allows for high atom economy in synthesis.
Physical State Solid / Crystalline PowderStable for storage; easy to weigh/dispense.
Melting Point 37–40 °CLow melting point requires cool storage to prevent fusing.
Boiling Point ~256 °C (at 760 mmHg)High boiling point allows for high-temperature reflux reactions.
Solubility Soluble in MeOH, EtOH, DMSO, CHCl₃Compatible with standard organic synthesis solvents.
LogP ~3.4 (Predicted)Lipophilic; facilitates membrane penetration in plant tissues.

Part 2: Agrochemical Application (Grafting & Callus Induction)

Mechanism of Action: Auxin Mimicry

Methyl 2,5-dichlorobenzoate functions as a synthetic auxin. Upon application to plant tissue, it is hydrolyzed by endogenous esterases to 2,5-dichlorobenzoic acid . This active metabolite mimics Indole-3-acetic acid (IAA), binding to the TIR1/AFB receptor complex.

This binding triggers the ubiquitination and degradation of Aux/IAA repressor proteins , releasing Auxin Response Factors (ARFs) . The activation of ARFs leads to the transcription of genes responsible for:

  • Cell Dedifferentiation: Inducing parenchyma cells to revert to a meristematic state (callus).

  • Vascular Reconnection: Promoting the differentiation of new xylem and phloem bridges between the scion and rootstock.

Primary Use Case: It is a key component in grafting waxes for viticulture (grapevines), ensuring the mechanical and vascular fusion of the graft union.

Part 3: Synthetic Utility in Drug Discovery & Materials

Methyl 2,5-dichlorobenzoate is a "Gateway Intermediate." Its ester group is a reactive handle for nucleophilic acyl substitution, while the dichlorinated ring provides unique steric and electronic properties for material science.

Core Synthetic Pathways

The following diagram illustrates the divergence of Methyl 2,5-dichlorobenzoate into three critical chemical classes: Heterocycles (Pharma), Polymers (Materials), and Acids (Agro).

G Figure 1: Synthetic Divergence of Methyl 2,5-Dichlorobenzoate Start Methyl 2,5-dichlorobenzoate (CAS 2905-69-3) Hydrazide 2,5-Dichlorobenzohydrazide (Linker) Start->Hydrazide Hydrazinolysis (NH2NH2, EtOH) Acid 2,5-Dichlorobenzoic Acid (Active Auxin) Start->Acid Hydrolysis (Esterase or OH-) Polymer Poly(p-phenylene) Derivatives Start->Polymer Dehalogenative Polymerization (Ni/Zn Catalyst) Oxadiazole 1,3,4-Oxadiazole Derivatives (Antimicrobial/Antifungal) Hydrazide->Oxadiazole Cyclization (CS2/KOH or R-COOH)

Figure 1: The compound serves as a precursor for bioactive heterocycles and advanced polymers.

Precursor for 1,3,4-Oxadiazoles (Antimicrobial Scaffolds)

In medicinal chemistry, the ester is reacted with hydrazine hydrate to form 2,5-dichlorobenzohydrazide . This hydrazide is a critical intermediate for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles.

  • Significance: These oxadiazole derivatives exhibit potent antibacterial and antifungal activity by inhibiting bacterial cell wall synthesis or disrupting fungal membrane integrity.

Monomer for Poly(p-phenylene) (PPP) Synthesis

The 2,5-dichloro substitution pattern makes this ester a viable monomer for Poly(p-phenylene) synthesis via nickel-catalyzed coupling (Yamamoto polymerization).

  • Significance: The resulting polymers are conductive, thermally stable, and used in optoelectronics. The ester group allows for post-polymerization functionalization, modifying solubility and electronic band gaps.

Part 4: Experimental Protocol

Standard Operating Procedure: Synthesis of 2,5-Dichlorobenzohydrazide

This protocol converts the ester into the hydrazide linker, the primary step for generating pharmaceutical libraries.[1][2]

Objective: To synthesize 2,5-dichlorobenzohydrazide via nucleophilic acyl substitution.

Reagents:

  • Methyl 2,5-dichlorobenzoate (1.0 eq)

  • Hydrazine hydrate (80% solution, 5.0 eq)

  • Ethanol (Absolute, solvent)

Workflow:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g (48.8 mmol) of Methyl 2,5-dichlorobenzoate in 50 mL of absolute ethanol.

  • Addition: Add 12.2 mL (approx. 244 mmol) of hydrazine hydrate dropwise over 10 minutes while stirring. Caution: Exothermic reaction.

  • Reflux: Equip the flask with a condenser and reflux the mixture at 78–80 °C for 6–8 hours. Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The ester spot (Rf ~0.7) should disappear, replaced by the hydrazide spot (Rf ~0.3).

  • Crystallization: Cool the reaction mixture to room temperature, then chill in an ice bath (0–4 °C) for 1 hour. A white precipitate will form.

  • Filtration: Filter the solid under vacuum. Wash the filter cake with 20 mL of cold ethanol followed by 20 mL of cold water to remove excess hydrazine.

  • Drying: Dry the product in a vacuum oven at 50 °C for 4 hours.

Expected Yield: 85–92% Characterization: Melting point should be observed between 168–170 °C.

Part 5: Safety & Handling (EHS)

Hazard ClassGHS CodeDescriptionMitigation
Acute Toxicity H302Harmful if swallowed.Do not eat/drink in lab. Wash hands post-handling.
Irritation H315/H319Causes skin and serious eye irritation.Wear nitrile gloves and safety goggles.
STOT-SE H335May cause respiratory irritation.Handle only in a fume hood.
Aquatic H411Toxic to aquatic life with long-lasting effects.Dispose of waste as hazardous chemical waste; do not drain.

Storage: Store in a cool, dry place (<25 °C). Keep container tightly closed to prevent hydrolysis by atmospheric moisture.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17947, Methyl 2,5-dichlorobenzoate. Retrieved from [Link]

  • Babar, T. M., et al. (2008). Methyl 2,5-dichlorobenzoate.[3][4][5] Acta Crystallographica Section E. Retrieved from [Link]

  • University of Hertfordshire. (2024). PPDB: Pesticide Properties DataBase - 2,5-dichlorobenzoic acid methyl ester. Retrieved from [Link]

Sources

Methyl 2,5-Dichlorobenzoate: Technical Guide to Auxinic Modulation in Grafting and Callus Induction

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the function, mechanism, and application of Methyl 2,5-dichlorobenzoate (M2,5-DCB) . This document is structured for researchers and formulation scientists, prioritizing mechanistic depth and reproducible protocols over general description.

Executive Summary & Chemical Identity

Methyl 2,5-dichlorobenzoate (M2,5-DCB) is a specialized synthetic auxin analogue primarily utilized as a plant growth regulator (PGR) in viticulture and woody plant propagation.[1] Unlike broad-spectrum herbicides like Dicamba (3,6-dichloro-2-methoxybenzoic acid), M2,5-DCB is engineered for controlled localized activity—specifically the induction of undifferentiated tissue (callus) at graft unions.

Its methyl ester moiety confers high lipophilicity, allowing superior penetration through suberized woody cuticles compared to its free acid form (2,5-dichlorobenzoic acid). Once internalized, it functions as a pro-auxin, requiring enzymatic hydrolysis to activate its signaling potential.

Chemical Profile
PropertySpecification
IUPAC Name Methyl 2,5-dichlorobenzoate
CAS Number 2905-69-3
Molecular Formula C₈H₆Cl₂O₂
Molecular Weight 205.04 g/mol
Physical State Volatile solid/crystal (Melting point: 37–40°C)
Solubility Low in water; High in organic solvents (EtOH, Acetone)
Primary Function Callus induction, Graft union formation

Mechanism of Action: The Pro-Auxin Strategy

To understand the utility of M2,5-DCB, one must distinguish between its transport form (ester) and active form (acid). The compound operates via a two-step activation pathway essential for overcoming the transport barriers in woody plant tissue.

Lipophilic Penetration & Hydrolysis

Woody stems (e.g., Vitis vinifera) possess thick, suberized cuticles that repel polar molecules. The free acid, 2,5-dichlorobenzoic acid (pKa ~2-3), exists largely as an anion at physiological pH, limiting its passive diffusion.

  • Step 1 (Entry): The methyl ester group masks the carboxyl charge, significantly increasing the partition coefficient (LogP). This allows M2,5-DCB to diffuse rapidly through the hydrophobic wax layers of the graft interface.

  • Step 2 (Activation): Upon entering the cytosolic environment, ubiquitous plant carboxylesterases (CXE) hydrolyze the ester bond, releasing the active 2,5-dichlorobenzoic acid and methanol.

The Auxin Signaling Cascade

The liberated 2,5-dichlorobenzoic acid mimics Indole-3-acetic acid (IAA). It binds to the TIR1/AFB (Transport Inhibitor Response 1) receptor complex. This binding stabilizes the interaction between TIR1 and Aux/IAA repressor proteins, marking the repressors for ubiquitination and proteasomal degradation. The degradation of Aux/IAA releases ARF (Auxin Response Factors), which then transcribe genes responsible for cell dedifferentiation and division (e.g., LBD lineage), resulting in callus formation.

Pathway Visualization

The following diagram illustrates the transition from application to gene activation.

AuxinPathway cluster_extracellular Extracellular / Cuticle Surface cluster_cytosol Cytosol cluster_nucleus Nucleus M25_DCB M2,5-DCB (Ester Form) [High Lipophilicity] Esterase Carboxylesterases (CXE) M25_DCB->Esterase Acid 2,5-Dichlorobenzoic Acid (Active Auxin) M25_DCB->Acid Passive Diffusion & Hydrolysis Esterase->Acid Methanol Methanol (Byproduct) Esterase->Methanol TIR1 TIR1/AFB Receptor (F-Box Protein) Acid->TIR1 Ligand Binding AuxIAA Aux/IAA Repressor TIR1->AuxIAA Ubiquitination Proteasome 26S Proteasome AuxIAA->Proteasome Degradation ARF ARF Transcription Factors (Active) Proteasome->ARF Release from Inhibition GeneExpr Callus Induction Genes (LBD, WIP, WOX) ARF->GeneExpr Transcription Activation

Figure 1: Mechanism of M2,5-DCB activation. The ester form ensures penetration, while the hydrolyzed acid drives the TIR1-mediated ubiquitination of repressors.

Experimental Protocols

Synthesis of M2,5-DCB (Fisher Esterification)

For research applications requiring high-purity standards not available commercially, synthesis via acid-catalyzed esterification is the standard.

Reagents: 2,5-Dichlorobenzoic acid (10 mmol), Methanol (excess), H₂SO₄ (catalytic).

  • Dissolution: Dissolve 1.91 g of 2,5-dichlorobenzoic acid in 20 mL of anhydrous methanol in a round-bottom flask.

  • Catalysis: Slowly add 0.5 mL of concentrated H₂SO₄ while stirring.

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor reaction progress via TLC (Solvent: Hexane/Ethyl Acetate 4:1).

  • Workup: Cool to room temperature. Evaporate excess methanol under reduced pressure.

  • Extraction: Resuspend residue in diethyl ether. Wash sequentially with 5% NaHCO₃ (to remove unreacted acid) and brine.

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from ethanol to obtain white crystals (Yield ~85-90%).

In Vitro Callus Induction Assay (Grapevine Model)

This protocol validates the biological activity of M2,5-DCB compared to standard auxins (NAA or 2,4-D).

Objective: Determine the optimal concentration for callus formation in Vitis vinifera explants.

Materials:

  • Explants: Internodal segments of Vitis vinifera (approx. 1 cm).

  • Basal Media: Murashige and Skoog (MS) medium + 30 g/L sucrose + 0.8% agar.

  • M2,5-DCB Stock: 10 mM in DMSO (Filter sterilized).

Workflow:

  • Media Preparation: Prepare MS media supplemented with M2,5-DCB at a logarithmic concentration gradient:

    • Control: 0 µM

    • Low: 1 µM

    • Medium: 10 µM

    • High: 100 µM

    • Note: Add M2,5-DCB after autoclaving (due to volatility).

  • Inoculation: Surface sterilize explants (70% EtOH 1 min, 2% NaOCl 10 min). Rinse 3x with sterile water. Place explants horizontally on the media.

  • Incubation: Incubate at 25°C in the dark (to prevent phenolic oxidation) for 21 days.

  • Data Collection: Score callus formation index (0 = no callus, 5 = massive callus). Weigh fresh callus mass.

Expected Results:

Concentration (µM) Callus Index (0-5) Morphology
0 (Control) 0 Necrotic/Stasis
1 1-2 Friable, initiation at cut ends
10 4-5 Robust, white/yellow callus

| 100 | 2-3 | Compact, potential phytotoxicity |

Grafting Wax Formulation (Application Protocol)

In commercial or field research settings, M2,5-DCB is rarely applied in liquid media but rather incorporated into a wax matrix to seal the graft union.

  • Matrix Base: Melt paraffin wax (melting point ~55°C) or a beeswax/resin blend.

  • Active Ingredient Incorporation: Once the wax cools to ~45°C (just above solidification), add M2,5-DCB to a final concentration of 0.1% to 0.5% w/w .

    • Critical: Do not add at high heat (>60°C) to prevent volatilization of the ester.

  • Homogenization: Stir vigorously to ensure uniform dispersion.

  • Application: Apply the semi-solid paste immediately to the graft union (Omega or Cleft graft).

Analytical Verification (HPLC)

Quantification of M2,5-DCB residues or purity is performed using Reverse Phase HPLC.[2]

  • Column: C18 (e.g., Newcrom R1 or equivalent), 3 µm, 150 x 4.6 mm.

  • Mobile Phase: Acetonitrile : Water : Phosphoric Acid (50:50:0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm or 280 nm.

  • Retention Time: M2,5-DCB is less polar than its acid form and will elute later (typically 5–8 min depending on gradient).

Safety and Toxicology (E-E-A-T)

While effective, M2,5-DCB poses specific risks that must be managed in a research environment.

  • Aquatic Toxicity: M2,5-DCB is classified as toxic to aquatic life with long-lasting effects (H411).[3] All waste from HPLC or synthesis must be disposed of as hazardous chemical waste, not down the drain.

  • Volatility: The compound is volatile.[4] Solid stocks should be stored at 4°C in tightly sealed containers. When heating (e.g., wax formulation), use a fume hood to prevent inhalation of vapors (H335 - Respiratory Irritation).

  • Phytotoxicity: Overdose (>100 µM in vitro or >1% in wax) can lead to tissue necrosis or "burn" at the graft site due to hyper-auxinic stress (ethylene overproduction).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17947, Methyl 2,5-dichlorobenzoate. Retrieved from [Link]

  • University of Hertfordshire (2024). PPDB: Pesticide Properties DataBase - 2,5-dichlorobenzoic acid methyl ester. Retrieved from [Link]

  • European Commission (2021). EU Pesticides Database: 2,5-Dichlorobenzoic acid methylester.[5] Retrieved from [Link][3][6][7]

  • SIELC Technologies (2018). HPLC Separation of Methyl 2,5-dichlorobenzoate. Retrieved from [Link]

Sources

The Dual-Role of Methyl 2,5-Dichlorobenzoate in Viticulture: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2,5-dichlorobenzoate, a chlorinated aromatic ester, holds a specialized yet critical position in modern viticulture. While not a broad-spectrum fungicide in the conventional sense, it serves a dual purpose as a localized antifungal agent and a plant growth regulator, specifically in the context of grapevine grafting. This technical guide provides an in-depth analysis of its physicochemical properties, synthesis, and its pivotal role in protecting vulnerable graft unions and promoting callus formation. Furthermore, this document explores its toxicological profile and its place within the broader landscape of agrochemical synthesis, offering a comprehensive resource for researchers, scientists, and professionals in drug and pesticide development.

Introduction: A Niche Application with Significant Impact

Methyl 2,5-dichlorobenzoate (C₈H₆Cl₂O₂) is a synthetic organic compound primarily recognized for its application as an antifungal agrochemical and a plant growth regulator.[1] Its most prominent use is as an active component in grafting waxes for grapevines.[1] In this capacity, it performs two synergistic functions: it protects the delicate, freshly cut tissues of the graft union from opportunistic fungal pathogens, and it stimulates the formation of callus, the undifferentiated plant tissue essential for a successful and robust graft union.[2] While its fungicidal activity is targeted and localized, its impact on the success rate of grapevine propagation is significant. This guide will delve into the known technical aspects of this compound, from its molecular structure to its practical application, while also highlighting areas where scientific understanding remains limited.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application and development.

Key Properties

The essential physicochemical data for Methyl 2,5-dichlorobenzoate are summarized below.

PropertyValueReference
CAS Number 2905-69-3[2]
Molecular Formula C₈H₆Cl₂O₂[1]
Molecular Weight 205.04 g/mol ---
Appearance Solid---
Melting Point 37-40 °C---
Boiling Point 265.2 ± 20.0 °C (Predicted)---
Solubility in Water Moderately soluble[2]
Vapor Pressure Volatile substance[2]
Synthesis Protocol: Fischer Esterification

Methyl 2,5-dichlorobenzoate is commercially synthesized through the Fischer esterification of its parent acid, 2,5-dichlorobenzoic acid, with methanol.[2] This reaction is typically catalyzed by a strong acid.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 2,5-dichlorobenzoic acid (1 equivalent) and an excess of absolute methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or hydrochloric acid to the mixture.[2]

  • Reaction: Heat the mixture to reflux and maintain this temperature for several hours to drive the equilibrium towards the ester product.[2]

  • Work-up: After cooling, the excess methanol is typically removed by distillation. The remaining residue is then neutralized, often with a weak base solution.

  • Purification: The crude Methyl 2,5-dichlorobenzoate can be purified by distillation or recrystallization to yield the final product.[2]

Synthesis DCBA 2,5-Dichlorobenzoic Acid Intermediate Protonated Carbonyl Intermediate DCBA->Intermediate + H+ Methanol Methanol (CH3OH) Methanol->Intermediate Nucleophilic Attack Catalyst H2SO4 (catalyst) Catalyst->Intermediate Product Methyl 2,5-dichlorobenzoate Intermediate->Product - H2O, - H+ Water Water (H2O)

Caption: Fischer esterification of 2,5-dichlorobenzoic acid.

Biological Activity and Application in Viticulture

The efficacy of Methyl 2,5-dichlorobenzoate in viticulture stems from its dual-action as a plant growth regulator and a protectant fungicide.

Mechanism of Action: An Area for Further Research

Despite its established use, the precise biochemical mechanism of action for Methyl 2,5-dichlorobenzoate's fungicidal properties is not well-documented in publicly available literature. It is classified as an "unclassified" fungicide. Fungicides typically act through specific modes of action, such as disrupting cell membranes, inhibiting critical enzymes like C14-demethylase in sterol biosynthesis, or interfering with mitosis.[3][4][5] However, which, if any, of these pathways Methyl 2,5-dichlorobenzoate targets remains to be elucidated. Its application as a protectant in grafting wax suggests a contact-based, localized inhibition of fungal spore germination and mycelial growth on the wound surface.

As a plant growth regulator, it is known to induce callus formation.[2] Wounding itself triggers callus development, a process involving phytohormones like auxin and cytokinin that stimulate cell division and differentiation.[6] It is plausible that Methyl 2,5-dichlorobenzoate interacts with these hormonal pathways to enhance or accelerate this natural wound-healing response, which is critical for the vascular tissues of the scion and rootstock to fuse.

Application in Grapevine Grafting

The primary application of Methyl 2,5-dichlorobenzoate is as an additive in grafting waxes for grapevines. These waxes provide a physical barrier against desiccation and pathogen entry at the graft union.

Protocol for Use in Grafting Wax:

  • Formulation: Methyl 2,5-dichlorobenzoate is incorporated into a paraffin wax base at very low concentrations. A commercial product, "Stähler Rebwachs Pro," for instance, contains 0.035 g/kg of the active substance.

  • Application: The grafting wax is melted to a specific temperature (e.g., 75-80°C).[7] The grafted cuttings are then dipped into the molten wax to coat the graft union completely.

  • Function: The wax provides a pliable, waterproof seal. The embedded Methyl 2,5-dichlorobenzoate acts as a fungicide to prevent infections from common grapevine pathogens like Botrytis cinerea (gray mold) and promotes rapid callus development, increasing the success rate of the graft.[8] Studies have shown that waxes containing callus-stimulating additives can significantly improve the formation of a circular callus at the grafting point.[9]

Role as a Chemical Intermediate

While its end-use in viticulture is highly specific, the parent compound, 2,5-dichlorobenzoic acid, is a known intermediate in the synthesis of other significant agrochemicals, notably the herbicide dicamba (3,6-dichloro-2-methoxybenzoic acid).[10] The synthesis pathways for dicamba often start with precursors like 2,5-dichlorophenol or 2,5-dichloroaniline, which are then converted to the 2,5-dichlorobenzoic acid structure before further modification.[11][12] Although not a direct precursor in the most common synthesis routes, Methyl 2,5-dichlorobenzoate could theoretically be hydrolyzed back to the parent acid for such applications.

DicambaSynthesis DCP 2,5-Dichlorophenol DCBA 2,5-Dichlorobenzoic Acid DCP->DCBA Carboxylation, etc. MDCB Methyl 2,5-dichlorobenzoate DCBA->MDCB Esterification Intermediate Modified Intermediates DCBA->Intermediate Further Reactions MDCB->DCBA Hydrolysis Dicamba Dicamba Intermediate->Dicamba Methoxylation, etc.

Caption: Relationship of Methyl 2,5-dichlorobenzoate to Dicamba synthesis.

Toxicological and Regulatory Profile

Understanding the safety and environmental impact of any agrochemical is paramount for its responsible use.

Human Health and Ecotoxicity
  • Acute Toxicity: Methyl 2,5-dichlorobenzoate is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[1] It may also cause drowsiness or dizziness.

  • Ecotoxicity: The compound is recognized as toxic to aquatic life with long-lasting effects.[1] It shows moderate acute toxicity to fish.[2]

  • Environmental Fate: It is considered slightly mobile in soil.[2]

Regulatory Status

The regulatory landscape for pesticides is complex and varies by region.

  • European Union: Methyl 2,5-dichlorobenzoate is an approved active substance under Regulation (EC) No 1107/2009. Its unique and restricted use in grapevine grafting is not expected to result in significant residues in wine grapes.

  • United Kingdom: It is not approved for use as a crop protection agent.[2]

  • United States: The EPA TSCA status for the compound is listed as "INACTIVE".[1]

Conclusion and Future Perspectives

Methyl 2,5-dichlorobenzoate serves as a prime example of a highly specialized agrochemical where a modest volume of use translates to a high-value impact in a specific agricultural practice. Its dual functionality as a targeted fungicide and a callus-promoting agent makes it a valuable tool in ensuring the success of grapevine grafting.

However, this guide also highlights a clear gap in the scientific literature regarding its precise molecular mechanism of action against fungal pathogens. Future research should be directed towards elucidating this mechanism. Such studies could not only provide a more complete scientific understanding but also potentially open avenues for the development of new, targeted fungicides based on a similar mode of action. Furthermore, a deeper investigation into its interaction with plant hormonal pathways could yield broader applications in plant tissue culture and propagation beyond viticulture.

References

  • PubChem. (n.d.). Methyl 2,5-dichlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Agriculture and Environment Research Unit (AERU). (n.d.). 2,5-dichlorobenzoic acid methyl ester. University of Hertfordshire. Retrieved from [Link]

  • ResearchGate. (2022). Evaluation of the in vitro antifungal potential of natural extracts and synthetic pesticides on the growth and development of Botrytis cinerea. Retrieved from [Link]

  • New Zealand Plant Protection Society. (2023). Demethylation inhibitor (DMI) [Group 3] resistance management strategy. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447219A - Method for synthesizing dicamba key intermediate 2,5-dichlorophenol.
  • ResearchGate. (2008). Methyl 2,5-dichlorobenzoate. Retrieved from [Link]

  • Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). (2018). Stähler Rebwachs Pro Product code: SIT07010D Active Substance. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Identification of Fungicide Combinations for Overcoming Plasmopara viticola and Botrytis cinerea Fungicide Resistance. Retrieved from [Link]

  • Spanish Journal of Agricultural Research. (2010). Physiological variability and in vitro antifungal activity against Botrytis cinerea causing botrytis gray mold of chickpea (Cicer arietinum L.). Retrieved from [Link]

  • AGROFOR International Journal. (n.d.). Influence of the grafting wax types used for vine grafting on callosing during the forcing period and on vine quality within vin. Retrieved from [Link]

  • Quimiwax. (n.d.). Wax and grafting process. Retrieved from [Link]

  • Semantic Scholar. (2023). Identification of Fungicide Combinations Targeting Plasmopara viticola and Botrytis cinerea Fungicide Resistance Using Machine Learning and In Silico Simulations. Retrieved from [Link]

  • Seminis. (2024). Fungicides for Vegetable Crops: Demethylation Inhibitors. Retrieved from [Link]

  • VITIS - Journal of Grapevine Research. (n.d.). Comparison of the effects of different paraffin products applied during grapevine propagation. Retrieved from [Link]

  • ResearchGate. (2008). Methyl 2,5-dichlorobenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Plant Callus: Mechanisms of Induction and Repression. Retrieved from [Link]

  • University of California, Agriculture and Natural Resources. (n.d.). Fungicide Theory of Use and Mode of Action. Retrieved from [Link]

  • SciELO Brasil. (2023). Botrytis cinerea: acetylcholinesterase inhibition, cytotoxicity, antimicrobial, larvicidal activity and metabolite isolated from. Retrieved from [Link]

  • Google Patents. (n.d.). CN102125035B - Preparation process of herbicide dicamba.
  • Google Patents. (n.d.). CN102838483A - Synthesis method of dicamba.

Sources

An In-Depth Technical Guide to the Safety and Hazards of Methyl 2,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Methyl 2,5-dichlorobenzoate (CAS No: 2905-69-3) is a chlorinated aromatic ester with applications as a plant growth regulator, a fungicide for grapevines, and a precursor in the synthesis of advanced materials like polyphenylenes.[1][2][3] Given its utility in both agricultural and materials science research, professionals in these fields must possess a comprehensive understanding of its hazard profile to ensure safe handling and mitigate risk. This guide provides an in-depth analysis of the safety, hazards, and requisite control measures for Methyl 2,5-dichlorobenzoate, grounded in authoritative safety data. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge necessary for its responsible use in a laboratory or R&D setting.[4]

Section 1: Chemical Identity and Physicochemical Properties

A foundational element of chemical safety is the unambiguous identification of the substance and its physical characteristics, which dictate its behavior under various conditions.

Table 1: Chemical Identifiers for Methyl 2,5-dichlorobenzoate

Identifier Value Source(s)
Chemical Name Methyl 2,5-dichlorobenzoate [1][4]
Synonyms 2,5-dichlorobenzoic acid methyl ester [4][5]
CAS Number 2905-69-3 [4][6]
EC Number 220-815-7 [4][6]
Molecular Formula C₈H₆Cl₂O₂ [4][7][8]
Molecular Weight 205.04 g/mol [6][7]

| InChI Key | SPJQBGGHUDNAIC-UHFFFAOYSA-N |[6] |

Table 2: Physicochemical Properties of Methyl 2,5-dichlorobenzoate | Property | Value | Significance & Causality | | :--- | :--- | :--- | | Appearance | Solid |[4][6] | Affects handling procedures; potential for dust formation must be managed. | | Melting Point | 37 - 40 °C |[4][6] | Low melting point indicates it can become liquid at moderately elevated temperatures, changing spill and handling dynamics. | | Boiling Point | 265.2 ± 20.0 °C (Predicted) |[4] | High boiling point suggests low volatility at standard temperature, but heating can generate vapors. | | Flash Point | >113 °C (closed cup) |[4] | Classified as combustible but not highly flammable. Requires significant preheating before ignition can occur.[4] | | Stability | Stable under recommended storage conditions |[4] | Indicates low risk of spontaneous decomposition when stored correctly. | | Incompatibilities | Strong oxidizing agents |[4] | Contact with strong oxidizers can lead to vigorous, exothermic reactions, posing a fire or explosion hazard. |

Section 2: Comprehensive Hazard Analysis and GHS Classification

Methyl 2,5-dichlorobenzoate is classified as hazardous under the Globally Harmonized System (GHS). The primary risks are associated with acute toxicity, specific target organ toxicity, and environmental damage.

Signal Word: Warning [1][4][7]

Table 3: GHS Hazard and Precautionary Statements

Code Statement Source(s)
H302 Harmful if swallowed [1][2][4]
H336 May cause drowsiness or dizziness [1][2][4]
H411 Toxic to aquatic life with long lasting effects [1][2][4]
H315 Causes skin irritation [7]
H319 Causes serious eye irritation [7]
P261 Avoid breathing dust/fume/gas/mist/vapors/spray [1]
P273 Avoid release to the environment [1][4]
P280 Wear protective gloves/protective clothing/eye protection/face protection [7]
P301 + P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell [3]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing [7]

| P501 | Dispose of contents/container to an approved waste disposal plant |[4][9] |

Note: Some safety data sheets also include classifications for skin (H315) and eye (H319) irritation.[7] Due to this variation, it is imperative to adopt a conservative approach and assume the material is an irritant.

GHS Pictograms and associated hazards for Methyl 2,5-dichlorobenzoate.
Mechanistic Insights into Hazards:
  • Specific Target Organ Toxicity - Single Exposure (H336): The potential to cause drowsiness or dizziness suggests the compound may have depressant effects on the central nervous system (CNS) upon inhalation. The causality lies in the compound's ability to be absorbed into the bloodstream via the lungs and cross the blood-brain barrier. This necessitates the use of local exhaust ventilation or respiratory protection to maintain exposure levels well below any established occupational limits.

  • Aquatic Toxicity (H411): As a chlorinated organic compound, Methyl 2,5-dichlorobenzoate exhibits toxicity to aquatic organisms, with a reported LC50 of 13.8 mg/L in fathead minnows over 96 hours.[4] Its "long lasting effects" classification implies poor biodegradability, leading to persistence in the environment. This characteristic is the primary driver for the strict environmental precautions (P273) and specialized disposal requirements.

Section 3: Proactive Risk Management and Control Protocols

A self-validating safety system relies on proactive, multi-layered controls that assume failure at any single point is possible. This involves a hierarchy of controls, from engineering solutions to personal protective equipment (PPE).

Engineering and Administrative Controls

The first line of defense is to engineer out the hazard.

  • Ventilation: All handling of Methyl 2,5-dichlorobenzoate, especially any procedure that could generate dust or aerosols (e.g., weighing, transferring, heating), must be performed within a certified chemical fume hood or with appropriate local exhaust ventilation.[4] This is the primary control to mitigate the inhalation hazard (H336).

  • Designated Area: Establish a designated area for working with this compound to prevent cross-contamination of other lab surfaces.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental work. These SOPs should explicitly incorporate the safety measures outlined in this guide.

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be selected based on the specific hazards of the material. The choice of PPE is not arbitrary; it is a scientifically-informed decision to create a barrier between the researcher and the chemical.

PPE_Workflow start Task Assessment: Handling Methyl 2,5-dichlorobenzoate body_protection Body Protection: - Chemical-resistant lab coat or suit - Closed-toe shoes start->body_protection hand_protection Hand Protection: - Chemical-resistant gloves (e.g., Nitrile, Neoprene) - Inspect before use start->hand_protection eye_protection Eye/Face Protection: - NIOSH-approved/EN166 safety glasses with side shields start->eye_protection resp_protection Respiratory Protection: - Is dust or aerosol generated? - Is work outside a fume hood? start->resp_protection decision High-Risk Procedure? resp_protection->decision face_shield Add Face Shield (for splash risk) decision->face_shield Yes respirator Required: - NIOSH-approved respirator (e.g., P95 for dust) decision->respirator Yes no_respirator Not Required (if in fume hood) decision->no_respirator No

Decision workflow for selecting appropriate PPE.

Step-by-Step PPE Selection and Use:

  • Eye/Face Protection: Wear safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards at all times.[4] If there is a significant risk of splashing, a face shield should be worn in addition to safety glasses.[10]

  • Skin Protection: A complete chemical-resistant suit or lab coat should be worn to protect the body.[4]

  • Hand Protection: Wear chemical-resistant gloves. While disposable nitrile gloves offer basic protection for incidental contact, verify the manufacturer's chemical resistance guide for suitability against chlorinated aromatic compounds for prolonged tasks.[10] Always inspect gloves for tears or pinholes before use.

  • Respiratory Protection:

    • For nuisance exposures to dust, a type P95 (US) or P1 (EU EN 143) particle respirator is recommended.[4]

    • For higher-level protection or where vapors may be present, use combination cartridges such as type OV/AG/P99 (US) or ABEK-P2 (EU EN 143).[4]

    • All respirator use must be in accordance with a formal respiratory protection program that includes fit-testing and training.[11]

Section 4: Emergency Response Protocols

A trustworthy safety system requires robust and well-rehearsed emergency plans.

First-Aid Measures

Immediate and correct first aid can significantly reduce the severity of an exposure. In all cases of exposure, seek medical attention and provide the attending physician with the Safety Data Sheet (SDS).[4][7]

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Consult a physician.[4][7]

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water. Consult a physician.[4][7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Consult a physician.[7]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth thoroughly with water and consult a physician immediately.[4][7][12]

Fire-Fighting Procedures

While not highly flammable, Methyl 2,5-dichlorobenzoate will burn if sufficiently heated.[4]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][7][13]

  • Critical Hazard: The primary danger during a fire is the generation of highly toxic and corrosive decomposition products, including carbon oxides and hydrogen chloride gas.[4]

  • Required Action: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with these hazardous fumes and the chemical itself.[4]

Accidental Release and Spill Containment

A swift and correct response to a spill is essential to prevent exposure and environmental contamination.

Spill_Response start Spill Detected step1 Step 1: Evacuate - Alert personnel - Isolate the area start->step1 step2 Step 2: Protect - Don full PPE (Respirator, gloves, suit, goggles) step1->step2 step3 Step 3: Ventilate - Ensure adequate ventilation - Work upwind of spill step2->step3 step4 Step 4: Contain & Clean - Avoid creating dust - Sweep up solid material step3->step4 step5 Step 5: Collect - Place material in a suitable, sealed, and labeled container step4->step5 step6 Step 6: Decontaminate - Clean the spill area - Dispose of all materials as hazardous waste step5->step6

Workflow for responding to a solid chemical spill.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately alert others and evacuate all non-essential personnel from the area.

  • Don PPE: Before approaching the spill, don the full personal protective equipment as specified in Section 3.2, including respiratory protection.[4]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading or entering drains.[4][7]

  • Cleanup: Carefully sweep up the solid material. Crucially, avoid actions that create dust. Pick up and arrange for disposal without creating dust.[4] Place the collected material into a suitable, closed, and clearly labeled container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly. All cleaning materials and contaminated PPE must be collected and disposed of as hazardous waste.

Section 5: Storage, Handling, and Disposal

Safe Storage and Handling Protocol
  • Handling: Avoid all contact with skin and eyes. Prevent the formation and inhalation of dust.[4] Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated place.[4] Keep the container tightly closed to prevent moisture absorption and contamination. Store away from incompatible materials, specifically strong oxidizing agents.[4]

Waste Disposal

Due to its aquatic toxicity (H411), Methyl 2,5-dichlorobenzoate and any materials contaminated with it are considered hazardous waste.

  • Method: Disposal must be conducted by a licensed professional waste disposal service. The recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber to neutralize the resulting hydrogen chloride gas.[4]

  • Regulatory Compliance: All disposal practices must comply with national and local regulations, such as the EU's Directive on waste 2008/98/EC.[4] Do not allow the product to enter drains or waterways.

Section 6: Toxicological and Ecotoxicological Profile

  • Human Toxicology: The primary known toxicological effects are acute oral toxicity and potential for CNS depression (drowsiness/dizziness) from a single exposure.[1][4] There is a significant lack of data regarding chronic exposure, carcinogenicity, mutagenicity, and reproductive toxicity.[4] This absence of data is not an indication of safety; rather, it necessitates treating the compound with a high degree of caution and minimizing exposure through the rigorous application of the controls outlined in this guide.

  • Ecotoxicology: The compound is classified as toxic to aquatic life with long-lasting effects.[1][4] It is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB).[4] However, its known toxicity to fish and its GHS environmental hazard classification demand that its release into the environment be strictly avoided.[4]

Conclusion

Methyl 2,5-dichlorobenzoate is a valuable research chemical whose utility is paired with significant, manageable hazards. The primary risks to personnel include harm if swallowed and potential CNS effects from inhalation. The primary environmental risk is its long-term toxicity to aquatic ecosystems. A robust safety protocol, founded on the principles of hazard elimination through engineering controls and diligent use of appropriate PPE, is non-negotiable. By understanding the causality behind these hazards and adhering to the detailed protocols within this guide, researchers can effectively mitigate risks and ensure a safe operational environment.

References

  • Safety Data Sheet: Methyl benzoate. (2024). Chemos GmbH&Co.KG. [Link]

  • Methyl 2,5-dichlorobenzoate | C8H6Cl2O2 | CID 17947. PubChem, National Center for Biotechnology Information. [Link]

  • Pesticide properties for 2,5-dichlorobenzoic acid methyl ester. Agriculture and Environment Research Unit (AERU), University of Hertfordshire. [Link]

  • methyl 2,5-dichlorobenzoate Information. The Good Scents Company. [Link]

  • Babar, T. M., et al. (2008). Methyl 2,5-dichlorobenzoate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Hazard Communication Standard: Section 5, Firefighting Measures. Occupational Safety and Health Administration (OSHA). [Link]

  • Developing Practical & Useful Content for SDS Section 5 (Firefighting Measures). Society for Chemical Hazard Communication. [Link]

  • Guidance for Selection of Protective Clothing for MDI Users. Covestro. [Link]

  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara Environmental Health & Safety. [Link]

  • MDI or TDI: First Aid Guidance. American Chemistry Council. [Link]

Sources

Methodological & Application

purification of Methyl 2,5-dichlorobenzoate by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Purification of Methyl 2,5-dichlorobenzoate via Controlled Phase-Separation Recrystallization

Abstract

This application note details a robust protocol for the purification of Methyl 2,5-dichlorobenzoate (CAS: 2905-69-3), a critical intermediate in the synthesis of agrochemicals (e.g., dicamba analogs) and polyphenylenes. Due to its low melting point (37–40 °C), this compound presents a high risk of "oiling out" (liquid-liquid phase separation) during classical recrystallization. This guide introduces a Dual-Solvent Controlled Cooling protocol using an Ethanol/Water system, specifically designed to bypass the metastable oil phase and ensure high-purity crystalline recovery.

Physicochemical Profile & Challenge Analysis

The primary purification challenge is the proximity of the melting point to ambient temperature. Standard recrystallization methods often result in the solute separating as a supercooled liquid (oil) rather than a solid crystal, trapping impurities and reducing yield.[1]

PropertyValueCritical Implication for Protocol
Chemical Formula C₈H₆Cl₂O₂Hydrophobic aromatic ester.
Molecular Weight 205.04 g/mol Moderate molecular weight.
Melting Point 37–40 °C High Risk: Solute may melt before dissolving or separate as oil during cooling.
Boiling Point ~265 °CHigh boiling point; vacuum distillation is an alternative but energy-intensive.
Solubility (Water) 87 mg/L (Insoluble)Water acts as a strong anti-solvent.
Solubility (EtOH) HighEthanol acts as the primary solvent.

Pre-Purification Workup (Chemical Wash)

Rationale: Recrystallization is inefficient at removing unreacted starting material (2,5-dichlorobenzoic acid) if it co-precipitates. A chemical wash is required first.[2]

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate or Dichloromethane .

  • Acid Removal: Wash the organic phase twice with 5% Sodium Bicarbonate (NaHCO₃) solution.

    • Mechanism:[1][3][4] Converts unreacted 2,5-dichlorobenzoic acid into its water-soluble sodium salt.

  • Neutralization: Wash with brine (saturated NaCl) to remove trapped water.

  • Drying: Dry over anhydrous Magnesium Sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the Crude Solid .

Protocol: Dual-Solvent Recrystallization

Safety Note: Methyl 2,5-dichlorobenzoate is an irritant and toxic to aquatic life. Perform all operations in a fume hood.

Reagents Required:
  • Solvent A (Good Solvent): Absolute Ethanol (warm).

  • Solvent B (Anti-Solvent): Deionized Water (room temperature).

  • Seed Crystals: Pure Methyl 2,5-dichlorobenzoate (optional but recommended).

Step-by-Step Methodology:

Step 1: Saturation near Melting Point

  • Place the crude solid in an Erlenmeyer flask.

  • Add warm Ethanol (40–45 °C) dropwise.

    • Critical Control: Do not exceed 50 °C. Overheating increases the gap between the crystallization temperature and the oiling-out temperature, promoting oil formation.

  • Swirl constantly until the solid just dissolves. If the solution is dark/dirty, add activated charcoal, stir for 5 mins, and filter hot.

Step 2: The Cloud Point (Anti-Solvent Addition)

  • While maintaining the solution at ~40 °C, add Water dropwise.

  • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

  • Add one drop of Ethanol to clear the turbidity. The solution is now supersaturated but stable.

Step 3: Nucleation & Controlled Cooling

  • Remove the flask from the heat source.

  • Seeding: If available, add a tiny crystal of pure Methyl 2,5-dichlorobenzoate.

    • Why? Seeding provides a template for crystal growth, bypassing the energy barrier that leads to oiling out.[3]

  • Insulation: Wrap the flask in a towel or place it in a warm water bath (35 °C) and let it cool to room temperature naturally over 2–3 hours.

    • Avoid: Do not place directly in an ice bath. Rapid cooling will cause oiling out.[1]

Step 4: Final Crystallization

  • Once the flask reaches room temperature (20–25 °C) and crystals are visible, place the flask in a refrigerator (4 °C) for 1 hour to maximize yield.

Step 5: Isolation

  • Filter the crystals using vacuum filtration (Buchner funnel).

  • Wash the cake with a cold 30% Ethanol/Water mixture.

  • Drying: Dry in a vacuum desiccator over silica gel. Do not oven dry as the compound will melt (MP ~38 °C).

Process Visualization

Workflow Diagram

The following diagram outlines the logical flow of the purification process, highlighting critical decision points to prevent oiling out.

RecrystallizationWorkflow cluster_warning Critical Control Point Start Crude Methyl 2,5-dichlorobenzoate Wash Pre-Wash: Ethyl Acetate + NaHCO3 (Remove Acid Impurity) Start->Wash Dissolve Dissolve in Warm Ethanol (40-45°C) (Just above MP) Wash->Dissolve AntiSolvent Add Water dropwise until Turbid Then clear with 1 drop Ethanol Dissolve->AntiSolvent Seed Add Seed Crystal AntiSolvent->Seed CoolSlow Slow Cool to Room Temp (Avoid Thermal Shock) Seed->CoolSlow CoolFridge Cool to 4°C CoolSlow->CoolFridge Filter Vacuum Filtration & Wash (Cold 30% EtOH) CoolFridge->Filter Dry Vacuum Desiccator Drying (NO HEAT) Filter->Dry

Caption: Step-by-step workflow emphasizing the critical temperature control zone (yellow/red) to prevent liquid-liquid phase separation.

Mechanism of Oiling Out

Understanding the thermodynamic trap is essential for troubleshooting.

OilingOutMechanism HighTemp Solution > 40°C (Homogeneous) RapidCool Rapid Cooling HighTemp->RapidCool High Supersaturation SlowCool Slow Cooling + Seed HighTemp->SlowCool Controlled Metastable Zone OilPhase Oiling Out (Liquid Droplets) RapidCool->OilPhase T < T_separation CrystalPhase Nucleation (Solid Crystals) SlowCool->CrystalPhase ImpurityTrap Impurities Trapped in Oil OilPhase->ImpurityTrap Solidify Solidifies as Impure Mass ImpurityTrap->Solidify PureCrystal High Purity Crystals CrystalPhase->PureCrystal

Caption: Comparison of rapid cooling (leading to impure oil) vs. controlled cooling (leading to pure crystals).

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Oiling Out Cooling too fast or solution too concentrated.Re-heat to dissolve oil. Add slightly more Ethanol.[1] Cool much slower with vigorous stirring.
No Crystals Too much solvent (Ethanol).Evaporate 20% of solvent volume or add more water carefully. Scratch glass to induce nucleation.
Low Melting Point Wet crystals or impurity retention.[1][5]Dry in vacuum desiccator for 24h. Check NMR for solvent peaks.
Low Yield Product lost in mother liquor.[1]Cool mother liquor to -20°C to recover second crop (purity may be lower).

Quality Control Metrics:

  • HPLC Purity: >99.0% (Area %).

  • Melting Point: Sharp range between 37–40 °C.

  • 1H-NMR: Confirm absence of ethyl acetate or ethanol peaks (solvent inclusion) and absence of carboxylic acid proton (~11-13 ppm).

References

  • ChemicalBook. (2023). Methyl 2,5-dichlorobenzoate - Properties and Safety Data. Retrieved from

  • Babar, T. M., et al. (2008).[4] Methyl 2,5-dichlorobenzoate.[4][6][7][8][9][10][11][12][13] Acta Crystallographica Section E: Structure Reports Online, 64(10), o1970. Retrieved from

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization - Prevention Strategies. Retrieved from

  • PubChem. (2023). Methyl 2,5-dichlorobenzoate Compound Summary. National Library of Medicine. Retrieved from

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Methyl 2,5-Dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2,5-dichlorobenzoate (CAS: 2905-69-3) is a critical intermediate in the synthesis of the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid) and various pharmaceutical agents, including angiotensin II receptor antagonists. Its analysis requires robust separation from potential synthetic byproducts such as 2,5-dichlorobenzoic acid and 2,5-dichlorophenol.

This guide provides a validated, self-consistent HPLC protocol utilizing a C18 stationary phase with an acidic mobile phase to ensure peak symmetry and resolution of ionizable impurities.

Chemical Context & Analytical Strategy

Physicochemical Profile

Understanding the molecule is the first step in method design.

  • Molecular Formula: C

    
    H
    
    
    
    Cl
    
    
    O
    
    
    [1][2][3][4][5][6]
  • Molecular Weight: 205.04 g/mol [1][2]

  • LogP: ~2.92 (Moderate Hydrophobicity)

  • Solubility: Soluble in methanol, acetonitrile; sparingly soluble in water.

  • Key Impurities:

    • 2,5-Dichlorobenzoic acid (Hydrolysis product/Precursor)

    • 2,5-Dichlorophenol (Synthetic starting material)[7][8][9][10]

Method Development Logic

Column Selection: Given a LogP of 2.92, a standard C18 (Octadecyl) phase provides sufficient retention via hydrophobic interaction. For separation from regio-isomers (e.g., Methyl 2,3-dichlorobenzoate), a Phenyl-Hexyl column may offer superior selectivity via


 interactions, but C18 remains the workhorse for standard purity analysis.

Mobile Phase pH: While the target analyte is an ester (neutral), potential impurities like 2,5-dichlorobenzoic acid are weak acids (pKa ~2.5 - 3.0). To prevent peak tailing and ensure consistent retention times for these impurities, the mobile phase pH must be maintained below their pKa (typically pH 2.0 – 2.5) using Phosphoric Acid or Formic Acid.[3]

Detection: The chlorinated benzene ring exhibits strong UV absorption. A dual-wavelength strategy is recommended:

  • 210 nm: Maximum sensitivity for trace impurity detection.

  • 254 nm: High specificity for the aromatic ring, reducing baseline noise from solvents.

Experimental Protocol

Reagents and Materials
  • Reference Standard: Methyl 2,5-dichlorobenzoate (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

  • Additives: Phosphoric Acid (85%, HPLC Grade) or Formic Acid (for MS compatibility).

  • Filtration: 0.22 µm PTFE syringe filters (compatible with organic solvents).

Instrumentation
  • System: HPLC with Binary Gradient Pump, Autosampler, and Column Oven.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VUV).

Chromatographic Conditions
ParameterSpecification
Column C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30°C
Detection UV at 210 nm and 254 nm
Run Time 15 minutes (plus 5 min re-equilibration)
Gradient Profile

Note: A gradient is preferred to elute the more polar acid impurities early and the neutral ester later.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.06040Start
8.01090Ramp to High Organic
10.01090Hold (Elute highly retained compounds)
10.16040Return to Initial
15.06040Re-equilibration
Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of Methyl 2,5-dichlorobenzoate into a 10 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile .

  • Working Standard (100 µg/mL): Dilute 1.0 mL of Stock Solution to 10 mL with Mobile Phase Initial Ratio (60:40 Water:ACN). Note: Matching the diluent to the initial mobile phase prevents peak distortion.

Analytical Workflow & Logic Visualization

The following diagram illustrates the decision matrix for optimizing the separation of Methyl 2,5-dichlorobenzoate from its specific impurities.

HPLC_Workflow Sample Sample: Methyl 2,5-dichlorobenzoate Impurity_Check Impurity Profile Check (Acid vs. Phenol vs. Isomer) Sample->Impurity_Check Acidic_Path Impurity: 2,5-Dichlorobenzoic Acid (Ionizable) Impurity_Check->Acidic_Path Hydrolysis Products Isomer_Path Impurity: 2,3-Dichlorobenzoate (Positional Isomer) Impurity_Check->Isomer_Path Regio-isomers Action_Acid Requirement: Low pH Mobile Phase (pH < 2.5) to suppress ionization Acidic_Path->Action_Acid Method_Choice Selected Method: C18 Column, ACN/H2O + 0.1% H3PO4 Action_Acid->Method_Choice Action_Isomer Requirement: High Selectivity Phase (Phenyl-Hexyl or C18 High Load) Isomer_Path->Action_Isomer Action_Isomer->Method_Choice Detection Detection: UV @ 254 nm (Specificity) UV @ 210 nm (Sensitivity) Method_Choice->Detection

Caption: Decision tree for method parameter selection based on impurity profile and analyte properties.

Validation Parameters (System Suitability)

To ensure the trustworthiness of the data, the following criteria must be met before routine analysis:

ParameterAcceptance CriteriaRationale
Retention Time (RT) Precision RSD ≤ 1.0% (n=5)Ensures pump stability and gradient reproducibility.
Peak Area Precision RSD ≤ 1.0% (n=5)Confirms autosampler accuracy.
Tailing Factor (

)
0.8 ≤

≤ 1.2
Values > 1.5 indicate secondary silanol interactions or column aging.
Resolution (

)
> 2.0 between Impurity & Main PeakCritical if quantifying 2,5-dichlorobenzoic acid.
LOD / LOQ ~0.1 µg/mL / ~0.5 µg/mLEstimated based on UV response at 210 nm.

Troubleshooting & Optimization

Peak Tailing
  • Cause: Interaction of the ester carbonyl or impurities with residual silanols on the silica support.

  • Solution: Ensure the mobile phase pH is sufficiently low (pH 2.2). If using an older column, switch to an "end-capped" C18 column to minimize silanol activity.

Retention Time Drift
  • Cause: Temperature fluctuations or mobile phase evaporation (specifically Acetonitrile).

  • Solution: Use a column oven set to 30°C. Keep solvent reservoirs capped.

Isomer Co-elution
  • Scenario: If Methyl 2,3-dichlorobenzoate co-elutes with the 2,5-isomer.

  • Solution: Switch to a Phenyl-Hexyl column. The

    
     interactions often provide better selectivity for positional isomers of halogenated aromatics than standard C18 phases.
    

References

  • SIELC Technologies. (2018).[3] Method for Analysis of Methyl 2,5-dichlorobenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 17947, Methyl 2,5-dichlorobenzoate. Retrieved from [Link]

  • Krishnaiah, C., et al. (2012).[11] A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Journal of Chromatographic Science, 50(5), 440–445.[11] Retrieved from [Link]

  • Babar, T. M., et al. (2008).[4][5] Methyl 2,5-dichlorobenzoate.[1][2][3][4][5][6][12][13] Acta Crystallographica Section E. Retrieved from [Link]

Sources

Application Note: 1H NMR Spectroscopic Analysis of Methyl 2,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For professionals in pharmaceutical research and drug development, confirming the precise structure of synthesized molecules is a critical step in the pipeline. 1H NMR, in particular, offers a rapid and non-destructive method to probe the chemical environment of hydrogen atoms within a molecule, revealing key information about connectivity and stereochemistry.

This application note provides a detailed guide to the interpretation of the 1H NMR spectrum of Methyl 2,5-dichlorobenzoate, a compound with applications as a plant growth regulator and fungicide.[1] A thorough understanding of its spectral features is essential for quality control and for researchers utilizing it as a building block in the synthesis of more complex molecules. We will delve into the practical aspects of sample preparation, the theoretical basis for the observed chemical shifts and coupling patterns, and a detailed interpretation of the experimental spectrum.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

The acquisition of a clean and high-resolution 1H NMR spectrum is contingent upon meticulous sample preparation and the correct setup of the NMR spectrometer. The following protocol outlines the standard procedure for preparing a sample of Methyl 2,5-dichlorobenzoate for analysis.

Materials and Reagents:
  • Methyl 2,5-dichlorobenzoate (solid)

  • Deuterated chloroform (CDCl3) with 0.03% v/v Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Pasteur pipette

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher)

Step-by-Step Sample Preparation:
  • Weighing the Sample: Accurately weigh approximately 5-20 mg of Methyl 2,5-dichlorobenzoate into a clean, dry vial. For routine 1H NMR, a precise mass is not critical, but for quantitative analysis, the mass should be recorded accurately.

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing TMS to the vial. CDCl3 is a common solvent for non-polar to moderately polar organic compounds. The use of a deuterated solvent is crucial to avoid a large, interfering solvent signal in the 1H NMR spectrum.

  • Homogenization: Gently vortex the vial to ensure the complete dissolution of the solid. A clear, particulate-free solution is essential for acquiring a high-resolution spectrum.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

NMR Data Acquisition:

The prepared sample is then placed in the NMR spectrometer. Standard acquisition parameters for a 1H NMR experiment are typically sufficient. These include an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio and a relaxation delay of 1-2 seconds. The spectrum is referenced to the TMS signal at 0.00 ppm.

Workflow for 1H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Interpretation weigh Weigh Sample (5-20 mg) dissolve Dissolve in CDCl3 with TMS (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into NMR Spectrometer transfer->insert acquire Acquire 1H NMR Spectrum insert->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process chem_shift Analyze Chemical Shifts (δ) process->chem_shift integration Determine Integration (Proton Ratio) chem_shift->integration multiplicity Analyze Multiplicity (Splitting Pattern) integration->multiplicity coupling Measure Coupling Constants (J) multiplicity->coupling assign Assign Signals to Molecular Structure coupling->assign

Sources

Application Note: Strategic Synthesis of Bioactive 1,3,4-Oxadiazoles from Methyl 2,5-Dichlorobenzoate

[1]

Executive Summary & Scientific Rationale

This application note details the conversion of Methyl 2,5-dichlorobenzoate into pharmacologically active 1,3,4-oxadiazole scaffolds. The 2,5-dichlorophenyl moiety is a privileged substructure in medicinal chemistry; the chlorine atoms at the ortho and meta positions provide significant lipophilicity (

When coupled with the 1,3,4-oxadiazole ring—a bioisostere for amides and esters—the resulting compounds often exhibit enhanced bioavailability and receptor binding affinity.[1] This guide focuses on two divergent synthetic pathways:

  • Pathway A: Synthesis of 2,5-diaryl-1,3,4-oxadiazoles via

    
    -mediated cyclodehydration.
    
  • Pathway B: Synthesis of 5-substituted-2-mercapto-1,3,4-oxadiazoles via

    
    /KOH cyclization.
    

Reaction Pathway Visualization

The following flow diagram illustrates the critical divergence point at the hydrazide intermediate.

OxadiazoleSynthesisStartMethyl 2,5-dichlorobenzoate(Starting Material)Intermediate2,5-Dichlorobenzohydrazide(Key Intermediate)Start->IntermediateNucleophilic Acyl Substitution(Reflux, EtOH)HydrazineHydrazine Hydrate(Reagent)Hydrazine->IntermediateProductA2-(2,5-Dichlorophenyl)-5-aryl-1,3,4-oxadiazoleIntermediate->ProductACyclodehydrationProductB5-(2,5-Dichlorophenyl)-1,3,4-oxadiazole-2-thiolIntermediate->ProductBCyclodesulfurizationAcidAromatic Acid (Ar-COOH)Acid->ProductAPOCl3POCl3 (Reflux)POCl3->ProductACS2CS2 / KOH / EtOHCS2->ProductB

Figure 1: Divergent synthetic pathways from Methyl 2,5-dichlorobenzoate to functionalized oxadiazoles.

Critical Intermediate Protocol: 2,5-Dichlorobenzohydrazide[1][2]

The success of all downstream chemistry relies on the purity of the hydrazide intermediate. Incomplete conversion here leads to difficult separations later.

Materials
  • Methyl 2,5-dichlorobenzoate (1.0 eq)[1]

  • Hydrazine hydrate (99%, 5.0 eq)[1]

  • Absolute Ethanol (Solvent)[1][2]

Step-by-Step Protocol
  • Dissolution: Dissolve 0.01 mol of Methyl 2,5-dichlorobenzoate in 30 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 0.05 mol of hydrazine hydrate dropwise with stirring.

    • Expert Insight: We use a large excess (5 eq) of hydrazine to suppress the formation of the dimer (N,N'-diacylhydrazine), which is a common side product if the ester is in excess.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor via TLC (Mobile phase: Ethyl Acetate:Hexane 1:1). The ester spot (
    
    
    ) should disappear, replaced by the lower
    
    
    hydrazide.[1]
  • Workup: Concentrate the reaction mixture to half volume under reduced pressure. Cool the flask in an ice bath (

    
    ) for 1 hour.
    
  • Isolation: Filter the resulting white precipitate. Wash with cold ethanol (2 x 5 mL) followed by cold water.

  • Purification: Recrystallize from ethanol to yield needle-like crystals.

    • Yield Target: >85%

    • Melting Point:

      
       (Literature standard).
      

Pathway A: Synthesis of 2,5-Diaryl-1,3,4-Oxadiazoles ( Method)

This method utilizes Phosphorus Oxychloride (

Mechanism

The reaction proceeds via the formation of a diacylhydrazine intermediate in situ, followed by

Protocol
  • Charge: In a dry round-bottom flask, mix 2,5-dichlorobenzohydrazide (0.005 mol) and the substituted aromatic carboxylic acid (0.005 mol).

  • Activation: Carefully add

    
     (5 mL) to the mixture.
    
    • Safety Note: This reaction is exothermic. Add

      
       in a fume hood. Ensure glassware is dry to prevent violent hydrolysis of 
      
      
      .
  • Cyclization: Reflux the mixture on an oil bath (

    
    ) for 4–6 hours.
    
  • Quenching (Critical Step): Cool the reaction mixture to room temperature. Pour the viscous solution slowly onto 100g of crushed ice with vigorous stirring.

    • Why: This hydrolyzes the excess

      
       into phosphoric acid and HCl. The oxadiazole product will precipitate out as the acid strength dilutes.
      
  • Neutralization: Adjust pH to ~7-8 using solid sodium bicarbonate (

    
    ) to ensure the product is in its neutral form.
    
  • Isolation: Filter the solid, wash thoroughly with water, and dry.[1] Recrystallize from ethanol/DMF mixtures.

Pathway B: Synthesis of Mercapto-Oxadiazoles ( Method)

This route yields the 5-(2,5-dichlorophenyl)-1,3,4-oxadiazole-2-thiol (often existing as the thione tautomer). This scaffold is crucial for developing antimicrobial agents and can be further alkylated at the sulfur atom.

Protocol
  • Reagent Prep: Dissolve KOH (0.005 mol) in 20 mL of ethanol. Add 2,5-dichlorobenzohydrazide (0.005 mol).

  • Addition: Add Carbon Disulfide (

    
    ) (0.01 mol) dropwise.
    
    • Observation: The solution typically turns yellow due to the formation of the potassium dithiocarbazinate salt.

  • Reflux: Heat to reflux for 10–12 hours until the evolution of Hydrogen Sulfide (

    
    ) gas ceases.
    
    • Safety:

      
       is toxic and smells of rotten eggs. Use a scrubber (bleach trap) or efficient fume hood.
      
  • Workup: Distill off the solvent.[3][4][5] Dissolve the residue in water.

  • Acidification: Acidify the aqueous solution with dilute HCl to pH 2–3. The product will precipitate as a white/yellowish solid.

  • Purification: Recrystallize from ethanol.

Analytical Validation & Data Summary

To confirm the structure, researchers should look for specific spectroscopic signatures.[1]

Analytical MethodPathway A Product (Diaryl)Pathway B Product (Mercapto)
IR Spectroscopy C=N str: 1600–1620 cm⁻¹C-O-C str: 1250 cm⁻¹Absence: No C=O (amide) band at 1680 cm⁻¹.[2]C=S str: 1330–1350 cm⁻¹S-H str: 2500–2600 cm⁻¹ (weak)NH str: 3100–3200 cm⁻¹ (if thione tautomer).[1]
¹H NMR (DMSO-d₆) Aromatic: Multiplets 7.4–8.0 ppm.Missing: No NH/NH₂ protons from hydrazide.SH Proton: Broad singlet at 13.0–14.0 ppm (exchangeable with D₂O).
Mass Spectrometry Molecular ion [M+H]⁺ consistent with calc. mass.Characteristic isotope pattern for Cl₂ (9:6:1 ratio for M, M+2, M+4).[1]

Safety & Handling Guidelines

  • Methyl 2,5-dichlorobenzoate: Known lachrymator and irritant. Handle in a hood.

  • Phosphorus Oxychloride (

    
    ):  Highly corrosive; reacts violently with water. Causes severe burns. Quench on ice strictly.
    
  • Carbon Disulfide (

    
    ):  Extremely flammable (flash point -30°C) and neurotoxic. Avoid use of heating mantles with exposed coils; use oil baths.
    
  • Hydrazine Hydrate: Carcinogenic and highly toxic. Use double-gloving (Nitrile) and face shield.

References

  • Zheng, X., et al. (2003).[1][4] Synthesis and biological activity of 2,5-disubstituted-1,3,4-oxadiazoles. Journal of Fluorine Chemistry, 123(2), 163-169.[1]

  • Babar, T. M., et al. (2008).[1][4] Methyl 2,5-dichlorobenzoate.[3] Acta Crystallographica Section E, 64(10), o1970.[1]

  • Yousif, M. Y., et al. (1986).[1][4] Synthesis and antimicrobial activity of some new 5-substituted-2-mercapto-1,3,4-oxadiazoles. Journal of the Chemical Society of Pakistan, 8, 183-187.[1]

  • El-Emam, A. A., et al. (2004).[1][3][4] Synthesis and anti-inflammatory activity of some new 2-(substituted-amino)-5-(2,5-dichlorophenyl)-1,3,4-oxadiazoles. Bioorganic & Medicinal Chemistry, 12(19), 5107-5113.[1]

protocol for using Methyl 2,5-dichlorobenzoate as a plant growth regulator

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Methyl 2,5-Dichlorobenzoate (Me-2,5-DCB) as a Pro-Auxinic Modulator

Executive Summary & Mechanism of Action

Methyl 2,5-dichlorobenzoate (Me-2,5-DCB) is a synthetic auxin analog belonging to the benzoate class.[1] Unlike free auxin acids (e.g., IAA, 2,4-D), Me-2,5-DCB is a lipophilic pro-drug . Its methyl ester moiety significantly enhances cuticular penetration and volatility but renders the molecule biologically inactive at the receptor level until processed in planta.

Mechanism of Action:

  • Penetration: The lipophilic ester crosses the plasma membrane via passive diffusion.

  • Bioactivation: Intracellular carboxylesterases (e.g., AtMES family in Arabidopsis) hydrolyze the ester, releasing the active moiety, 2,5-dichlorobenzoic acid (2,5-DCBA) .

  • Signaling: 2,5-DCBA binds to the TIR1/AFB F-box proteins, promoting the ubiquitination and degradation of Aux/IAA repressors, thereby releasing ARF transcription factors to initiate auxin-responsive gene expression.

Key Application: Me-2,5-DCB is utilized for its high volatility in vapor-phase bioassays and as a grafting agent to induce callus formation where deep tissue penetration is required.

Safety & Handling (Critical)

  • Volatility Hazard: Me-2,5-DCB has a high vapor pressure compared to free acid auxins. Cross-contamination is a major risk. [1]

    • Rule: Never incubate treated plates/plants in the same unventilated chamber as control plants. The vapor can induce auxin phenotypes (epinasty, root inhibition) in adjacent controls.

  • PPE: Standard laboratory PPE. Work within a chemical fume hood when preparing stocks.

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Objective: Create a stable, concentrated stock for downstream dilution.

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is preferred over ethanol to minimize evaporation during pipetting, though ethanol is acceptable if immediate dilution follows.[1]

  • Calculation:

    • MW of Me-2,5-DCB: 205.04 g/mol .[2]

    • Target Stock Concentration: 100 mM .

  • Procedure:

    • Weigh 20.5 mg of Me-2,5-DCB.

    • Dissolve in 1.0 mL of anhydrous DMSO.

    • Vortex for 30 seconds until clear.

    • Storage: Aliquot into amber glass vials (teflon-lined caps). Store at -20°C. Stable for 6 months.

Protocol B: Quantitative Root Growth Inhibition Assay (Arabidopsis)

Objective: Quantify auxinic activity via primary root elongation inhibition. This is the gold-standard assay for auxin sensitivity.

Materials:

  • Arabidopsis thaliana seeds (Col-0 wild type).[1]

  • 0.5x MS Medium (Murashige & Skoog), 1% Sucrose, 0.8% Phytoagar, pH 5.7.

  • Square Petri dishes (120mm).

  • Micropore tape or Nescofilm.

Workflow:

  • Media Supplementation:

    • Prepare 0.5x MS media and autoclave. Cool to 55°C.

    • Add Me-2,5-DCB stock to achieve a dose curve: 0 (DMSO control), 0.1, 0.5, 1.0, 5.0, 10.0 µM .

    • Critical Step: Ensure DMSO concentration is constant (e.g., 0.1%) across all plates, including the control.

  • Seed Plating:

    • Surface sterilize seeds (70% EtOH, 1 min; 10% Bleach, 10 min; 5x sterile water wash).

    • Stratify seeds at 4°C for 2 days in the dark.

    • Plate seeds on the solidified media (approx. 15 seeds per row).[1]

  • Incubation (The Isolation Rule):

    • Place plates vertically in a growth chamber (22°C, 16h light/8h dark).

    • Mandatory: Seal each plate individually with 2 layers of Parafilm or Nescofilm to prevent vapor exchange. Do not stack different concentrations directly together without barrier separation.

  • Data Collection (Day 7):

    • Photograph plates.

    • Measure primary root length using ImageJ.

    • Calculate IC50 (concentration inhibiting root growth by 50%).[1][3]

Protocol C: Vapor Phase "Grafting" Bioassay

Objective: Assess the efficacy of Me-2,5-DCB as a volatile callus-inducing agent (mimicking grafting wax applications).

Materials:

  • Tomato or Tobacco seedlings (3 weeks old).[1]

  • Airtight glass desiccators or Magenta boxes.

  • Lanolin paste.

Workflow:

  • Treatment Source:

    • Mix Me-2,5-DCB into lanolin paste at 100 µM or apply 10 µL of stock to a sterile filter paper disc.

  • Exposure:

    • Place the seedling in the chamber.

    • Place the treatment source (lanolin or filter paper) at the bottom of the chamber, not touching the plant.

    • Seal the chamber immediately.

  • Phenotyping (48-72 Hours):

    • Observe for epinasty (downward curling of leaves) and adventitious root initiation on the stem.[1]

    • Control: Lanolin/Solvent only chamber.

Visualization of Signaling & Workflow

Figure 1: Mechanism of Action (Pro-Drug Activation)[1]

AuxinMechanism cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_nucleus Nucleus MeDCB_Ex Me-2,5-DCB (Lipophilic Ester) MeDCB_In Me-2,5-DCB (Intracellular) MeDCB_Ex->MeDCB_In Passive Diffusion (High Permeability) DCBA 2,5-DCBA (Active Acid) MeDCB_In->DCBA Hydrolysis Esterase Carboxylesterase (e.g., AtMES) Esterase->MeDCB_In Catalysis TIR1 TIR1/AFB (Receptor) DCBA->TIR1 Binding AuxIAA Aux/IAA (Repressor) TIR1->AuxIAA Ubiquitination & Degradation ARF ARF (Transcription Factor) AuxIAA->ARF De-repression GeneExp Gene Expression (Root Inhibition/Callus) ARF->GeneExp Activation

Caption: Figure 1: The pro-drug activation pathway.[1] Me-2,5-DCB enters the cell passively and requires esterase-mediated hydrolysis to form the active 2,5-DCBA, which then triggers the TIR1-mediated auxin signaling cascade.

Data Presentation & Analysis

Table 1: Expected Dose-Response Phenotypes (Arabidopsis Root Assay)

Concentration (µM)Expected Primary Root Length (% of Control)Phenotype Description
0 (DMSO) 100%Normal elongation, gravitropic.
0.1 90 - 95%Slight inhibition, potential root hair increase.[1]
1.0 40 - 60%Significant inhibition, root swelling.
10.0 < 10%Severe stunting, callus-like swelling at tip.
100.0 0%Seedling lethality or complete arrest.[1]

Calculation of IC50: Plot Root Length (mm) (y-axis) vs. Log[Concentration] (x-axis).[1] Fit using a non-linear regression (4-parameter logistic equation):


[1]

Troubleshooting & Validation

  • Issue: No Activity Observed.

    • Cause: Lack of specific esterases in the plant species or tissue type.

    • Validation: Run a parallel control with 2,5-Dichlorobenzoic acid (Free Acid) .[1] If the acid works but the ester does not, the tissue lacks the hydrolytic capacity to activate the pro-drug.

  • Issue: Control Plants Show Phenotype.

    • Cause: Vapor transfer (The "Drift" Effect).[1]

    • Solution: Use separate incubators for high-dose plates or seal plates strictly with gas-tight film.

References

  • PubChem. (n.d.).[1] Methyl 2,5-dichlorobenzoate (Compound).[1][2][4][5] National Library of Medicine. Retrieved from [Link]

  • Yang, Y., et al. (2008). "Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis." Plant Physiology, 147(3), 1034–1045.[6] Retrieved from [Link][1]

  • University of Hertfordshire. (2023).[1] 2,5-dichlorobenzoic acid methyl ester - PPDB: Pesticide Properties DataBase. Retrieved from [Link]

  • Tholl, D., et al. (2006).[7] "Practical approaches to plant volatile analysis." The Plant Journal, 45(4), 540-560.[7] Retrieved from [Link]

Sources

Application Note: Handling, Storage, and Protocol Optimization for Methyl 2,5-Dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2,5-dichlorobenzoate (CAS: 2905-69-3) is a halogenated aromatic ester utilized primarily as a high-value intermediate in the synthesis of agrochemicals (specifically auxin-mimic herbicides and grafting fungicides) and functionalized polymers (poly-p-phenylenes).[1][2]

While chemically stable under standard conditions, this compound presents a unique handling challenge due to its melting point (


). In many active laboratory environments, it exists in a "slush" phase—neither fully solid nor fully liquid. This application note details the Phase-State Homogenization Protocol  required to ensure dosage accuracy and purity, alongside strict environmental containment procedures mandated by its aquatic toxicity profile.

Physicochemical & Hazard Profile

Understanding the physical constants is the first step in designing a robust handling protocol. The proximity of the melting point to human body temperature and ambient lab temperature is the critical variable.

PropertyValueOperational Implication
CAS Number 2905-69-3Unique identifier for inventory/waste tracking.
Molecular Weight 205.04 g/mol Required for molarity calculations.
Melting Point

CRITICAL: Material may phase-separate in storage.
Boiling Point

Low volatility, but thermal degradation is possible.
Physical State White crystalline solid or semi-solidRequires specific weighing techniques (see Sec 4).
Solubility Soluble in MeOH, EtOH, DMSO; Insoluble in waterLipophilic; readily penetrates biological membranes.
GHS Hazards H302, H336, H411Harmful if swallowed; Narcotic effects; Toxic to aquatic life.[3][4]

Critical Handling Protocol: The Phase-State Issue

The Problem: "Zone Refining" in the Bottle

Because Methyl 2,5-dichlorobenzoate melts near ambient temperature, temperature fluctuations in the lab (e.g., day/night cycles, proximity to equipment) can cause partial melting and re-crystallization. This acts as an unintentional "zone refining" process, where impurities concentrate in the liquid phase while the solid phase becomes hyper-pure.

Result: If you scoop the solid top layer, you dose a higher purity than expected. If you pipette the liquid bottom layer, you dose a lower purity (enriched with impurities).

The Solution: Homogenization Workflow

Do not aliquot this material directly if it appears semi-solid. Follow one of the two paths below based on your immediate needs.

Diagram 1: Phase-State Decision Matrix

HandlingLogic Start Inspect Material State Check Current Phase? Start->Check Solid Fully Solid (Stored < 20°C) Check->Solid Hard Crystalline Slush Semi-Solid / Slush (Stored at RT) Check->Slush Wet Paste Liquid Fully Liquid (Intentionally Melted) Check->Liquid Clear Oil Action_Solid Protocol A: Cold Handling Chill spatula/tools to 4°C Weigh quickly to prevent melting Solid->Action_Solid Action_Slush STOP: Do NOT Aliquot Risk of inhomogeneity Slush->Action_Slush Action_Aliquot Aliquot as Liquid Use pre-warmed glass pipette Liquid->Action_Aliquot Action_Melt Protocol B: Total Melting Place in water bath (45°C) Swirl gently until clear Action_Slush->Action_Melt Action_Melt->Action_Aliquot

Caption: Decision matrix for handling Methyl 2,5-dichlorobenzoate to ensure sample homogeneity.

Protocol A: Cold Handling (For Solid Aliquots)

Best for: Small mass transfers (< 100 mg) where precision weighing is required.

  • Pre-chill: Store the reagent bottle at

    
     for at least 4 hours prior to use.
    
  • Tooling: Place metal spatulas in a freezer or on dry ice for 10 minutes.

  • Transfer: Remove the bottle, verify it is solid, and transfer rapidly. The chilled spatula prevents the solid from melting upon contact with the metal, ensuring a clean transfer without sticky residue.

Protocol B: Total Melt (For Liquid Aliquots)

Best for: Large scale transfers or preparing stock solutions.

  • Heating: Loosen the cap (to prevent pressure buildup) and place the bottle in a water bath set to

    
    .
    
  • Homogenization: Once fully liquefied, swirl the bottle gently to mix any separated impurities.

  • Transfer: Use a pre-warmed glass pipette (to prevent solidification inside the tip) and transfer by volume (using density

    
    ) or by mass.
    

Storage & Stability Architecture

The ester linkage is susceptible to hydrolysis, particularly if the container "breathes" due to temperature cycling. The halogenated ring provides some steric protection, but moisture exclusion is paramount.

Diagram 2: Storage Barrier Logic

Storage Substance Methyl 2,5-dichlorobenzoate Primary Primary Barrier Amber Glass Vial PTFE-lined Cap Substance->Primary Atmosphere Headspace Control Argon or N2 Backfill Primary->Atmosphere Environment Environment Temp: 2-8°C (Prevents Slush Phase) Atmosphere->Environment Threats Threats Hydrolysis UV Degradation Phase Separation Threats->Environment Blocked

Caption: Multi-layer storage strategy to prevent hydrolysis and physical degradation.

Storage Specifications
  • Temperature: Refrigerate (

    
     to 
    
    
    
    )
    .
    • Reasoning: While the SDS states "Room Temperature" is acceptable, refrigeration forces the material into a hard solid state, preventing the "slush" phase that leads to impurity migration.

  • Container: Amber glass with PTFE-lined caps. Avoid polyethylene (PE) or polypropylene (PP) for long-term storage, as halogenated aromatics can slowly diffuse into or swell plastics.

  • Hygroscopy: Store with a desiccant packet if the seal is frequently broken.

Safety & Waste Management (E-E-A-T)

Personal Protective Equipment (PPE)[1]
  • Gloves: Standard nitrile gloves may offer insufficient protection against halogenated esters over long periods. Double gloving (Nitrile over Laminate) is recommended for prolonged handling.

  • Respiratory: Use a fume hood. The compound has a weak odor, but inhalation can cause drowsiness (H336).

Environmental Stewardship (H411)

This compound is Toxic to aquatic life with long-lasting effects .[3][4]

  • Prohibition: NEVER wash residue down the sink.

  • Disposal: All solid waste, pipette tips, and contaminated gloves must be disposed of in the Solid Hazardous Waste stream (specifically designated for halogenated organics).

  • Spill Cleanup: If molten material spills, allow it to cool and solidify. Scrape up the solid and place it in a hazardous waste container. Clean the surface with ethanol or acetone.

References

  • PubChem. (n.d.). Methyl 2,5-dichlorobenzoate (CID 17947).[2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Methyl 2,5-dichlorobenzoate.[1][2][3][4][5][6][7] Retrieved October 26, 2023, from [Link]

Sources

Application Note: Single-Crystal X-ray Diffraction of Methyl 2,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2,5-dichlorobenzoate (C₈H₆Cl₂O₂) presents a specific crystallographic challenge not due to its chemical complexity, but its physical properties. With a melting point of 37–40 °C [1, 2], this compound sits on the threshold of thermal instability under standard laboratory conditions. Conventional room-temperature evaporation carries a high risk of oil formation or redissolution.

This guide outlines a robust workflow for determining the structure of Methyl 2,5-dichlorobenzoate. It prioritizes temperature-controlled crystallization and cryogenic data collection to ensure high-redundancy data. We examine the resulting Triclinic (


) lattice and the supramolecular assembly driven by Type I and Type II halogen bonding interactions.

Chemical Context & Properties

Methyl 2,5-dichlorobenzoate is a key intermediate in the synthesis of agrochemicals (e.g., dicamba analogs) and a model system for studying


-hole interactions in crystal engineering.
PropertyValueCritical Note
Formula C₈H₆Cl₂O₂Heavy atom count: 2 (Cl)
MW 205.04 g/mol --
Melting Point 37–40 °C CRITICAL: Do not heat.[1][2] Avoid warm ambient labs.
Crystal System TriclinicSpace Group:

(typically)
Absorption (

)
~0.6–0.7 mm⁻¹ (Mo K

)
Absorption correction is necessary but not severe.

Phase 1: Crystal Growth Protocols

Objective: Obtain single crystals (


 mm) without melting the sample.
Challenge:  The low melting point renders standard "heat and cool" recrystallization impossible.
Method A: Isothermic Cold Evaporation (Recommended)

This method relies on reducing solubility by solvent removal at a constant, depressed temperature.

  • Preparation: Dissolve 30 mg of Methyl 2,5-dichlorobenzoate in 3 mL of absolute ethanol or methanol .

    • Expert Insight: Do not use heat to aid dissolution. If it does not dissolve at 20 °C, add more solvent.

  • Vessel Setup: Transfer to a standard HPLC vial or small scintillation vial.

  • Environment: Place the vial in a dedicated crystallization fridge set to 4–8 °C .

  • Vapor Diffusion Control: Cover the vial with Parafilm and poke one small hole with a needle.

    • Why: Slows evaporation rate to prevent nucleation showers (polycrystalline powder).

  • Harvest: Inspect after 3–5 days. Crystals should appear as colorless blocks or prisms.

Method B: Low-Temperature Sublimation (High Purity)

If solution methods yield oils, sublimation is effective for volatile, low-melting solids.

  • Place 50 mg of crude solid in the bottom of a sublimation tube.

  • Apply a "cold finger" condenser cooled to 0 °C (ice water circulation).

  • Apply a static vacuum (~0.1 mbar).

  • Do not heat the bottom. Allow the ambient temperature (20 °C) to drive the sublimation over 24–48 hours.

  • Crystals will grow on the cold finger.

Visualization: Crystallization Logic

CrystallizationWorkflow Start Start: 30mg Compound Solvent Dissolve in EtOH (No Heat) Start->Solvent CheckMP Check Lab Temp (Is it > 25°C?) Solvent->CheckMP ColdEvap Method A: Fridge (4°C) Slow Evaporation CheckMP->ColdEvap Yes (Risk of Melting) CheckMP->ColdEvap No (Standard) Sublimation Method B: Vacuum Sublimation (Ambient Source -> 0°C Finger) CheckMP->Sublimation High Purity Needed Harvest Harvest Crystals (Keep Cold!) ColdEvap->Harvest Sublimation->Harvest

Figure 1: Decision tree for crystallizing low-melting Methyl 2,5-dichlorobenzoate.

Phase 2: Data Collection Strategy

Instrument: Bruker D8 / Rigaku XtaLAB (or equivalent). Source: Mo K


 (

Å) is preferred to minimize absorption from Chlorine, though Cu K

is acceptable with proper numerical absorption correction.
Step-by-Step Protocol
  • Cryo-Protection (Mandatory):

    • Set the diffractometer cryostream to 100 K .

    • Reasoning: Prevents sublimation in the X-ray beam and reduces thermal ellipsoids of the rotating methyl group.

  • Mounting:

    • Select a crystal (~0.2 x 0.2 x 0.1 mm) under a microscope.

    • Use a minimal amount of Paratone-N oil (or Fomblin).

    • Speed is key: The heat from the microscope light can melt the crystal. Work fast or use LED cold-light sources.

  • Strategy:

    • Scan Type: Omega scans (0.5° width).

    • Completeness: Aim for >99.5% to resolution 0.75 Å.

    • Redundancy: >4.0. High redundancy helps correct for absorption errors caused by the Cl atoms.

Phase 3: Structure Solution & Refinement

Software: SHELXT (Solution) and SHELXL (Refinement) via OLEX2 or WinGX interface [3, 4].

Workflow
  • Data Reduction: Integrate frames. Check

    
    .[2][3][4][5] For triclinic (
    
    
    
    ),
    
    
    is excellent.
  • Solution (SHELXT):

    • The Intrinsic Phasing method will easily locate the two Chlorine atoms (heavy peaks) and the benzene ring.

    • Formula input: C8 H6 Cl2 O2.[2][6][7]

  • Refinement (SHELXL):

    • Step 1: Isotropic refinement. Check for correct assignment of Cl vs. O atoms (Cl will have much higher electron density).

    • Step 2: Anisotropic refinement (ANIS).

    • Hydrogen Atoms:

      • Aromatic H: HFIX 43 (riding model).

      • Methyl H: HFIX 137 (allows rotation to fit electron density). Note: If the methyl group is disordered, split positions may be required.

    • Weighting Scheme: Update WGHT instruction until S (Goodness of Fit) approaches 1.0.

Expected Crystal Data (Reference Values)

Based on literature for this class of compounds [5]:

  • Space Group: Triclinic,

    
    
    
  • Unit Cell:

    
     Å, 
    
    
    
    Å,
    
    
    Å
  • Angles:

    
    [6]
    
  • Z: 2

Results & Discussion: Supramolecular Architecture

When analyzing the solved structure, focus on Halogen Bonding , which directs the packing in dichlorobenzoates.

Analysis Checklist
  • Intramolecular Geometry: The ester group is typically coplanar with the benzene ring to maximize conjugation, but steric hindrance from the ortho-Chlorine (Cl2) might twist the ester slightly out of plane.

  • Type I vs. Type II Interactions:

    • Measure Cl...Cl distances.[3] If

      
       Å (sum of vdW radii), an interaction exists.
      
    • Type I: Symmetric (

      
      ). Purely dispersive.
      
    • Type II: Bent (

      
      ). Electrophilic 
      
      
      
      -hole interaction.
  • Packing: Expect "stacking" of the aromatic rings (offset

    
    -
    
    
    
    interactions) stabilized by Cl...O contacts.
Visualization: Refinement Pipeline

RefinementFlow RawData Raw Frames (Diffraction) Integration Integration (SAINT/CrysAlis) RawData->Integration Solution SHELXT (Intrinsic Phasing) Locate Cl, O, C Integration->Solution RefineIso Isotropic Refinement (Check Atom Types) Solution->RefineIso RefineAniso Anisotropic Refinement (Heavy Atoms) RefineIso->RefineAniso Hydrogens Add H-atoms HFIX 137 (Methyl) RefineAniso->Hydrogens FinalCheck Final Check (R1 < 5%, GoF ~ 1.0) Hydrogens->FinalCheck FinalCheck->RefineAniso High Residual Peaks?

Figure 2: Structure solution and refinement workflow using SHELX.

Troubleshooting Common Issues

SymptomProbable CauseCorrective Action
Crystal turns to oil on loop Melting / Dissolution in oilUse Paratone-N (high viscosity). Mount faster. Ensure Cryostream is active before mounting.
High

(>10%)
Twinning or AbsorptionCheck for non-merohedral twinning (common in Triclinic). Apply rigorous numerical absorption correction (SADABS).
"Smearing" of Methyl H Thermal rotationEnsure temperature is 100 K. If still smeared, model as disordered over 2 positions (A/B parts).

References

  • ChemicalBook. (2025).[1][8] Methyl 2,5-dichlorobenzoate Properties and Melting Point. Retrieved from

  • Fisher Scientific. (2025). Methyl 2,5-dichlorobenzoate Safety Data Sheet. Retrieved from

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Retrieved from

  • Dolomanov, O. V., et al. (2009).[3] OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Retrieved from

  • ResearchGate. (2008). Crystal structure of Methyl 2,5-dichlorobenzoate. Acta Crystallographica Section E. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Esterification of 2,5-Dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of 2,5-dichlorobenzoic acid esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the esterification process. By understanding the causality behind these issues, you can optimize your reaction conditions, improve yield, and ensure the purity of your final product.

Part 1: Troubleshooting Guide for Common Side Reactions

This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify the problem, understand its chemical origin, and implement a validated solution.

Q1: My final product is contaminated with a non-polar impurity, and the yield is lower than expected. Mass spectrometry suggests the presence of 1,4-dichlorobenzene. What is happening?

A1: Probable Cause: Decarboxylation of the Starting Material

This is a classic side reaction for aromatic carboxylic acids, especially when subjected to high temperatures.[1][2] The carboxylic acid group is eliminated as carbon dioxide (CO₂), resulting in the formation of 1,4-dichlorobenzene. While this reaction often requires very high heat or specific catalysts, the conditions of a prolonged, high-temperature esterification can be sufficient to induce it to a minor but significant extent.[1][3]

Mechanism Insight: Under acidic conditions, particularly at elevated temperatures, the aromatic ring can be protonated, which facilitates the cleavage of the C-COOH bond, leading to the loss of CO₂.[1]

Troubleshooting and Solutions:

  • Reduce Reaction Temperature: Operate the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This is typically the reflux temperature of the alcohol being used. Avoid excessive heating.

  • Minimize Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the product or remaining starting material from degrading.

  • Select an Appropriate Catalyst: While strong mineral acids are effective, they can also promote degradation. Consider using a milder catalyst such as p-toluenesulfonic acid (p-TsOH) or a solid-supported acid catalyst (e.g., an ion-exchange resin), which can be less harsh and simplify workup.[4]

Q2: I'm observing a significant amount of a low-boiling point byproduct. My NMR shows signals consistent with a symmetric ether (e.g., diethyl ether from an ethanol-based reaction). Why?

A2: Probable Cause: Acid-Catalyzed Dehydration of the Alcohol

When using a strong acid catalyst like sulfuric acid, a common side reaction is the self-condensation of the alcohol to form an ether.[5][6] This bimolecular dehydration is highly temperature-dependent. For example, with ethanol and sulfuric acid, the formation of diethyl ether is favored at temperatures around 140°C, while at higher temperatures (~170-180°C), elimination to form ethylene becomes more prevalent.[7]

Mechanism Insight: The acid protonates the hydroxyl group of one alcohol molecule, turning it into a good leaving group (water). A second alcohol molecule then acts as a nucleophile, attacking the protonated alcohol in an Sₙ2 reaction to form the ether.[5]

Troubleshooting and Solutions:

  • Strict Temperature Control: Maintain the reaction temperature below the threshold for significant ether formation. For most primary alcohols, this means maintaining a gentle reflux rather than aggressive heating.

  • Alternative Esterification Methods: If ether formation is persistent, consider methods that do not require strong acid catalysis.

    • Acyl Chloride Route: Convert the 2,5-dichlorobenzoic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and will readily form the ester upon reaction with the alcohol, often in the presence of a weak base like pyridine to neutralize the HCl byproduct.[8][9][10]

    • Coupling Reagents: Use a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) to directly form the ester from the carboxylic acid and alcohol under milder conditions.

Q3: My reaction seems to stall, and a significant amount of unreacted 2,5-dichlorobenzoic acid remains even after prolonged heating. What's happening?

A3: Probable Cause: Reaction Equilibrium

The Fischer-Speier esterification is a reversible reaction.[11][12][13] The reaction between the carboxylic acid and alcohol produces an ester and water. If water is allowed to accumulate in the reaction mixture, the reverse reaction—acid-catalyzed hydrolysis of the ester—will occur, preventing the reaction from proceeding to completion.[12]

Mechanism Insight: According to Le Châtelier's Principle, to drive the equilibrium toward the products (the ester), you must either use a large excess of one of the reactants or remove one of the products as it is formed.[12][14]

Troubleshooting and Solutions:

  • Use Excess Alcohol: The most common strategy is to use the alcohol as the solvent, creating a large molar excess that drives the equilibrium forward.[11][12][15] A 10-fold excess or greater is often effective.[12]

  • Remove Water: For reactions where using a large excess of alcohol is not feasible or economical, water must be removed as it forms.

    • Dean-Stark Apparatus: If the reaction is run in a solvent that forms an azeotrope with water (like toluene or benzene), a Dean-Stark trap can be used to physically separate and remove the water as it is produced, effectively preventing the reverse reaction.[12]

    • Drying Agents: Incorporating molecular sieves into the reaction mixture can also absorb the water as it is formed.

Summary of Troubleshooting Strategies
Observed Issue Probable Side Reaction Primary Cause Recommended Solutions
Non-polar impurity (1,4-dichlorobenzene)DecarboxylationExcessive heat, prolonged reaction timeLower reaction temperature, reduce reaction time, use a milder catalyst.
Low-boiling byproduct (e.g., diethyl ether)Alcohol Self-CondensationExcessive heat, strong acid catalystMaintain strict temperature control, consider alternative methods (acyl chloride, DCC coupling).
Incomplete conversion, stalled reactionReaction EquilibriumAccumulation of water byproductUse a large excess of alcohol, remove water with a Dean-Stark trap or molecular sieves.
Dark, tar-like byproductsGeneral Degradation/CharringAggressive conditions (high temp, high [H₂SO₄])Reduce catalyst concentration, use a milder catalyst, ensure uniform heating.

Part 2: Experimental Protocols & Visualization

To provide a practical framework, this section includes a recommended protocol designed to minimize side reactions and diagrams to visualize the reaction pathways.

Recommended Protocol: Esterification of 2,5-Dichlorobenzoic Acid with Methanol

This protocol incorporates best practices to mitigate the side reactions discussed above.

Materials:

  • 2,5-Dichlorobenzoic Acid

  • Methanol (anhydrous)

  • Sulfuric Acid (concentrated)

  • Toluene (anhydrous)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

  • Dean-Stark Apparatus, Condenser, and Round-Bottom Flask

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried to remove residual moisture.

  • Reagents: To the flask, add 2,5-dichlorobenzoic acid (1.0 eq), methanol (5.0 eq), and toluene (enough to fill the Dean-Stark trap and suspend the reagents).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 eq) to the stirred mixture.

  • Reaction: Heat the mixture to a gentle reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing and removing water until no more water is collected or TLC analysis shows complete consumption of the starting acid.

  • Workup - Quenching: Allow the reaction to cool to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated solution of sodium bicarbonate. Caution: CO₂ evolution.

  • Workup - Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) two times.

  • Workup - Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude methyl 2,5-dichlorobenzoate.

  • Purification: Purify the crude product via recrystallization or column chromatography as needed.[16]

Visualization of Reaction Pathways

The following diagrams illustrate the desired reaction versus the primary competing side reactions.

G cluster_start Starting Materials & Conditions cluster_products Potential Products 2,5-Dichlorobenzoic Acid 2,5-Dichlorobenzoic Acid Ester Desired Ester 2,5-Dichlorobenzoic Acid->Ester + Alcohol (Desired Pathway) Decarboxylation 1,4-Dichlorobenzene + CO2 2,5-Dichlorobenzoic Acid->Decarboxylation High Heat (Side Reaction 1) Alcohol (R-OH) Alcohol (R-OH) Ether Symmetric Ether (R-O-R) + H2O Alcohol (R-OH)->Ether + Alcohol, H+ (Side Reaction 2) H+ Catalyst (H2SO4) H+ Catalyst (H2SO4) H+ Catalyst (H2SO4)->Ester H+ Catalyst (H2SO4)->Ether Heat Heat Heat->Ester Heat->Decarboxylation Heat->Ether

Caption: Desired esterification pathway vs. key side reactions.

G Start 2,5-Dichlorobenzoic Acid Protonated Protonated Carbonyl (Activated Intermediate) Start->Protonated + H+ Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + R-OH (Alcohol Attack) Decarboxylation Decarboxylation (Side Reaction) Protonated->Decarboxylation High Temp. LossOfWater Elimination of H2O Tetrahedral->LossOfWater Ester Final Ester Product LossOfWater->Ester - H+

Caption: Mechanistic decision point for the activated intermediate.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why is an acid catalyst necessary for Fischer esterification? A: The carbonyl carbon of a carboxylic acid is not electrophilic enough to be attacked by a neutral alcohol, which is a weak nucleophile. The acid catalyst protonates the carbonyl oxygen.[12][13][17] This places a positive charge on the oxygen, which can be delocalized to the carbonyl carbon via resonance, making the carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.

Q2: What is the optimal temperature range for this reaction? A: The optimal temperature is a balance. It must be high enough to overcome the activation energy of the reaction but low enough to minimize side reactions like decarboxylation and ether formation.[1][7] For most primary alcohols like methanol or ethanol, heating to a gentle reflux is standard practice. This typically falls in the range of 65-85°C. It is crucial to avoid unnecessarily high temperatures.

Q3: Can I use a different catalyst instead of sulfuric acid? A: Yes. While sulfuric acid is common, other catalysts can offer advantages. p-Toluenesulfonic acid (p-TsOH) is a solid, making it easier to handle, and is often considered milder. Lewis acids (e.g., salts of Hafnium(IV) or Zirconium(IV)) have been shown to be effective catalysts.[13] Heterogeneous catalysts like acidic ion-exchange resins are also excellent choices as they can be filtered off at the end of the reaction, greatly simplifying the workup and preventing product degradation during neutralization.[4]

Q4: How do the two chlorine atoms on the benzoic acid ring affect the esterification reaction? A: The two chlorine atoms are electron-withdrawing groups. Their primary effects are:

  • Increased Acidity: They inductively withdraw electron density, making the carboxylic acid proton slightly more acidic than that of unsubstituted benzoic acid.

  • Electronic Effect on Carbonyl: They slightly increase the electrophilicity of the carbonyl carbon, which can be beneficial for the reaction.

  • Steric Hindrance: The chlorine atom at the ortho- (2-) position can introduce some steric hindrance, potentially slowing the rate of nucleophilic attack by the alcohol compared to an unhindered benzoic acid. However, for small alcohols like methanol, this effect is generally manageable.

References
  • Protodecarboxylation of benzoic acids under radical conditions - RSC Publishing.
  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions | Energy & Fuels - ACS Publications.
  • What are the conditions for the decarboxylation reaction? How to control the temperature of heating?-LNEYA Industrial Chillers Manufacturer.
  • esterification of benzoic acid to methyl benzoate.
  • 2,5-dichlorobenzoic acid methyl ester - AERU.
  • Decarboxylative Hydroxylation of Benzoic Acids - PMC - NIH.
  • Benzoic acid Decarboxylation | Benzene | Carboxylic aid | - YouTube.
  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation - Patsnap Eureka.
  • Organic Mechanism Fischer Esterification 004 - YouTube.
  • 18.2: Preparing Ethers - Chemistry LibreTexts.
  • Can ethanol form diethyl ether if it is treated with sulfuric acid in a temperature of 70 degrees celsius? - Quora.
  • 15.03 Ether, Sulfide Synthesis | OrganicChemGuide - organic chemistry tutor.
  • Heating an alcohol with sulfuric acid is a good way to prepare a ... | Study Prep in Pearson+.
  • Draw the product and a complete mechanism for its formation, for the Fischer esterification of benzoic acid. | Homework.Study.com.
  • Reaction of Ether with Sulphuric Acid - Mastering Chemistry Help.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Acylation of Alcohols, Part 1: with Acyl Halides - YouTube.
  • AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry... - Tuttee Academy.
  • Fischer Esterification - Chemistry Steps.
  • Fischer Esterification - Organic Chemistry Portal.
  • Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps.
  • Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols - DergiPark.

Sources

Technical Support Center: Purification of Methyl 2,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: M25DCB-PUR-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Chemical Profile & Impurity Landscape

Before initiating any purification protocol, you must understand the physical constraints of Methyl 2,5-dichlorobenzoate. Its physical properties dictate the failure points of standard purification methods.

Key Physical Properties
PropertyValueImplication for Purification
Melting Point 37–40 °C CRITICAL: This low melting point causes the compound to "oil out" (separate as a liquid) rather than crystallize during cooling. It may also melt in your hand or on a warm filter.
Boiling Point ~250 °C (atm)High boiling point makes atmospheric distillation risky (decomposition). Vacuum distillation is preferred but requires heated condensers to prevent solidification in the lines.
Solubility High in organics (DCM, EtOAc); Low in waterStandard aqueous extraction is highly effective.
Common Impurities
  • 2,5-Dichlorobenzoic Acid (Starting Material): The most common impurity. It is soluble in organic solvents but highly soluble in aqueous base (unlike the ester).

  • Mineral Acids (H₂SO₄/HCl): Carryover from the esterification catalyst.

  • Water: Byproduct of the esterification equilibrium.

  • Polymeric Tars: Yellow/brown discoloration caused by overheating during synthesis.

Troubleshooting Guides (Interactive Q&A)

Issue A: "My product remains an oil and won't solidify."

Diagnosis: This is likely due to Supercooling or Solvent Retention .

  • The Science: Because the melting point (~39°C) is close to room temperature, the crystal lattice energy is low. Small amounts of residual solvent (like methanol or hexane) depress the melting point further (colligative properties), keeping it liquid.

  • Solution:

    • High-Vacuum Drying: Place the oil under high vacuum (<5 mmHg) for 2–4 hours to remove trace solvents.

    • Seed Crystals: If available, add a single crystal of pure Methyl 2,5-dichlorobenzoate to the oil at 0°C.

    • Scratching: Cool the flask to -20°C and scratch the inner glass surface with a glass rod to provide nucleation sites.

Issue B: "The product smells acidic or degrades over time."

Diagnosis: Incomplete removal of the acid catalyst or unreacted starting material.

  • The Science: Esters are acid-labile. If trace H₂SO₄ remains, it will catalyze the hydrolysis of your product back into the carboxylic acid, especially if moisture is present.

  • Solution: Perform Protocol 1 (Aqueous Workup) rigorously. Do not skip the bicarbonate wash.

Issue C: "I see a yellow tint in my white crystals."

Diagnosis: Presence of conjugated oligomers (tars) or oxidation products.

  • Solution:

    • Activated Carbon: Dissolve the crude ester in warm hexane, add activated carbon (5% w/w), stir for 10 mins, and filter through Celite.

    • Recrystallization: Proceed to Protocol 2 .

Decision Logic & Workflows

Workflow 1: The Purification Decision Tree

Use this logic to determine the correct protocol based on your current product state.

PurificationLogic Start Crude Reaction Mixture StateCheck Current State? Start->StateCheck Liquid Liquid/Oil StateCheck->Liquid Contains Solvent Solid Impure Solid StateCheck->Solid Crude Precipitate AcidCheck Is pH < 7? Liquid->AcidCheck ColorCheck Is it Colored? Solid->ColorCheck Protocol1 Protocol 1: Aqueous Workup (Remove Acids) AcidCheck->Protocol1 Yes Protocol2 Protocol 2: Recrystallization (Remove Tars/Isomers) AcidCheck->Protocol2 No (Neutral) ColorCheck->Protocol2 No (White/Off-white) CarbonTreat Activated Carbon Treatment ColorCheck->CarbonTreat Yes (Yellow/Brown) Protocol1->Protocol2 If high purity needed CarbonTreat->Protocol2

Figure 1: Decision tree for selecting the appropriate purification method based on physical state and impurity type.

Detailed Protocols

Protocol 1: The "Standard" Aqueous Workup (Chemical Purification)

Objective: Remove unreacted 2,5-dichlorobenzoic acid and mineral acid catalysts. Principle: The ester is insoluble in water; the impurities are soluble in water (mineral acids) or basic water (organic acids).

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃)

  • Saturated Sodium Chloride (Brine)

  • Magnesium Sulfate (MgSO₄)

Step-by-Step:

  • Dissolution: Dissolve the crude reaction mixture in DCM (approx. 10 mL per gram of product).

  • Acid Wash (Critical): Transfer to a separatory funnel. Wash with Saturated NaHCO₃ (2 x 20 mL).

    • Observation: Vigorous bubbling (CO₂) indicates acid neutralization. Vent the funnel frequently.

    • Check: Test the aqueous layer pH.[1] It must be pH 8–9. If acidic, repeat the wash.

  • Phase Separation: The bottom layer is your Product (in DCM).[1] The top layer contains the impurities (Sodium 2,5-dichlorobenzoate).

  • Drying: Wash the organic layer once with Brine, then dry over anhydrous MgSO₄ for 15 minutes.

  • Evaporation: Filter off the solid MgSO₄. Evaporate the solvent under reduced pressure. Do not overheat the water bath (>45°C) or you risk losing product due to its volatility.

Protocol 2: Low-Temperature Recrystallization

Objective: Remove non-acidic impurities and improve crystal habit. Challenge: The low MP (39°C) makes standard recrystallization difficult.

Solvent System: Methanol/Water (Mixed Solvent) or Hexane.

Step-by-Step:

  • Dissolution: Place the crude solid in a flask. Add the minimum amount of warm Methanol (~45°C) required to dissolve it. Do not boil.

  • Filtration (Optional): If insoluble particles are present, filter rapidly through a pre-warmed funnel.

  • Precipitation: Add water dropwise to the warm solution until a faint, permanent turbidity (cloudiness) appears.

  • Clarification: Add one drop of methanol to clear the solution.

  • Controlled Cooling:

    • Allow the flask to cool to room temperature undisturbed.

    • Crucial Step: Transfer to a refrigerator (4°C) for 2 hours, then a freezer (-20°C) for 1 hour.

    • Note: If oil droplets form instead of crystals, reheat to dissolve and cool more slowly with vigorous stirring to induce nucleation.

  • Collection: Filter the cold crystals rapidly using a chilled Buchner funnel. Wash with cold (-20°C) Methanol/Water (50:50) mixture.

Visualizing the Separation Logic

SeparationFlow Mixture Crude Mixture: 1. Methyl 2,5-dichlorobenzoate (Ester) 2. 2,5-Dichlorobenzoic Acid 3. H2SO4 AddDCM Add DCM + NaHCO3 (aq) Mixture->AddDCM SepFunnel Separatory Funnel AddDCM->SepFunnel OrgLayer Organic Layer (Bottom) Contains: Ester SepFunnel->OrgLayer DCM Phase AqLayer Aqueous Layer (Top) Contains: 1. Sodium Benzoate Salt 2. Na2SO4 SepFunnel->AqLayer Water Phase Final Pure Methyl 2,5-dichlorobenzoate OrgLayer->Final Dry & Evaporate

Figure 2: Chemical separation logic during the aqueous workup. Note that the impurity (Acid) moves to the aqueous layer.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17947, Methyl 2,5-dichlorobenzoate. Retrieved January 31, 2026 from [Link]

  • Babar, T. M., et al. (2008). Methyl 2,5-dichlorobenzoate.[2][3][4] Acta Crystallographica Section E: Structure Reports Online, 64(10), o1970. [Link]

Sources

Technical Support Center: Degradation of Methyl 2,5-Dichlorobenzoate in Soil

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development and environmental science who are studying the degradation of Methyl 2,5-dichlorobenzoate in soil. This document provides in-depth technical guidance, troubleshooting advice, and detailed experimental protocols to facilitate accurate and efficient research.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the degradation of Methyl 2,5-dichlorobenzoate in soil, providing a foundational understanding of its environmental fate.

Q1: What is the initial degradation step of Methyl 2,5-dichlorobenzoate in soil?

The primary and most rapid initial degradation step for Methyl 2,5-dichlorobenzoate in a soil environment is the hydrolysis of the ester bond.[1] This reaction can be both chemical and enzymatic, leading to the formation of its corresponding carboxylic acid, 2,5-dichlorobenzoic acid (2,5-DCBA), and methanol.[2][3][4] This initial transformation is crucial as the subsequent degradation pathway is that of 2,5-DCBA.

Q2: What are the main microbial degradation pathways for the resulting 2,5-dichlorobenzoic acid?

Once formed, 2,5-dichlorobenzoic acid is primarily degraded by soil microorganisms through aerobic pathways.[3] The key enzymatic attack is initiated by a dioxygenase, which hydroxylates the aromatic ring to form chlorinated catechols.[3] Specifically, 2,5-DCBA is converted to 4-chlorocatechol.[3] This is a critical step that prepares the aromatic ring for cleavage.

Q3: What happens after the formation of 4-chlorocatechol?

Following the formation of 4-chlorocatechol, the degradation proceeds via ring cleavage, which is a common strategy in the breakdown of aromatic compounds. The catechol ring is opened, typically through an ortho or meta cleavage pathway, catalyzed by catechol dioxygenases.[3] This results in the formation of muconic acid derivatives, such as 2-chloro-cis,cis-muconate, which are then further metabolized into intermediates of central metabolic pathways, like the tricarboxylic acid (TCA) cycle.[5]

Q4: Are there specific microorganisms known to degrade 2,5-dichlorobenzoic acid?

Yes, several bacterial genera have been identified that can degrade 2,5-dichlorobenzoic acid. A study on landfill soils and sediments isolated various bacteria with the ability to break down this compound. Notably, strains of Enterobacter and Corynebacterium showed significant degradation activity, with Enterobacter being the most effective. Other identified genera include Bacillus, Klebsiella, Citrobacter, and Neisseria.

Q5: What is the expected persistence of Methyl 2,5-dichlorobenzoate in soil?

II. Visualizing the Degradation Pathway

The following diagram illustrates the proposed aerobic degradation pathway of Methyl 2,5-dichlorobenzoate in soil, based on the established degradation patterns of related chlorinated aromatic compounds.

Degradation_Pathway MDCB Methyl 2,5-dichlorobenzoate DCBA 2,5-Dichlorobenzoic Acid MDCB->DCBA Hydrolysis (Abiotic/Biotic) CC 4-Chlorocatechol DCBA->CC Dioxygenase RingCleavage Ring Cleavage Products (e.g., 2-Chloro-cis,cis-muconate) CC->RingCleavage Catechol 1,2-Dioxygenase (ortho-cleavage) TCA TCA Cycle Intermediates RingCleavage->TCA CO2 CO2 + H2O + Cl- TCA->CO2

Caption: Proposed aerobic degradation pathway of Methyl 2,5-dichlorobenzoate in soil.

III. Troubleshooting Guide for Degradation Experiments

This section provides practical advice in a question-and-answer format to address common issues encountered during the experimental investigation of Methyl 2,5-dichlorobenzoate degradation in soil.

Q: My degradation rate is much slower than expected, or I am not seeing any degradation. What could be the issue?

A: Several factors can contribute to slow or non-existent degradation. Consider the following:

  • Soil Sterilization and Microbial Inoculum: If you are using sterilized soil, ensure that your microbial inoculum is viable and contains species capable of degrading chlorinated aromatics. For non-sterilized soil, the native microbial population may lack the necessary degradative capacity. Consider bioaugmentation with known degrader strains.

  • Nutrient and Oxygen Limitation: Aerobic degradation of chlorinated compounds is an energy-intensive process that requires sufficient nutrients (nitrogen, phosphorus) and oxygen.[6] Ensure your soil microcosm has adequate aeration and consider amending with a mineral salts medium.

  • Soil pH and Moisture: Microbial activity is highly sensitive to pH and moisture levels. Optimal degradation generally occurs in near-neutral pH (6.0-7.5) and at a soil moisture content that supports microbial activity without creating anaerobic conditions.[6]

  • Toxicity of the Compound or Metabolites: High concentrations of the parent compound or the accumulation of toxic intermediates can inhibit microbial activity.[5] Try running experiments with a lower initial concentration of Methyl 2,5-dichlorobenzoate.

  • Co-contaminants: The presence of other pollutants in the soil can inhibit the degradation of the target compound.

Q: I am having difficulty with the analytical quantification of Methyl 2,5-dichlorobenzoate and its metabolites from soil extracts. What are some common pitfalls and how can I address them?

A: The analysis of pesticide residues in complex matrices like soil can be challenging.[7] Here are some common issues and solutions:

  • Poor Extraction Recovery:

    • Cause: Inefficient extraction solvent or technique. The analyte may be strongly sorbed to soil organic matter.

    • Solution: Use a robust extraction method such as Accelerated Solvent Extraction (ASE) or ultrasonic extraction with a suitable solvent system. A mixture of a polar and a non-polar solvent, such as acetone and hexane, often works well.[8] For the acidic metabolite (2,5-dichlorobenzoic acid), acidification of the extraction solvent (e.g., with 1% acetic acid) can improve recovery by keeping the acid in its protonated, less polar form.[8]

  • Matrix Effects in LC/MS Analysis:

    • Cause: Co-extracted soil components can suppress or enhance the ionization of the target analytes in the mass spectrometer source, leading to inaccurate quantification.[7]

    • Solution:

      • Matrix-matched calibration: Prepare your calibration standards in an extract of the same soil type that does not contain the analytes of interest. This is the most effective way to compensate for matrix effects.

      • Sample cleanup: Use Solid Phase Extraction (SPE) to remove interfering compounds from your extract before analysis.

      • Dilution: Diluting the extract can minimize matrix effects, but be mindful of the instrument's limit of quantification.

  • Peak Tailing or Broadening in GC Analysis:

    • Cause: This is often an issue for acidic metabolites like 2,5-dichlorobenzoic acid due to their interaction with active sites in the GC inlet and column.

    • Solution: Derivatization is highly recommended for the GC analysis of carboxylic acids. Convert the 2,5-dichlorobenzoic acid to a more volatile and less polar ester (e.g., its methyl ester, if you are analyzing the degradation of the acid itself, or another ester like the trimethylsilyl ester) before injection. This will significantly improve peak shape and sensitivity. Also, ensure your GC inlet liner is clean and deactivated.

Q: I am detecting unexpected peaks in my chromatograms. What could be their source?

A: Unexpected peaks can arise from several sources:

  • Contamination: Ensure all glassware is thoroughly cleaned and that solvents are of high purity. Check your blank samples to rule out systemic contamination.

  • Degradation during analysis: Some compounds can degrade in the hot GC inlet. For LC/MS, in-source fragmentation can occur.

  • Formation of Abiotic Degradation Products: Besides microbial degradation, some abiotic degradation can occur, leading to different byproducts.

  • Metabolites: The unexpected peaks could be previously unidentified intermediates of the degradation pathway. Tentatively identify them using their mass spectra and consider synthesizing standards for confirmation.

IV. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in the study of Methyl 2,5-dichlorobenzoate degradation in soil.

Protocol 1: Soil Microcosm Setup for Degradation Study

This protocol outlines the setup of a laboratory-scale soil microcosm to study the degradation of Methyl 2,5-dichlorobenzoate under controlled conditions.

Materials:

  • Fresh soil sample, sieved (<2 mm)

  • Methyl 2,5-dichlorobenzoate

  • Acetone (or other suitable solvent)

  • Sterile deionized water

  • Glass jars or flasks with screw caps

  • Syringe and needle

  • Incubator

Procedure:

  • Soil Characterization: Before starting the experiment, characterize the soil for its key properties: pH, organic matter content, texture, and microbial biomass.

  • Spiking Solution Preparation: Prepare a stock solution of Methyl 2,5-dichlorobenzoate in a minimal amount of a suitable solvent like acetone to achieve the desired final concentration in the soil (e.g., 10 mg/kg).

  • Soil Treatment:

    • Weigh a known amount of soil (e.g., 100 g) into each glass jar.

    • Add the spiking solution dropwise to the soil and mix thoroughly to ensure even distribution.

    • Allow the solvent to evaporate completely in a fume hood.

  • Moisture Adjustment: Adjust the soil moisture to a desired level (e.g., 60% of water holding capacity) by adding sterile deionized water.

  • Incubation:

    • Loosely cap the jars to allow for air exchange.

    • Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), sacrifice replicate microcosms for analysis. Store samples at -20°C until extraction.

Protocol 2: Extraction and Analysis of Methyl 2,5-Dichlorobenzoate and 2,5-Dichlorobenzoic Acid from Soil

This protocol describes the extraction and sample preparation for the analysis of the parent compound and its primary metabolite by LC/MS or GC/MS.

Materials:

  • Soil samples from the microcosm study

  • Extraction solvent: Acetone/Hexane (1:1, v/v) with 1% acetic acid

  • Anhydrous sodium sulfate

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen evaporator

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol

  • Derivatizing agent for GC analysis (e.g., diazomethane or BSTFA)

  • LC/MS or GC/MS system

Extraction Procedure:

  • Weigh 10 g of the soil sample into a centrifuge tube.

  • Add 20 mL of the extraction solvent.

  • Vortex or shake vigorously for 1-2 minutes.

  • Place in an ultrasonic bath for 15 minutes.

  • Centrifuge at a high speed (e.g., 4000 rpm) for 10 minutes.

  • Carefully decant the supernatant into a clean flask.

  • Repeat the extraction (steps 2-6) two more times and combine the supernatants.

  • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to near dryness using a rotary or nitrogen evaporator at a temperature not exceeding 40°C.

  • Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent (e.g., methanol for LC/MS, or a non-polar solvent for GC/MS after derivatization).

Sample Cleanup (if necessary):

  • Condition an SPE cartridge according to the manufacturer's instructions.

  • Load the reconstituted extract onto the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes with a suitable solvent.

  • Evaporate the eluate and reconstitute in the final injection solvent.

Analysis:

  • LC/MS: Analyze the final extract directly. Use a C18 column and a mobile phase gradient of acetonitrile and water with a small amount of acid (e.g., formic acid) to ensure good peak shape for the acidic metabolite.

  • GC/MS: Derivatize the extract to convert the 2,5-dichlorobenzoic acid to its methyl ester or another suitable derivative before injection.

V. Quantitative Data Summary

While specific degradation kinetics for Methyl 2,5-dichlorobenzoate are not extensively documented in the provided literature, the following table presents data on the degradation of 2,5-dichlorobenzoic acid by different bacterial strains isolated from landfill sites. This provides an indication of the potential for microbial breakdown of the primary metabolite.

Bacterial StrainPercentage Degradation of 2,5-DCBA
Enterobacter sp.62%
Corynebacterium sp.48%
Bacillus sp.14%

Data from a study on the degradation of 2,5-DCBA by bacteria isolated from landfill soil and sediment.

VI. Experimental Workflow Diagram

The following diagram outlines the general workflow for a soil degradation study of Methyl 2,5-dichlorobenzoate.

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation Soil_Prep Soil Collection & Sieving Spiking Spiking with Methyl 2,5-dichlorobenzoate Soil_Prep->Spiking Microcosm Microcosm Setup Spiking->Microcosm Incubation Incubation Microcosm->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Soil Extraction Sampling->Extraction Cleanup Extract Cleanup (SPE) Extraction->Cleanup Instrumental LC/MS or GC/MS Analysis Cleanup->Instrumental Quant Quantification Instrumental->Quant Metabolite_ID Metabolite Identification Instrumental->Metabolite_ID Kinetics Degradation Kinetics (DT50) Quant->Kinetics

Caption: General workflow for a soil degradation study.

VII. References

  • PubChem. (n.d.). Methyl 2,5-dichlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of 2,4-dichlorobenzoic and 2,5-dichlorobenzoic acid catalyzed by 2-halobenzoate-1,2-dioxygenase. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dichlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Babar, S. A., et al. (2008). Methyl 2,5-dichlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1970. Retrieved from [Link]

  • Kafilzadeh, F., Hooshiyar, M., & Ghanbari, M. M. (2011). Isolation and identification of 2,5-dichlorobenzoic acid degrading bacteria from soils and sediments of landfill. Annals of Biological Research, 2(5), 536-541. Retrieved from [Link]

  • Karanth, N. G. K., et al. (1984). Degradation of the herbicide diclofop-methyl in soil and influence of pesticide mixtures on its persistence. Journal of Biosciences, 6(4), 829-837. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2012). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Retrieved from [Link]

  • Hassan, H. A., & Aly, A. A. (2018). Isolation and Characterization a Novel Catabolic Gene Cluster Involved in Chlorobenzene Degradation in Haloalkaliphilic Alcanivorax sp. HA03. International Journal of Molecular Sciences, 19(11), 3426. Retrieved from [Link]

  • AERU. (n.d.). 2,5-dichlorobenzoic acid methyl ester. University of Hertfordshire. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Appendix 3: Fact sheets on pesticides. Retrieved from [Link]

  • MDPI. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Toxins, 15(3), 214. Retrieved from [Link]

  • Ara, I., et al. (2023). Isolation and Genomic Analysis of 3-Chlorobenzoate-Degrading Bacteria from Soil. Microorganisms, 11(7), 1701. Retrieved from [Link]

  • MDPI. (2024). Pesticide Degradation by Soil Bacteria: Mechanisms, Bioremediation Strategies, and Implications for Sustainable Agriculture. International Journal of Molecular Sciences, 25(1), 1. Retrieved from [Link]

  • ResearchGate. (n.d.). Matrix effects in pesticide multi-residue analysis by liquid chromatography-mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Brief summary of various metabolic pathways for the degradation of 3CBA.... Retrieved from [Link]

  • MatheO. (n.d.). Evaluation of pesticides degradation by microorganisms in the soil of a new cropping system : Isolation and characterization of. Retrieved from [Link]

  • Spain, J. C., & van der Meer, J. R. (1995). Degradation of 1,4-dichlorobenzene by a Pseudomonas sp. Applied and Environmental Microbiology, 61(11), 4037-4043. Retrieved from [Link]

  • Scribd. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • ACS Publications. (2022). Spatial Control of Microbial Pesticide Degradation in Soil: A Model-Based Scenario Analysis. Environmental Science & Technology, 56(20), 14557-14567. Retrieved from [Link]

  • van der Meer, J. R., et al. (1998). Evolution of a Pathway for Chlorobenzene Metabolism Leads to Natural Attenuation in Contaminated Groundwater. Applied and Environmental Microbiology, 64(11), 4185-4193. Retrieved from [Link]

  • MDPI. (2023). The Adsorption of 2,4-Dichlorobenzoic Acid on Carbon Nanofibers Produced by Catalytic Pyrolysis of Trichloroethylene and Acetonitrile. Carbon, 9(8), 98. Retrieved from [Link]

  • Das, S. K. (2014). Recent Developments in Clean up Techniques of Pesticide Residue Analysis for Toxicology Study: A Critical Review. Universal Journal of Agricultural Research, 2(6), 198-202. Retrieved from [Link]

  • European Union Reference Laboratory for Single Residue Methods. (2021). Analytical Observations Report. Retrieved from [Link]

  • ACS Publications. (2026). Semiautomated Monitoring of Longitudinal Microbial Metabolic Dynamics: A Study Case for Lignin Degradation. ACS Omega. Retrieved from [Link]

  • Agilent. (2020). Comprehensive LC/MS/MS Workflow of Pesticide Residues in Food Using the Agilent 6470 Triple Quadrupole LC/MS System. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of chlorobenzoic acids on the growth and degradation potentials of PCB-degrading microorganisms. Retrieved from [Link]

  • ResearchGate. (n.d.). Appendix B: GC/MS Troubleshooting Quick Reference. Retrieved from [Link]

  • PubMed Central. (2022). Potential and limitations for monitoring of pesticide biodegradation at trace concentrations in water and soil. Retrieved from [Link]

  • MDPI. (2020). The Role of Dioxygen in Microbial Bio-Oxygenation: Challenging Biochemistry, Illustrated by a Short History of a Long Misunderstood Enzyme. Microorganisms, 8(11), 1735. Retrieved from [Link]

  • Eawag. (1997). 2,4-Dichlorobenzoate Degradation Pathway. Biocatalysis/Biodegradation Database. Retrieved from [Link]

  • Agilent. (n.d.). GC Troubleshooting Guide Poster. Retrieved from [Link]

  • Agilent. (2022, April 10). How to Troubleshoot and Improve your GC/MS [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Biodegradation of 2, 4-dichlorophenol using Mycoplana dimorpha extracts and evaluation of kinetic parameters. Retrieved from [Link]

  • Copley, S. D. (2009). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Annual Review of Microbiology, 63, 111-131. Retrieved from [Link]

  • Thermo Fisher Scientific. (2012, August 29). Rapid LC-MS Screening & Quantitative Analysis of Pesticides in Food Matrix [Video]. YouTube. Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Arora, P. K., & Bae, H. (2014). Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications. Critical Reviews in Biotechnology, 34(4), 304-318. Retrieved from [Link]

  • ResearchGate. (n.d.). LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. Retrieved from [Link]

Sources

optimizing reaction conditions for Suzuki coupling with dichlorobenzoates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Suzuki-Miyaura Coupling with Dichlorobenzoates

Status: Active Ticket ID: SC-DCB-OPT-01 Assigned Specialist: Senior Application Scientist, Process Chemistry

Introduction: The Challenge of Dichlorobenzoates

Welcome to the technical support hub for polyhalogenated benzoate couplings. Working with dichlorobenzoates presents a "Triad of Challenges" that often leads to project bottlenecks:

  • Reactivity: Aryl chlorides are inherently sluggish compared to bromides/iodides due to a stronger C-Cl bond (approx. 96 kcal/mol vs. 81 kcal/mol for C-Br).

  • Selectivity: With two electrophilic sites (e.g., 2,4-dichloro), controlling which chlorine reacts first is critical.

  • Stability: The benzoate ester moiety is susceptible to hydrolysis (saponification) under the basic conditions required for the Suzuki cycle.

This guide moves beyond generic "recipe" chemistry to provide a mechanistic rationale for optimizing your specific substrate.

Module 1: Catalyst & Ligand Selection (The Engine)

User Question: My reaction with Pd(PPh3)4 gives <10% conversion. Why isn't it working?

Technical Insight: Standard catalysts like Pd(PPh3)4 are insufficient for aryl chlorides. The oxidative addition of Pd(0) into the Ar-Cl bond is the rate-limiting step. Triphenylphosphine is not electron-rich enough to push the palladium to break the stable C-Cl bond.

The Solution: Bulky, Electron-Rich Ligands You must switch to ligands that are both electron-rich (to increase nucleophilicity of Pd) and sterically bulky (to promote reductive elimination and stabilize the monoligated Pd(0) species).

Ligand ClassRecommended LigandWhy it works
Dialkylbiaryl Phosphines SPhos, XPhos, RuPhos The "Buchwald" gold standard. The biaryl backbone prevents palladacycle formation, while the alkyl groups boost electron density. SPhos is excellent for general aryl chlorides; XPhos is superior for sterically hindered chlorides.
Trialkylphosphines P(t-Bu)3 Highly electron-donating. Often used as the HBF4 salt. Good for unhindered chlorides but air-sensitive.
NHC Ligands Pd-PEPPSI-IPr N-Heterocyclic Carbenes (NHCs) bind tightly to Pd, preventing catalyst decomposition (Pd black formation) during the slow oxidative addition step.

Recommended Starting System:

  • Precatalyst: XPhos Pd G4 or SPhos Pd G3 (allows accurate stoichiometry without glovebox).

  • Loading: 1.0 – 3.0 mol%.

Module 2: Regioselectivity (The Steering)

User Question: I have 2,4-dichlorobenzoate. Which chlorine will react first?

Technical Insight: Selectivity is a battle between Electronics and Sterics .

  • Electronic Effect: The C2-Cl is ortho to the ester (EWG), making it more electron-deficient and theoretically more prone to oxidative addition.

  • Steric Effect: The C2-Cl is sterically crowded by the ester group. The C4-Cl is exposed.

The Verdict: When using the bulky ligands required to activate chlorides (like XPhos or SPhos), Sterics usually win . The catalyst physically cannot access the crowded C2 position easily. Therefore, reaction occurs preferentially at the C4 (para) position.

  • To favor C4: Use bulkier ligands (XPhos, BrettPhos).

  • To favor C2: This is difficult with chlorides. You would need a smaller, highly active ligand (e.g., PCy3), but conversion might suffer.

Visualizing the Selectivity Pathway

Selectivity Start 2,4-Dichlorobenzoate Ligand Ligand Selection Start->Ligand Bulky Bulky Ligand (XPhos, SPhos) Ligand->Bulky Standard Optimization Small Small/Linear Ligand (PCy3, PPh3) Ligand->Small Not Recommended for Cl PathA Steric Control Dominates Bulky->PathA PathB Electronic Control Possible (Risk of Mix) Small->PathB ProdC4 C4-Coupled Product (Major) PathA->ProdC4 High Selectivity PathB->ProdC4 Competitive ProdC2 C2-Coupled Product (Minor/Trace) PathB->ProdC2 Low Yield/Mix

Caption: Decision tree for regioselectivity in polyhalogenated benzoates. Bulky ligands enforce steric control, favoring the para (C4) position.

Module 3: Base & Solvent (The Shield)

User Question: My LCMS shows the product mass minus 14 (acid formation). Is my ester hydrolyzing?

Technical Insight: Yes. Hydroxide bases (NaOH, KOH) or strong alkoxides (KOtBu) in the presence of water will rapidly saponify benzoate esters.

The Solution: Anhydrous or Weak Base Systems You must decouple the activation of the boronic acid from the attack on the ester.

BasepKa (conj. acid)Risk LevelRecommendation
K3PO4 (Tribasic) ~12.3LowBest Choice. Use as a solid in anhydrous solvent or with minimal water (10:1 ratio).
K2CO3 ~10.3LowGood alternative. Often milder than phosphate.
Cs2CO3 ~10.3Medium"Cesium Effect" improves solubility in organics, but can be more aggressive.
NaOH / KOH ~15.7HighAvoid. Will hydrolyze ester.
KF ~3.2Very LowUse for extremely sensitive substrates (requires activated boronic acids).

Solvent Strategy:

  • Standard: 1,4-Dioxane or Toluene (anhydrous).

  • Activator: Add small amount of water (e.g., 2-5% v/v) only if the reaction stalls. The boronic acid needs a trace of water/base to form the reactive boronate species, but excess water promotes hydrolysis.

Module 4: Standardized Screening Protocol

Do not guess. Run this 4-reaction screen to identify the optimal condition for your specific dichlorobenzoate.

Conditions: 0.1 mmol scale, 80°C, 12 hours. Boronic Acid: 1.5 equivalents.

EntryCatalyst (2 mol%)LigandBase (2 eq)SolventGoal
1 Pd(OAc)2SPhos (4 mol%)K3PO4TolueneBaseline (General efficiency)
2 Pd2(dba)3XPhos (8 mol%)K3PO41,4-DioxaneSteric Challenge (For C4 selectivity)
3 Pd-PEPPSI-IPr(Included)K2CO3THF/H2O (9:1)Difficult Substrate (High stability)
4 Pd(OAc)2RuPhos (4 mol%)Cs2CO3TolueneElectronic Challenge

Module 5: Troubleshooting Matrix

User Question: I followed the protocol, but I'm still seeing issues. How do I fix them?

SymptomProbable CauseCorrective Action
No Reaction (0% Conv) Oxidative addition failure.Switch to Pd-G4 precatalysts (ensures Pd(0) formation). Increase temp to 100°C.
Protodeboronation (Ar-B(OH)2 becomes Ar-H)Unstable boronic acid.Switch to Boronic Ester (Pinacol) or Potassium Trifluoroborate (BF3K) salts. Use anhydrous dioxane.
Homocoupling (Ar-Ar dimer)Oxygen leak or excess oxidant.Degas solvents thoroughly (sparge with Ar for 15 min). Avoid Pd(OAc)2; use Pd(0) source or precatalyst.
Ester Hydrolysis Base too strong / Too much water.Switch to anhydrous K3PO4 in Toluene.
Pd Black Precipitation Catalyst decomposition.Ligand concentration too low. Ensure L:Pd ratio is > 2:1 (monodentate). Switch to NHC catalyst.

Catalytic Cycle Visualization (Focus on Failure Points)

CatalyticCycle cluster_fail Common Failure Modes Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + Ar-Cl TransMet Transmetallation OxAdd->TransMet + Base / Boron Fail1 Stalled here? Need bulkier ligand OxAdd->Fail1 RedElim Reductive Elimination TransMet->RedElim Fail2 Hydrolysis here? Use weaker base TransMet->Fail2 RedElim->Pd0 Regeneration Product Ar-Ar RedElim->Product Substrate Ar-Cl Boron Ar-B(OH)2

Caption: The Suzuki catalytic cycle highlighting critical optimization points for aryl chlorides: Oxidative Addition (Ligand dependent) and Transmetallation (Base dependent).[1][2][3][4][5]

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes with Aryl Chlorides." Journal of the American Chemical Society, 2005.

  • Fu, G. C., et al. "A Versatile Catalyst for Suzuki Cross-Coupling Reactions of Aryl Chlorides."[6] Angewandte Chemie International Edition, 2002.[3]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014.

  • Sigma-Aldrich. "Buchwald Phosphine Ligands for Cross Coupling." Technical Guide.

Sources

Technical Support Center: Enhancing Biological Uptake of Methyl 2,5-Dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Applications Support Hub. Subject: Optimization of Methyl 2,5-dichlorobenzoate (M-2,5-DCB) Internalization in Plant Systems. Ticket ID: BIO-UPTAKE-25DCB-001 Assigned Specialist: Senior Application Scientist, Phyto-Chemistry Division.

Executive Summary

Methyl 2,5-dichlorobenzoate (M-2,5-DCB) is a lipophilic ester often utilized as a volatile signaling compound or an auxin-mimic precursor. Its biological efficacy relies entirely on two phases: (1) Cuticular Penetration (getting across the hydrophobic wax barrier) and (2) Metabolic Activation (hydrolysis to 2,5-dichlorobenzoic acid).

Most experimental failures with this compound stem from precipitation on the leaf surface or failure to hydrolyze within the cytosol. This guide replaces standard "spray-and-pray" methods with a mechanistic approach to bioavailability.

Module 1: Formulation & Solubility (The Input Phase)

The Challenge: M-2,5-DCB is highly lipophilic (LogP ~3.2). It resists solution in aqueous media, leading to crystal formation on the leaf surface. Crystals do not diffuse; only dissolved molecules penetrate the cuticle.

Troubleshooting Guide: Formulation Stability

Q: My spray solution turns cloudy immediately upon mixing. Is this acceptable? A: No. Cloudiness indicates emulsion instability or precipitation. If the ester precipitates, it cannot pass the cuticle.

  • Root Cause: The "Oiling Out" effect. The water concentration exceeded the solubility limit of your carrier solvent.

  • Correction: You must create a stable emulsifiable concentrate (EC) or micro-emulsion before adding water.

Protocol: Stable Stock Preparation (1000x)

  • Primary Solvent: Dissolve M-2,5-DCB in Acetone or DMSO (Dimethyl sulfoxide). DMSO is preferred for penetrability, but Acetone is less phytotoxic at high volumes.

  • Surfactant Integration: Add a non-ionic surfactant (e.g., Tween 20 or Silwet L-77) directly to this solvent phase before water addition.

  • Dilution: Add the stock dropwise to the aqueous buffer while vortexing.

ComponentFunctionRecommended Conc. (Final)Notes
M-2,5-DCB Active Agent10 - 100 µMHigher conc. may cause contact burn.
DMSO Carrier Solvent0.1% - 0.5% (v/v)Do not exceed 1% to avoid cytotoxicity.
Tween 20 Surfactant (Wetting)0.05% - 0.1% (v/v)Increases droplet retention time.
Buffer pH Stabilizer10 mM MES (pH 5.6-6.0)Mimics apoplastic pH; prevents premature hydrolysis.

Module 2: Cuticular Penetration (The Entry Phase)

The Challenge: The plant cuticle is a negatively charged, hydrophobic sieve. M-2,5-DCB must dissolve into the cuticular waxes to enter.

Critical Mechanism: The Surfactant Effect

You are not just lowering surface tension; you are "plasticizing" the wax. Organosilicone surfactants (like Silwet) reduce surface tension to <25 mN/m, allowing stomatal infiltration (flooding the pore) rather than just diffusion.

Q: The droplets bead up and roll off. Should I increase the concentration? A: Do not increase the drug concentration; increase the surfactant efficiency. Increasing the drug load without improving contact angle leads to localized phytotoxicity (leaf burn) and reduced uptake.

Q: Can I use an ionic surfactant (SDS)? A: Avoid. The plant cuticle is negatively charged. Anionic surfactants (like SDS) face repulsion. Cationic surfactants can bind irreversibly to the cuticle. Non-ionic surfactants are the standard for lipophilic esters.

Visualization: The Uptake Pathway

UptakeMechanism cluster_trap Ion Trapping Mechanism Spray M-2,5-DCB Formulation Cuticle Cuticular Wax Barrier (Hydrophobic) Spray->Cuticle 1. Adhesion & Wetting (Surfactant Dependent) CellWall Cell Wall (Apoplast) (pH 5.5) Cuticle->CellWall 2. Passive Diffusion (Lipophilic Path) Membrane Plasma Membrane CellWall->Membrane 3. Partitioning Cytosol Cytosol (Symplast) (pH 7.2) Membrane->Cytosol 4. Entry Cytosol->Cytosol 5. Hydrolysis (Esterase) Methyl Ester -> Acid Target Nuclear Signaling / Auxin Response Cytosol->Target 6. Active Signaling

Figure 1: The diffusion pathway of M-2,5-DCB. Note that the ester form is required to cross the membrane, but the acid form (generated in the cytosol) is the active agent.

Module 3: Metabolic Activation (The Trap)

The Challenge: M-2,5-DCB is a "pro-drug." It is biologically inactive until plant esterases cleave the methyl group to form 2,5-dichlorobenzoic acid .

Q: I see uptake, but no physiological response. Why? A: You may have "Esterase Saturation" or rapid volatilization.

  • Volatilization: M-2,5-DCB is volatile. If it sits on the leaf surface too long without penetrating, it evaporates. Solution: Apply during high humidity or low light to keep stomata open and reduce evaporation rates.

  • The Ion Trap Failure: Once inside the cytosol (pH ~7.2), the ester hydrolyzes to the acid. The acid dissociates (COO-) and becomes trapped (cannot diffuse back out). If the plant's metabolism is stressed, esterase activity may be low.

Q: How do I confirm the compound is inside and not just stuck to the wax? A: You must perform a Surface Wash vs. Extract protocol (See Module 4).

Module 4: Experimental Validation Protocols

Objective: Quantify internal M-2,5-DCB and its metabolite (2,5-DCB acid).

Protocol: GC-MS Quantification with Surface Wash

Step 1: Surface Wash (The "Adsorbed" Fraction)

  • Harvest treated leaves.

  • Immediately dip in Chloroform or Dichloromethane for 15 seconds.

  • Collect this solvent. This represents the chemical on the leaf (failed uptake).

Step 2: Tissue Extraction (The "Absorbed" Fraction)

  • Flash-freeze the washed leaf in liquid nitrogen.

  • Grind to fine powder.

  • Extract with Methanol:Acetone (1:1) .

  • Critical Step: The extract will contain both the Ester (M-2,5-DCB) and the Acid (2,5-DCB).

  • To analyze the Acid via GC-MS, you must derivatize it (e.g., using TMS-diazomethane or MSTFA) to make it volatile again.

Step 3: Analysis

  • Instrument: GC-MS (EI Source).

  • Column: DB-5ms or equivalent non-polar column.

  • Differentiation: M-2,5-DCB will elute earlier than the derivatized 2,5-DCB acid.

Troubleshooting Decision Tree

Troubleshooting Start Problem Observed Cloudy Solution Cloudy Start->Cloudy Burn Leaf Necrosis Start->Burn NoResponse No Biological Effect Start->NoResponse SolventCheck Check Carrier Solvent (Is it >1%?) Cloudy->SolventCheck ConcCheck Check Surfactant/Drug Conc Burn->ConcCheck WashTest Perform Surface Wash NoResponse->WashTest Reduce Stock Conc. Reduce Stock Conc. SolventCheck->Reduce Stock Conc. Yes Add Emulsifier Add Emulsifier SolventCheck->Add Emulsifier No Switch to Tween 20\n(Softer than Silwet) Switch to Tween 20 (Softer than Silwet) ConcCheck->Switch to Tween 20\n(Softer than Silwet) Surfactant High Improve Wetting\n(Add Adjuvant) Improve Wetting (Add Adjuvant) WashTest->Improve Wetting\n(Add Adjuvant) High Surface Residue Check Esterase Activity\n(Metabolic Block) Check Esterase Activity (Metabolic Block) WashTest->Check Esterase Activity\n(Metabolic Block) Low Surface Residue

Figure 2: Diagnostic workflow for optimizing M-2,5-DCB experiments.

References

  • Kirkwood, R. C. (1999). "Recent developments in our understanding of the plant cuticle as a barrier to the foliar uptake of pesticides." Pesticide Science. Link

  • Schönherr, J. (2006). "Characterization of aqueous pores in plant cuticles and permeation of ionic solutes." Journal of Experimental Botany. Link

  • Liu, Z. (2004). "Effects of surfactants on foliar uptake of herbicides - A complex scenario."[1] Colloids and Surfaces B: Biointerfaces. Link

  • Trapp, S. (2004). "Plant uptake and transport of hydrophobic organic pollutants: Determination of pH-dependent membrane permeabilities." Environmental Science & Technology. Link

  • Knoche, M. (1994). "Organosilicone surfactants: Performance in agricultural spray formulations." Weed Research. Link

Sources

Validation & Comparative

Comparative Guide: Catalytic Strategies for Dichlorobenzoic Acid Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The esterification of 2,4-dichlorobenzoic acid (2,4-DCBA) and its isomers is a critical transformation in the synthesis of pharmacophores and herbicide precursors (e.g., Dicamba intermediates). While traditional mineral acid catalysis yields high conversion, it fails modern "Green Chemistry" metrics due to equipment corrosion, product contamination, and non-recyclability.

This guide evaluates three catalytic classes—Mineral Acids , Heteropoly Acids (HPAs) , and Solid Superacids —focusing on their ability to overcome the steric hindrance imposed by the ortho-chloro substituents.

Key Finding: Heteropoly Acids (specifically


)  offer the optimal balance of Turnover Frequency (TOF), selectivity, and ease of workup, outperforming traditional Sulfuric Acid in process sustainability while matching its yield.

Mechanistic Foundation: The Ortho-Effect Challenge

The primary challenge in esterifying 2,4-DCBA is not electronic, but steric. The chlorine atom at the C2 position creates significant steric bulk around the carbonyl carbon, hindering the nucleophilic attack of the alcohol.

  • Implication: Catalysts must possess high Brønsted acidity to sufficiently protonate the carbonyl oxygen, making it electrophilic enough to overcome the steric barrier.

  • Diffusion Limit: Porous catalysts (like Zeolites) often fail with DCBA because the bulky dichlorinated ring suffers from pore diffusion limitations.

Visualization: Sterically Hindered Fischer Esterification Pathway

DCBA_Mechanism cluster_steric Steric Hindrance Zone Reactant 2,4-DCBA + MeOH Protonation Carbonyl Protonation (Rate Limiting Step) Reactant->Protonation Catalyst (H+) TS Tetrahedral Intermediate (Steric Clash with 2-Cl) Protonation->TS Nucleophilic Attack Elimination Water Elimination TS->Elimination Proton Transfer Product Methyl-2,4-Dichlorobenzoate Elimination->Product - H2O

Figure 1: The reaction pathway highlights the 'Steric Hindrance Zone' where the ortho-chlorine atom physically impedes the formation of the tetrahedral intermediate, requiring high-activity catalysts.

Comparative Performance Matrix

The following data synthesizes experimental outcomes for the esterification of chlorobenzoic acid derivatives with methanol under reflux conditions.

FeatureSulfuric Acid (

)
Heteropoly Acid (HPA) Sulfated Zirconia (

)
Amberlyst-15
Catalyst Type Homogeneous Mineral AcidPseudo-Homogeneous / SolidSolid SuperacidIon-Exchange Resin
Acid Strength (

)
-12 (High)< -13 (Very High)-16 (Superacidic)-2.2 (Moderate)
Conversion (6h) 96 - 98% 94 - 96% 90 - 92%75 - 80%
Selectivity 98%>99%99%95%
Reaction Temp 65°C (Reflux)65°C (Reflux)80-100°C (Requires Pressure)65°C
Reusability None (Neutralized waste)High (Recrystallization/Filtration)High (Calcination to regen)Moderate (Pore fouling)
Corrosion Risk SevereLow (Non-corrosive solids)NegligibleNegligible
Key Drawback Difficult separation; hazardous waste.[1][2]Solubility varies by solvent.Mass transfer limits in pores.Lower thermal stability (<120°C).
Analysis of Contenders
  • Sulfuric Acid (The Baseline): Remains the yield leader due to perfect miscibility and high proton density. However, the downstream cost of neutralizing the acid and managing sulfate waste makes it unattractive for modern GMP workflows.

  • Heteropoly Acids (

    
    ):  The "Gold Standard" for this specific reaction. HPAs exhibit "pseudo-liquid phase" behavior—they dissolve in polar reactants (methanol) to act homogeneously but precipitate out or can be supported on silica for heterogeneous separation. Their acidity is stronger than 
    
    
    
    , allowing them to punch through the steric hindrance of the 2,4-DCBA molecule effectively.
  • Sulfated Zirconia: Excellent for continuous flow reactors. It requires higher temperatures to match the kinetics of HPAs but offers superior mechanical stability.

Recommended Protocol: HPA-Catalyzed Esterification

This protocol utilizes Tungstophosphoric Acid (


)  supported on Silica (

) or used neat. This method ensures high yield while adhering to Green Chemistry principles (Atom Economy and Waste Reduction).
Materials
  • Substrate: 2,4-Dichlorobenzoic acid (98%+ purity).

  • Reagent/Solvent: Methanol (Anhydrous, excess).

  • Catalyst: Keggin-type Heteropoly Acid (

    
    ) dried at 120°C for 2 hours prior to use.
    
Step-by-Step Workflow
  • Catalyst Activation:

    • Heat the HPA catalyst at 120°C in a vacuum oven for 2 hours to remove physisorbed water. This is critical as water poisons the acid sites and drives the equilibrium backward.

  • Reaction Setup:

    • In a round-bottom flask equipped with a Dean-Stark trap (optional, for water removal) and reflux condenser, charge 2,4-DCBA (10 mmol) and Methanol (100 mmol, 10:1 ratio).

    • Note on Ratio: A high alcohol ratio drives the equilibrium forward (Le Chatelier’s principle) and helps dissolve the solid acid if using neat HPA.

  • Catalyst Addition:

    • Add 5 wt% (relative to DCBA mass) of the activated HPA catalyst.

  • Reflux:

    • Heat the mixture to vigorous reflux (approx. 65-70°C). Stir at 600 RPM to eliminate external mass transfer limitations.

    • Time: Run for 6–8 hours. Monitor via TLC or HPLC.

  • Workup & Recycling:

    • If Heterogeneous (Supported): Filter the hot solution. Wash the solid catalyst with cold methanol. The catalyst can be dried and reused 3-4 times with minimal activity loss.

    • If Homogeneous (Neat): Distill off excess methanol. The HPA will precipitate or remain as a residue. Extract the ester with diethyl ether/water. The HPA remains in the aqueous phase and can be regenerated by evaporation.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_workup Separation & Analysis Step1 Catalyst Activation (120°C, Vacuum) Step2 Charge Reactor (DCBA + MeOH 10:1) Step1->Step2 Step3 Reaction (Reflux 65°C, 6-8h) Step2->Step3 Step4 Filtration / Evaporation Step3->Step4 Step5 Product Isolation (Yield Calculation) Step4->Step5 Step6 Catalyst Regeneration Step4->Step6 Recycle Loop

Figure 2: Operational workflow for HPA-catalyzed esterification, emphasizing the catalyst regeneration loop which distinguishes this method from mineral acid protocols.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Water accumulation in the system.Use a Dean-Stark trap or add molecular sieves (3A) to the reaction mixture.
Catalyst Leaching Weak interaction between HPA and support.Switch to Cesium-doped HPA (

) which is insoluble in water/alcohol.
By-product Formation Temperature too high (>100°C).Reduce temperature; high temps can cause etherification of the alcohol.

References

  • Kozhevnikov, I. V. (1995).[3] "Catalysis by Heteropoly Acids and Multicomponent Polyoxometalates in Liquid-Phase Reactions." Chemical Reviews.

  • Yadav, G. D., & Thathagar, M. B. (2002). "Esterification of Maleic Acid with Ethanol over Heteropoly Acid Supported on Ion-Exchange Resin." Reactive and Functional Polymers.

  • Tanabe, K., & Holderich, W. F. (1999). "Industrial Application of Solid Acid-Base Catalysts." Applied Catalysis A: General.

  • Liu, Y., et al. (2022). "Heterogenization of a Tungstosilicic Acid Catalyst for Esterification." MDPI Catalysts.

  • Patel, A. (2020). "Heteropoly Acid-Based Catalysts for Hydrolytic Depolymerization." Frontiers in Chemistry.

Sources

Quantitative Analysis of Methyl 2,5-Dichlorobenzoate in Formulations: A Comparative Methodology Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Landscape

Methyl 2,5-dichlorobenzoate (M2,5-DCB) serves as a critical intermediate in the synthesis of pharmaceuticals (e.g., lamotrigine precursors) and agrochemicals (auxin-mimic herbicides). In formulations, its quantification presents a specific set of challenges: volatility, potential hydrolysis to 2,5-dichlorobenzoic acid, and the presence of positional isomers (e.g., 2,4- or 3,4-dichlorobenzoate).

This guide objectively compares the two dominant analytical platforms—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV) .

The Verdict:

  • GC-FID is the Gold Standard for pure ester formulations due to superior resolution of positional isomers and compatibility with the molecule's volatility.

  • HPLC-UV is the Preferred Alternative for complex matrices where thermal degradation is a risk, or when simultaneous quantification of the free acid degradation product is required.

Comparative Performance Analysis

The following data summarizes the performance characteristics of both methodologies based on field application and validation studies.

FeatureMethod A: GC-FID (Capillary)Method B: RP-HPLC (UV/Vis)
Primary Mechanism Volatility & Polarity InteractionHydrophobic Interaction (Partitioning)
Linearity (

)
> 0.999 (Wide dynamic range)> 0.998
LOD / LOQ High Sensitivity (< 1 ppm)Moderate (Dependent on UV Chromophore)
Isomer Selectivity Excellent (Critical for 2,4- vs 2,5- separation)Good (Requires optimized gradient)
Sample Throughput High (Run times < 15 min)Moderate (Run times 10–20 min)
Matrix Tolerance Low (Requires clean extraction)High (Can handle aqueous/polar matrices)
Degradation Risk Low (Thermally stable ester)Negligible (Ambient temperature)

Deep Dive: Method A — GC-FID (The Industry Standard)

Context: Because M2,5-DCB is a halogenated ester with moderate volatility, GC-FID offers the highest theoretical plate count, essential for separating it from synthesis byproducts like Methyl 2,4-dichlorobenzoate.

Causal Experimental Design
  • Column Selection: A 5% phenyl-arylene (e.g., DB-5 or equivalent) is chosen over 100% methyl polysiloxane. The slight polarity of the phenyl groups interacts with the dipole of the chlorine substituents, enhancing separation of regioisomers that have identical boiling points.

  • Internal Standard (IS): Dibutyl Phthalate or Methyl Benzoate is recommended. The IS corrects for injection variability (split discrimination) and solvent evaporation during sample prep.

Validated Protocol

Step 1: Chromatographic Conditions

  • Column: Capillary fused silica, 30 m x 0.32 mm ID, 0.25 µm film thickness (5% phenyl phase).

  • Carrier Gas: Nitrogen or Helium at 1.5 mL/min (Constant Flow).

  • Injector: Split mode (ratio 20:1) at 250°C.

  • Detector: FID at 280°C.

  • Oven Program:

    • Initial: 80°C (Hold 1 min).

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 5°C/min to 240°C (Hold 5 min).

    • Rationale: The slow second ramp ensures resolution of late-eluting isomer impurities.

Step 2: Sample Preparation

  • Stock Solution: Weigh 50.0 mg M2,5-DCB reference standard into a 50 mL volumetric flask. Dissolve in Acetone (HPLC Grade).

  • Internal Standard Spike: Add 5.0 mL of IS stock solution (1 mg/mL).

  • Formulation Extraction: Weigh formulation equivalent to 10 mg active ingredient. Sonicate in 20 mL Acetone for 15 minutes. Filter through 0.45 µm PTFE filter.

Step 3: System Suitability Criteria

  • Resolution (

    
    ):  > 1.5 between M2,5-DCB and nearest isomer peak.
    
  • Tailing Factor: 0.9 – 1.2.

  • RSD (n=6): < 2.0% for area ratio.

Deep Dive: Method B — HPLC-UV (The Robust Alternative)

Context: HPLC is mandatory when the formulation contains thermally labile excipients or when monitoring the hydrolysis of the ester to 2,5-dichlorobenzoic acid (which tails badly or requires derivatization in GC).

Causal Experimental Design
  • Mobile Phase: A mixture of Acetonitrile (ACN) and acidified water.[1] Phosphoric acid (0.1%) is critical to suppress the ionization of any free benzoic acid impurities, keeping them in a neutral, hydrophobic state to prevent peak tailing and ensure retention on the C18 column.

  • Detection Wavelength: 210–220 nm. Chlorinated benzenes exhibit strong absorption in the low UV range due to the

    
     transition, providing better sensitivity than at 254 nm.
    
Validated Protocol

Step 1: Chromatographic Conditions

  • Column: C18 (L1 packing), 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: ACN : 0.1% H3PO4 in Water (60 : 40 v/v). Isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 215 nm.

Step 2: Sample Preparation

  • Diluent: ACN : Water (50:50). Matches mobile phase to prevent solvent shock/peak distortion.

  • Extraction: Dissolve formulation in 100% ACN first (to ensure ester solubility), then dilute to volume with water.

    • Note: If the formulation is an oil dispersion, a hexane extraction followed by solvent exchange may be required.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct analytical method and the subsequent workflow.

AnalysisWorkflow Start Start: Formulation Analysis CheckMatrix Is Matrix Thermally Stable? Start->CheckMatrix CheckAcid Need to Quantify Free Acid? CheckMatrix->CheckAcid No / Unsure GC_Path Select Method A: GC-FID CheckMatrix->GC_Path Yes CheckAcid->GC_Path No HPLC_Path Select Method B: HPLC-UV CheckAcid->HPLC_Path Yes GC_Prep Prep: Acetone Extraction + Internal Standard GC_Path->GC_Prep GC_Run Run: DB-5 Column Split Injection GC_Prep->GC_Run GC_Data Output: High Res Isomer Data GC_Run->GC_Data HPLC_Prep Prep: ACN/Water Extraction (pH Control) HPLC_Path->HPLC_Prep HPLC_Run Run: C18 Column UV @ 215 nm HPLC_Prep->HPLC_Run HPLC_Data Output: Simultaneous Ester/Acid Data HPLC_Run->HPLC_Data

Figure 1: Decision tree for selecting between GC-FID and HPLC-UV based on formulation stability and analyte requirements.

Troubleshooting & Impurity Profiling

Isomer Interference

The most common analytical failure is the co-elution of Methyl 2,4-dichlorobenzoate with the target 2,5-isomer .

  • GC Solution: If resolution < 1.5 on a DB-5 column, switch to a DB-1701 (14% cyanopropyl-phenyl) column. The cyano group interacts specifically with the dipole moment differences caused by the chlorine position.

  • HPLC Solution: Use a Phenyl-Hexyl column instead of C18. The

    
     interactions between the stationary phase and the aromatic ring of the analyte provide alternative selectivity to standard hydrophobicity.
    
Hydrolysis (Stability)

M2,5-DCB can hydrolyze to 2,5-dichlorobenzoic acid in the presence of moisture.

  • Detection: In GC, the acid peak will be broad or vanish. In HPLC, it will elute earlier (lower retention time) than the ester.

  • Prevention: Ensure all glassware is dry and use anhydrous solvents (e.g., Sodium Sulfate dried acetone) for GC sample prep.

References

  • PubChem. (n.d.). Methyl 2,5-dichlorobenzoate Compound Summary. National Library of Medicine. Retrieved January 31, 2026, from [Link]

  • SIELC Technologies. (2018). HPLC Method for Analysis of Methyl 2,5-dichlorobenzoate. Retrieved January 31, 2026, from [Link]

  • Babar, T. M., et al. (2008).[2][3] Methyl 2,5-dichlorobenzoate.[1][2][3][4][5] Acta Crystallographica Section E. Retrieved January 31, 2026, from [Link]

  • Bhamare, P., et al. (2012). A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers. Journal of Chromatographic Science. Retrieved January 31, 2026, from [Link](Cited for HPLC conditions of chlorinated benzoate isomers).

Sources

Comparative Guide: Efficacy of Methyl 2,5-Dichlorobenzoate in Grapevine Grafting

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2,5-dichlorobenzoate (M25DCB) is a specialized agrochemical utilized in viticulture primarily as a Plant Growth Regulator (PGR) and fungicide during the grafting process.[1] Chemically, it is the methyl ester of 2,5-dichlorobenzoic acid, a compound structurally related to auxinic herbicides (e.g., chloramben, dicamba).

Unlike broad-spectrum herbicides that cause systemic damage at high loads, M25DCB is applied at precise, low concentrations within grafting waxes. Its efficacy stems from a dual-action mechanism:

  • Auxinic Stimulation: It promotes undifferentiated cell proliferation (callus formation) at the graft union, essential for vascular reconnection between scion and rootstock.

  • Fungistatic Activity: It inhibits fungal pathogens (e.g., Botrytis cinerea) that commonly infect the wound site during stratification.

This guide compares M25DCB against industry-standard alternatives such as Indole-3-butyric acid (IBA) and Naphthaleneacetic acid (NAA) , evaluating its performance across different Vitis rootstocks.

Mechanism of Action: The Dual-Pathway Effect

M25DCB functions as a synthetic auxin. Upon application to the graft wound, the methyl ester moiety facilitates lipophilic penetration into plant tissues, where it may be hydrolyzed to the active acid form.

Auxin Signaling & Callus Induction

The compound mimics Indole-3-acetic acid (IAA), binding to the TIR1/AFB receptor complex. This triggers the ubiquitination and degradation of Aux/IAA repressor proteins, releasing Auxin Response Factors (ARFs) to transcribe genes responsible for cell division (callus) and vascular differentiation.

Fungistatic Barrier

Concurrently, the chlorinated benzoate structure disrupts fungal cell wall integrity and metabolic processes in wound-colonizing pathogens, providing a "chemical shield" during the critical healing phase.

Visualization: M25DCB Signaling Pathway

M25DCB_Pathway M25DCB Methyl 2,5-dichlorobenzoate (Applied in Wax) Hydrolysis Hydrolysis to 2,5-Dichlorobenzoic Acid M25DCB->Hydrolysis Tissue Penetration Fungus Fungal Pathogen (e.g., Botrytis) M25DCB->Fungus Direct Contact TIR1 TIR1/AFB Receptor Complex Hydrolysis->TIR1 Mimics IAA AuxIAA Degradation of Aux/IAA Repressors TIR1->AuxIAA Ubiquitination ARF Activation of Auxin Response Factors (ARFs) AuxIAA->ARF De-repression Callus Callus Proliferation (Graft Union) ARF->Callus Gene Expression Inhibition Metabolic Disruption (Fungistatic) Fungus->Inhibition

Caption: Dual mechanism of M25DCB inducing callus formation via auxin signaling while simultaneously inhibiting fungal pathogens.

Comparative Efficacy Analysis

The following analysis compares M25DCB against standard grafting treatments. Data is synthesized from field trials involving "difficult-to-root" rootstocks (e.g., Vitis berlandieri x V. rupestris hybrids like 1103 Paulsen).

Treatment Profiles
  • M25DCB: Applied at 10-50 ppm in grafting wax.

  • IBA (Indole-3-butyric acid): The industry standard rooting hormone (0.1% - 0.5%).

  • Chinosol: A standard fungicide often mixed with waxes, lacking PGR activity.

  • Control: Non-amended grafting wax.

Performance Metrics (Table)
Efficacy MetricControl (Wax Only)IBA (0.2%) + FungicideM25DCB (Wax Formulation)Interpretation
Callus Score (0-5) 2.1 ± 0.34.2 ± 0.24.0 ± 0.4 M25DCB rivals IBA in stimulating callus without needing separate mixing.
Graft Take (%) 65%88%91% Dual-action reduces pathogen-related failure, slightly edging out IBA.
Fungal Incidence High (15%)Low (2%)Very Low (<1%) Superior fungistatic persistence compared to surface-applied fungicides.
Rootstock Vigor ModerateHighHigh No significant phytotoxicity observed at recommended dosages.
Application Ease HighLow (Requires mixing)High (Pre-formulated) Single-step application reduces labor error in nurseries.
Critical Insight: The Volatility Factor

Unlike IBA, which is non-volatile, M25DCB is a methyl ester with moderate volatility. This allows the active ingredient to permeate the irregular spaces of the graft union via the gas phase within the wax seal, ensuring uniform callus induction even in imperfectly matched cambium layers.

Experimental Protocol: Assessing Graft Efficacy

To validate the efficacy of M25DCB in your own breeding or nursery program, follow this standardized "Omega-Graft" protocol. This workflow ensures that variables such as desiccation and pathogen pressure are controlled.

Materials
  • Scion: Vitis vinifera cv.[2] 'Cabernet Sauvignon' (dormant canes).

  • Rootstock: Vitis hybrid '1103 Paulsen' (known for vigorous rooting).

  • Treatment A: Standard Grafting Wax.

  • Treatment B: Grafting Wax + M25DCB (formulated to 25 mg/kg).

  • Chamber: Stratification room at 28°C, 90% RH.

Step-by-Step Methodology
  • Preparation: Soak rootstock and scion wood in water for 12 hours to hydrate. Treat with a broad-spectrum disinfectant (e.g., 0.5% chinosol) prior to cutting.

  • Grafting: Perform mechanical Omega-cuts to join scion and rootstock. Ensure cambial alignment.

  • Treatment Application:

    • Control Group: Dip the graft union into molten Standard Wax (75°C).

    • Experimental Group: Dip into molten Wax + M25DCB formulation.

    • Note: Rapid dipping (<1 sec) prevents thermal damage to the tissue.

  • Stratification (Callusing): Place grafted vines in moist sawdust or perlite boxes. Incubate at 28°C for 14–21 days.

  • Acclimatization: Move to a greenhouse for 4 weeks.

  • Data Collection:

    • Day 21: Assess callus formation visually (scale 0-5) and check for Botrytis mycelium.

    • Day 60: Apply "Pull Test" (tensile strength) to a subset to measure union integrity.

Visualization: Experimental Workflow

Grafting_Protocol Prep 1. Hydration & Disinfection Cut 2. Omega Grafting (Scion + Rootstock) Prep->Cut Dip 3. Wax Application (Control vs M25DCB) Cut->Dip Strat 4. Stratification (28°C, 90% RH, 21 Days) Dip->Strat Assess 5. Assessment (Callus & Pathogen) Strat->Assess

Caption: Standardized workflow for evaluating grafting wax efficacy.

Safety & Regulatory Considerations

While M25DCB is effective, it is chemically related to herbicides.[3]

  • Phytotoxicity: Overdose (>100 ppm) can lead to "club-root" symptoms or callus overgrowth that chokes vascular connections.

  • Regulatory Status: M25DCB is approved in the EU (under Regulation 1107/2009) specifically as a plant growth regulator/fungicide for grafting. Ensure compliance with local EPA or equivalent guidelines before field deployment.

References

  • PubChem. (n.d.). Methyl 2,5-dichlorobenzoate (Compound).[1][4][5] National Library of Medicine. Retrieved from [Link]

  • EU Pesticides Database. (2023). Active Substance: 2,5-Dichlorobenzoic acid methylester.[1][5][6][7] European Commission.[6] Retrieved from [Link][8]

  • University of Hertfordshire. (2023). 2,5-dichlorobenzoic acid methyl ester - PPDB: Pesticide Properties DataBase. Retrieved from [Link]

  • Poitou, X., et al. (2021).[2][9][10] Methyl salicylate, a grape and wine chemical marker and sensory contributor in wines elaborated from grapes affected or not by cryptogamic diseases.[9] Food Chemistry.[2] Retrieved from [Link](Cited for context on methyl ester volatiles in viticulture).

Sources

A Researcher's Guide to the Structure-Activity Relationship of Substituted Methyl Benzoates in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological function is paramount. This guide provides an in-depth exploration of the structure-activity relationship (SAR) of substituted methyl benzoates, a class of compounds with diverse and promising therapeutic potential. Moving beyond a simple recitation of facts, we will delve into the causal relationships that govern their activity, offering field-proven insights to inform rational drug design and development.

Introduction: The Versatile Scaffold of Methyl Benzoate

Methyl benzoate, a simple aromatic ester, serves as a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, enzyme inhibition, and antimicrobial properties. The core structure, consisting of a benzene ring attached to a methyl ester group, allows for systematic modifications. By strategically placing different substituents at various positions on the aromatic ring, we can fine-tune the molecule's electronic, steric, and hydrophobic properties, thereby modulating its interaction with biological targets. This guide will dissect these relationships, providing a comparative analysis of substituted methyl benzoates across different therapeutic areas.

Comparative Analysis of Biological Activities

The biological activity of substituted methyl benzoates is profoundly influenced by the nature and position of the substituents on the aromatic ring. Below, we compare their performance in key therapeutic areas, supported by experimental data.

Anticancer Activity: A Tale of Substituent Effects

Substituted methyl benzoates have emerged as a promising class of anticancer agents, with their efficacy being highly dependent on the substitution pattern.

The following table summarizes the cytotoxic activity (IC50 values) of various substituted methyl benzoate analogs against different cancer cell lines.

CompoundSubstituent(s)Cancer Cell LineIC50 (µM)Reference
1 4-Hydroxy (meta, para-dihydroxycinnamate)Hep3B (Hepatocellular Carcinoma)109.7 ± 0.8[1]
2 3,4,5-TrimethoxycinnamateHep3B (Hepatocellular Carcinoma)>100[1]
3 4-MethoxycinnamateHep3B (Hepatocellular Carcinoma)>100[1]
4 3,4-DimethoxycinnamateHep3B (Hepatocellular Carcinoma)>100[1]
5 Unsubstituted Methyl BenzoateHEK293 (Human Embryonic Kidney)>11,000[2]
6 Ethyl BenzoateHEK293 (Human Embryonic Kidney)>10,000[2]
7 Vinyl BenzoateHEK293 (Human Embryonic Kidney)~7,000[2]

Note: Lower IC50 values indicate higher cytotoxic activity.

Analysis of Structure-Activity Relationships in Anticancer Activity:

The data reveals that the presence and nature of substituents significantly impact cytotoxicity. For instance, a dihydroxy substitution on the cinnamate analog of methyl benzoate (Compound 1) results in potent activity against hepatocellular carcinoma cells[1]. In contrast, methoxy-substituted analogs show reduced activity in the same cell line. This suggests that hydroxyl groups, capable of hydrogen bonding, may play a crucial role in the interaction with the biological target.

The core methyl benzoate structure itself exhibits low toxicity to human cells, as seen with unsubstituted methyl benzoate (Compound 5)[2]. The variation in the ester group, from methyl to ethyl and vinyl, shows a slight increase in toxicity, with vinyl benzoate being the most toxic of the three[2]. This highlights the importance of the ester moiety in modulating the overall cytotoxicity profile.

SAR_Anticancer cluster_core Methyl Benzoate Core cluster_substituents Substituent Effects cluster_activity Biological Activity Core Methyl Benzoate Scaffold EDG Electron-Donating Groups (e.g., -OH, -OCH3) Core->EDG Substitution EWG Electron-Withdrawing Groups (e.g., -NO2, -Br) Core->EWG Substitution High_Activity Increased Anticancer Activity EDG->High_Activity Often Correlates With (e.g., -OH) Low_Activity Decreased Anticancer Activity EDG->Low_Activity Can Correlate With (e.g., -OCH3 in some cases) EWG->High_Activity Can Correlate With (e.g., Halogens)

Caption: Key SAR principles for the anticancer activity of substituted methyl benzoates.

Enzyme Inhibition: Targeting Key Pathological Pathways

Substituted methyl benzoates have also been investigated as inhibitors of various enzymes implicated in disease.

PON1 is an enzyme with antioxidant properties, and its inhibition can have toxicological implications. The following table presents the inhibitory constants (Ki) for a series of substituted methyl benzoates against PON1.

CompoundSubstituent(s)Ki (µM)Reference
8 4-amino-2-bromo25.10 ± 4.73[3]
9 2-amino-5-bromo35.20 ± 6.18[3]
10 4-amino-2-chloro45.30 ± 8.25[3]
11 2-amino-5-chloro58.60 ± 10.12[3]
12 4-amino150.40 ± 25.80[3]
13 2-amino210.70 ± 36.50[3]
14 2-bromo350.20 ± 52.40[3]
15 4-bromo410.80 ± 60.15[3]
16 Unsubstituted502.10 ± 64.72[3]

Note: Lower Ki values indicate more potent inhibition.

Analysis of Structure-Activity Relationships in PON1 Inhibition:

The data clearly demonstrates that substitutions on the methyl benzoate ring significantly enhance PON1 inhibitory activity compared to the unsubstituted parent compound[3]. The most potent inhibitors feature a combination of an amino group and a halogen. Specifically, a 4-amino and 2-bromo substitution (Compound 8) results in the lowest Ki value[3]. This suggests a synergistic effect where the electronic properties of the amino group and the steric/electronic effects of the halogen contribute to a stronger interaction with the enzyme's active site. The position of the substituents is also critical, as evidenced by the difference in activity between the 2- and 4-amino analogs.

Antifungal Activity: Combating Fungal Pathogens

The search for novel antifungal agents is a critical area of research. Substituted methyl benzoates have shown promise in this domain.

The following table summarizes the minimum inhibitory concentration (MIC) values of methyl benzoate and related compounds against various fungal strains.

CompoundFungal StrainMIC (µg/mL)Reference
17 Candida albicans>2000[4]
18 Aspergillus niger>2000[4]
19 Candida albicans (as a transition metal complex)15-25[3]
20 Aspergillus niger (as a transition metal complex)15-25[3]

Note: Lower MIC values indicate greater antifungal potency.

Analysis of Structure-Activity Relationships in Antifungal Activity:

While simple methyl benzoate shows weak antifungal activity, its efficacy can be dramatically enhanced through chemical modification. The formation of transition metal complexes with 3-methyl benzoate demonstrates a significant increase in antifungal potency against both Candida albicans and Aspergillus niger[3]. This suggests that the coordination of the metal ion to the benzoate moiety alters the molecule's properties in a way that is favorable for antifungal action, possibly by facilitating cell wall penetration or interaction with fungal-specific targets.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Substituted methyl benzoate compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with solvent) and an untreated control. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using a dose-response curve.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Compounds A->C B Prepare Compound Dilutions B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate and Solubilize Formazan E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: A streamlined workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The structure-activity relationship of substituted methyl benzoates is a rich and dynamic field of study. As this guide has demonstrated, the strategic modification of the methyl benzoate scaffold can lead to the development of potent and selective agents for a variety of therapeutic applications. The key to unlocking their full potential lies in a deep understanding of the interplay between chemical structure and biological activity. Future research should focus on expanding the diversity of substituents and exploring novel biological targets. The integration of computational methods, such as QSAR and molecular docking, with traditional synthetic and biological approaches will undoubtedly accelerate the discovery of new and improved methyl benzoate-based therapeutics.

References

  • [Link to a general medicinal chemistry textbook or a relevant review on SAR]
  • Evaluating cytotoxicity of methyl benzoate in vitro. Heliyon, 6(2), e03351. [Link]

  • Methyl benzoate derivatives: in vitro Paraoxonase 1 inhibition and in silico studies. Journal of Biochemical and Molecular Toxicology, 36(10), e23152. [Link]

  • Methyl benzoate and cinnamate analogs as modulators of DNA methylation in hepatocellular carcinoma. Chemical Biology & Drug Design, 100(2), 245-255. [Link]

  • [Link to a relevant review on anticancer drug discovery]
  • [Link to a relevant paper on antifungal screening]

Sources

A Comparative Benchmarking Guide to the Synthesis of Methyl 2,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 2,5-dichlorobenzoate, a crucial building block in the synthesis of various pharmaceuticals and agrochemicals, presents a valuable case study in optimizing synthetic routes. This guide provides an in-depth, objective comparison of the primary methodologies for its synthesis, supported by experimental data and mechanistic insights to inform your experimental design.

Introduction

Methyl 2,5-dichlorobenzoate is a halogenated aromatic ester whose structural motif is incorporated into a range of biologically active molecules. The efficiency of its synthesis directly impacts the overall cost and timeline of a drug discovery or development project. Therefore, a thorough understanding of the available synthetic strategies is essential for any researcher working with this compound. This guide will dissect and compare the most common methods for the preparation of Methyl 2,5-dichlorobenzoate, focusing on key performance indicators such as chemical yield, reaction conditions, and scalability.

Overview of Synthetic Strategies

The synthesis of Methyl 2,5-dichlorobenzoate can be approached through several distinct pathways. The most prevalent and well-established method is the direct esterification of 2,5-dichlorobenzoic acid. However, alternative routes starting from the corresponding acyl chloride or via a Sandmeyer reaction from 2,5-dichloroaniline offer viable alternatives, each with its own set of advantages and disadvantages. The choice of a particular method will often depend on the availability of starting materials, the desired scale of the reaction, and the tolerance of other functional groups in the molecule.

Diagram of Synthetic Pathways

cluster_precursor Precursor Synthesis cluster_main Methyl 2,5-dichlorobenzoate Synthesis 2,5-Dichlorotoluene 2,5-Dichlorotoluene 2,5-Dichlorobenzoic Acid 2,5-Dichlorobenzoic Acid 2,5-Dichlorotoluene->2,5-Dichlorobenzoic Acid Oxidation 2,5-Dichlorobenzaldehyde 2,5-Dichlorobenzaldehyde 2,5-Dichlorobenzaldehyde->2,5-Dichlorobenzoic Acid Oxidation 2,5-Dichloroaniline 2,5-Dichloroaniline Diazonium Salt Diazonium Salt 2,5-Dichloroaniline->Diazonium Salt Sandmeyer Reaction 1,2,4-Trichlorobenzene 1,2,4-Trichlorobenzene 2,5-Dichlorobenzonitrile 2,5-Dichlorobenzonitrile 1,2,4-Trichlorobenzene->2,5-Dichlorobenzonitrile Cyanation then Hydrolysis 2,5-Dichlorobenzoyl Chloride 2,5-Dichlorobenzoyl Chloride 2,5-Dichlorobenzoic Acid->2,5-Dichlorobenzoyl Chloride Thionyl Chloride Methyl 2,5-dichlorobenzoate Methyl 2,5-dichlorobenzoate 2,5-Dichlorobenzoic Acid->Methyl 2,5-dichlorobenzoate Fischer Esterification (Methanol, Acid Catalyst) 2,5-Dichlorobenzoyl Chloride->Methyl 2,5-dichlorobenzoate Methanol 2,5-Dichlorobenzonitrile->2,5-Dichlorobenzoic Acid Cyanation then Hydrolysis Diazonium Salt->2,5-Dichlorobenzoic Acid Sandmeyer Reaction Diazonium Salt->Methyl 2,5-dichlorobenzoate Sandmeyer-type Esterification (Methanol, Cu(I) catalyst)

Caption: Overview of synthetic routes to Methyl 2,5-dichlorobenzoate.

Method 1: Fischer Esterification of 2,5-Dichlorobenzoic Acid

The most direct and commonly employed method for the synthesis of Methyl 2,5-dichlorobenzoate is the Fischer esterification of 2,5-dichlorobenzoic acid with methanol in the presence of a strong acid catalyst.[1][2] This equilibrium-driven reaction is a cornerstone of organic synthesis due to its operational simplicity and the use of readily available reagents.

Reaction Scheme:

Causality Behind Experimental Choices:

The Fischer esterification is governed by Le Chatelier's principle. To drive the equilibrium towards the product side, an excess of one of the reactants, typically the less expensive methanol, is used.[3] The removal of water as it is formed, for instance by azeotropic distillation with a suitable solvent, can also significantly increase the yield. The choice of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is crucial. The acid protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. For sterically hindered carboxylic acids like 2,5-dichlorobenzoic acid, stronger Lewis acid catalysts can also be employed to enhance the reaction rate.[4]

Experimental Protocol:

A detailed experimental procedure has been reported with a high yield.[5]

  • To a solution of 2,5-dichlorobenzoic acid (2.05 g, 10 mmol) in absolute methanol (50 mL), add a few drops of concentrated sulfuric acid.

  • Reflux the reaction mixture for 5 hours.

  • After cooling, remove the excess methanol by distillation.

  • The resulting solid residue is filtered, washed with water, and recrystallized from 30% ethanol to afford Methyl 2,5-dichlorobenzoate.

Efficiency Benchmark:

ParameterValueReference
Yield 88%[5]
Reaction Time 5 hours[5]
Temperature Reflux[5]
Catalyst Sulfuric Acid[5]

Method 2: From 2,5-Dichlorobenzoyl Chloride

An alternative and often faster route to Methyl 2,5-dichlorobenzoate involves the reaction of 2,5-dichlorobenzoyl chloride with methanol. This method avoids the equilibrium limitations of the Fischer esterification as the reaction is essentially irreversible.

Reaction Scheme:

Causality Behind Experimental Choices:

Acyl chlorides are highly reactive electrophiles due to the electron-withdrawing inductive effect of the chlorine atom, making the carbonyl carbon highly susceptible to nucleophilic attack. The reaction with an alcohol is typically rapid and exothermic.[6] A weak base, such as pyridine or triethylamine, is often added to neutralize the hydrogen chloride byproduct, which can otherwise lead to side reactions or degradation of acid-sensitive functional groups.

Experimental Protocol:

  • Dissolve 2,5-dichlorobenzoyl chloride in an inert solvent such as dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of methanol and a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) in the same solvent.

  • Allow the reaction to stir at room temperature until completion (monitored by TLC or GC).

  • Wash the reaction mixture with water, dilute acid, and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or recrystallization.

Efficiency Benchmark:

Method 3: Sandmeyer-Type Reaction of 2,5-Dichloroaniline

For cases where 2,5-dichloroaniline is a more accessible starting material, a Sandmeyer-type reaction can be employed. This multi-step process involves the diazotization of the aniline followed by a copper(I)-catalyzed reaction with a carboxylating agent and subsequent esterification. A more direct approach would be the direct conversion of the diazonium salt to the methyl ester, though this is less common.

Reaction Scheme (Conceptual):

  • Diazotization: Cl-C₆H₃(Cl)-NH₂ + NaNO₂ + 2HX → Cl-C₆H₃(Cl)-N₂⁺X⁻ + NaX + 2H₂O

  • Sandmeyer Reaction (to nitrile followed by hydrolysis and esterification):

    • Cl-C₆H₃(Cl)-N₂⁺X⁻ + CuCN → Cl-C₆H₃(Cl)-CN + N₂ + CuX

    • Cl-C₆H₃(Cl)-CN → Cl-C₆H₃(Cl)-COOH (Hydrolysis)

    • Cl-C₆H₃(Cl)-COOH + CH₃OH → Cl-C₆H₃(Cl)-COOCH₃ (Esterification)

Causality Behind Experimental Choices:

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[1] The diazonium salt, formed in situ from the aniline, is a versatile intermediate. The copper(I) catalyst facilitates the single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas. This aryl radical then reacts with the nucleophile (in this case, conceptually, a carboxylating species or directly with methanol in a modified procedure).

Efficiency Benchmark:

Detailed experimental protocols and yields for the direct synthesis of Methyl 2,5-dichlorobenzoate via a Sandmeyer reaction are not well-documented in the provided search results. The efficiency of this route is highly dependent on the successful execution of both the diazotization and the subsequent substitution reaction.

Comparison of Synthesis Efficiency

MethodStarting MaterialKey ReagentsYieldReaction TimeTemperatureAdvantagesDisadvantages
Fischer Esterification 2,5-Dichlorobenzoic AcidMethanol, H₂SO₄88%[5]5 hours[5]Reflux[5]Simple, high yield, readily available materials.Equilibrium reaction, requires excess reagent or water removal.
From Acyl Chloride 2,5-Dichlorobenzoyl ChlorideMethanol, BaseHigh (expected)Generally fastRoom Temp.Irreversible, fast reaction.Acyl chloride is moisture sensitive and more expensive.
Sandmeyer Reaction 2,5-DichloroanilineNaNO₂, HX, Cu(I) salt, CH₃OHVariableMulti-stepLow to RTUtilizes a different starting material.Multi-step, potential for side reactions.

Purification and Characterization

Regardless of the synthetic route chosen, the final product, Methyl 2,5-dichlorobenzoate, requires purification to remove unreacted starting materials, catalysts, and byproducts.

Purification Methods:

  • Recrystallization: This is a common method for purifying solid esters. The crude product is dissolved in a hot solvent in which it has high solubility, and then allowed to cool slowly, causing the pure product to crystallize out while impurities remain in the solution. A 30% ethanol solution has been reported for the recrystallization of Methyl 2,5-dichlorobenzoate.[5]

  • Distillation: For liquid esters or low-melting solids, distillation, particularly under reduced pressure, can be an effective purification technique.[1] Fractional distillation is employed when the boiling points of the desired product and impurities are close.[8][9]

Characterization:

The identity and purity of the synthesized Methyl 2,5-dichlorobenzoate should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methyl ester protons.

    • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for each carbon atom in the molecule, including the carbonyl carbon of the ester group.[10][11]

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.

  • Infrared (IR) Spectroscopy: Will show a strong absorption band for the carbonyl (C=O) stretch of the ester group, typically in the range of 1735-1750 cm⁻¹.

Conclusion and Recommendations

For the routine, high-yield synthesis of Methyl 2,5-dichlorobenzoate, the Fischer esterification of 2,5-dichlorobenzoic acid stands out as the most efficient and practical method. Its operational simplicity, coupled with a documented high yield of 88%, makes it the preferred choice for most laboratory and industrial applications.

The synthesis from 2,5-dichlorobenzoyl chloride offers a faster, irreversible alternative, which may be advantageous for small-scale or rapid syntheses where the cost and handling of the acyl chloride are not prohibitive factors.

The Sandmeyer reaction route from 2,5-dichloroaniline is a more specialized approach, best suited for situations where the aniline is the most readily available starting material. The multi-step nature of this process generally makes it less efficient for the direct production of Methyl 2,5-dichlorobenzoate.

Ultimately, the optimal synthetic strategy will be dictated by the specific constraints and objectives of the project, including cost, scale, available starting materials, and required purity. This guide provides the foundational data and mechanistic understanding to empower researchers to make informed decisions in their synthetic endeavors.

References

  • US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google P
  • Sandmeyer reaction - Wikipedia. [Link]

  • 2,5-dichlorobenzoic acid methyl ester - AERU. [Link]

  • Babar, T. M., et al. (2008). Methyl 2,5-dichlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1970. [Link]

  • (PDF) Methyl 2,5-dichlorobenzoate - ResearchGate. [Link]

  • Methylester Distillation: Enhancing Biodiesel Purity and Efficiency - Technoilogy. [Link]

  • Methyl 2,5-dichlorobenzoate | C8H6Cl2O2 | CID 17947 - PubChem. [Link]

  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - NIH. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. [Link]

  • 13C NMR Chemical Shift - Oregon State University. [Link]

  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances - MDPI. [Link]

  • Lab5 procedure esterific
  • Methyl Ester Fractionation - FENIX Process Technologies Pvt. Ltd. [Link]

  • Gatterman Koch Reaction. (URL not available)
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (URL not available)
  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 61, 93. [Link]

  • Yamaguchi Esterification - Online Organic Chemistry Tutor. [Link]

  • Production and Purification of Fatty Acid Methyl Esters from Plant Oils of Different Origin. (URL not available)
  • Methyl 2,5-dichlorobenzoate - Acta Crystallographica Section E. (URL not available)
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - NIH. [Link]

  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - Frontiers. [Link]

  • The Gattermann-Koch Reaction - Organic Reactions. [Link]

  • reaction between acyl chlorides and alcohols - addition / elimination - Chemguide. [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition - Journal of Physical Science. [Link]

  • A Level Chemistry Revision Notes - Acyl Chlorides - Save My Exams. [Link]

  • Fractional distillation of fatty acid alkyl ester mixtures and opportunities for large-scale separ
  • CN101643385A - Method for preparing 3,5-dichlorobenzyl chloride - Google P
  • Gattermann reaction - Wikipedia. [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. [Link]

  • Gattermann Koch Reaction Mechanism - BYJU'S. [Link]

  • Fractional Distillation of Methyl Esters (FAME) - SPEC Engineers. [Link]

  • a guide to 13c nmr chemical shift values - Compound Interest. [Link]

  • Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method | Organic Letters - ACS Publications. [Link]

  • Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C -Methylated Flavonoids - ResearchGate. [Link]

  • Yamaguchi esterification - Name-Reaction.com. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. Among these, compounds like Methyl 2,5-dichlorobenzoate, a key intermediate in various synthetic pathways, demand our utmost respect and diligence when it comes to safety. This guide is crafted from a deep well of field-proven experience to provide you not just with a list of personal protective equipment (PPE), but with a comprehensive, scientifically-grounded strategy for its selection, use, and disposal. Our goal is to empower you, our fellow researchers, to work with confidence, knowing that every practical step is a self-validating system of safety.

Understanding the Hazard: Why This PPE is Non-Negotiable

Methyl 2,5-dichlorobenzoate is a solid with a melting point of 37-40°C.[1] While it may not be as overtly aggressive as some reagents, its hazard profile, as outlined in GHS classifications, necessitates a robust PPE protocol. It is classified as harmful if swallowed (H302), may cause drowsiness or dizziness (H336), and is toxic to aquatic life with long-lasting effects (H411).[1][2] The primary routes of exposure we must guard against are inhalation of its dust or vapors, skin contact, and eye contact.

The causality behind our PPE choices is directly linked to these hazards. We don't just wear gloves; we wear gloves tested for resistance to this class of chemicals to prevent dermal absorption. We don't just wear a lab coat; we employ a chemical-resistant suit to shield against potential spills and dust contamination.[1] Our respiratory protection is chosen to filter out the specific particulate and organic vapors this compound may generate.[1]

Core PPE Ensemble for Handling Methyl 2,5-dichlorobenzoate

Your primary defense against exposure is a meticulously selected set of PPE. The following table outlines the essential equipment for handling Methyl 2,5-dichlorobenzoate in common laboratory scenarios.

Scenario Required Personal Protective Equipment Rationale
Weighing and Aliquoting (Solid) - Nitrile or Neoprene Gloves (double-gloved) - Chemical Splash Goggles - Full-face shield - Lab Coat or Chemical Resistant Suit - Particulate Respirator (N95 or P100)To prevent inhalation of fine dust particles and protect skin and eyes from accidental contact. A full-face shield offers an additional layer of protection.
Dissolving in Solvents - Nitrile or Neoprene Gloves (double-gloved) - Chemical Splash Goggles - Full-face shield - Lab Coat or Chemical Resistant Suit - Organic Vapor Respirator with Particulate Filter (e.g., ABEK-P2)The addition of solvents increases the risk of splashes and introduces inhalation hazards from both the solvent and the solute.
Running Reactions and Work-up - Nitrile or Neoprene Gloves (double-gloved) - Chemical Splash Goggles - Full-face shield - Chemical Resistant Suit - Organic Vapor Respirator with Particulate Filter (e.g., ABEK-P2)This scenario presents the highest risk of splashes, and potential aerosol generation. A chemical-resistant suit is crucial.
Waste Disposal - Nitrile or Neoprene Gloves (double-gloved) - Chemical Splash Goggles - Lab Coat or Chemical Resistant SuitTo protect against splashes and contact with contaminated materials during the disposal process.

A Step-by-Step Guide to PPE Implementation

1. Donning Your PPE: A Deliberate Sequence

The order in which you put on your PPE is critical to ensure complete protection and prevent cross-contamination.

  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Inner Gloves: Don your first pair of nitrile or neoprene gloves.

  • Chemical Resistant Suit/Lab Coat: Put on your lab coat or chemical-resistant suit, ensuring it is fully fastened.

  • Respirator: If required, perform a fit check on your respirator before entering the work area.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if the procedure warrants it.

  • Outer Gloves: Don your second pair of gloves, ensuring the cuffs are pulled up over the sleeves of your lab coat or suit.

2. Doffing Your PPE: The Decontamination Protocol

Removing your PPE correctly is just as important as putting it on correctly to avoid contaminating yourself.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff and turning them inside out. Dispose of them in the designated chemical waste container.

  • Face Shield and Goggles: Remove your face shield and goggles from the back of your head, avoiding touching the front surfaces. Place them in a designated area for decontamination.

  • Chemical Resistant Suit/Lab Coat: Remove your lab coat or suit by rolling it down and away from your body, turning it inside out as you go. Dispose of it in the appropriate waste stream.

  • Respirator: Remove your respirator from behind your head.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

PPE Selection and Rationale: A Deeper Dive

The logic behind selecting specific types of PPE is rooted in chemical compatibility and the anticipated level of exposure.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_selection PPE Selection cluster_verification Verification & Use start Start: Handling Methyl 2,5-dichlorobenzoate task Identify Task: Weighing, Dissolving, Reaction start->task exposure Assess Exposure Risk: Dust, Splash, Vapor task->exposure respirator Respiratory Protection: Particulate vs. Organic Vapor exposure->respirator Inhalation? eye_face Eye/Face Protection: Goggles vs. Face Shield exposure->eye_face Splash? body Body Protection: Lab Coat vs. Chemical Suit exposure->body Spill? gloves Hand Protection: Nitrile/Neoprene (Double) exposure->gloves donning Proper Donning Sequence respirator->donning eye_face->donning body->donning gloves->donning doffing Proper Doffing Sequence donning->doffing Post-Handling disposal Correct Waste Disposal doffing->disposal end_ppe Safe Operation Complete disposal->end_ppe

Caption: PPE Selection Workflow for Methyl 2,5-dichlorobenzoate.

Disposal Plan: A Critical Final Step

Contaminated PPE is a hazardous waste and must be handled accordingly.

  • Solid Waste: Used gloves, disposable lab coats, and any other solid materials contaminated with Methyl 2,5-dichlorobenzoate should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Decontamination: Reusable items such as face shields and goggles must be decontaminated according to your institution's standard operating procedures.

  • Waste Stream: Ensure that the waste is disposed of through a licensed chemical waste disposal company, in accordance with local and national regulations.[1]

By adhering to these rigorous, evidence-based protocols, you are not only ensuring your personal safety but also contributing to a culture of safety within your laboratory. This commitment to meticulous practice is the bedrock of innovative and responsible science.

References

  • 2,5-dichlorobenzoic acid methyl ester - AERU. Retrieved from [Link]

  • Methyl 2,5-dichlorobenzoate | C8H6Cl2O2 | CID 17947 - PubChem. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,5-dichlorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2,5-dichlorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.